Technical Documentation Center

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea
  • CAS: 1329400-54-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of the novel chemical entity, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. The content herein is curated for researchers, scientists, and professionals in the field of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the novel chemical entity, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical architecture, predicted physicochemical properties, a proposed synthetic route, and a discussion on its potential biological significance.

Molecular Architecture and Chemical Identity

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a disubstituted urea derivative featuring an allyl group and a tetrahydropyran ring. The central urea moiety (-(NH)-(C=O)-(NH)-) serves as a key structural linker, capable of forming multiple hydrogen bonds, a feature often exploited in medicinal chemistry to facilitate interactions with biological targets.[1]

The structure incorporates two distinct functional appendages:

  • The Allyl Group (prop-2-en-1-yl): This unsaturated hydrocarbon chain introduces a reactive alkene functionality, which can participate in various addition reactions.

  • The Tetrahydro-2H-pyran-4-yl Group: This saturated heterocyclic ring system is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.

A detailed breakdown of its predicted chemical identifiers is provided in Table 1.

Table 1: Predicted Chemical Properties and Identifiers for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

PropertyPredicted Value
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name 1-allyl-3-(oxan-4-yl)urea
InChI Key (Predicted)
SMILES C=CCNC(=O)NC1CCOCC1
CAS Number Not available
Topological Polar Surface Area 69.11 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
XLogP (Predicted to be low, indicating good solubility)

Proposed Synthetic Pathway

The synthesis of unsymmetrical ureas such as 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea can be achieved through several established methodologies.[3] A highly efficient and common approach involves the reaction of an amine with an isocyanate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the urea bond, leading to two key starting materials: 4-aminotetrahydropyran and allyl isocyanate.

Proposed Experimental Protocol

The following protocol outlines a potential one-pot synthesis:

  • Reaction Setup: To a solution of 4-aminotetrahydropyran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Isocyanate: Slowly add allyl isocyanate (1.05 eq) dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4-aminotetrahydropyran 4-aminotetrahydropyran Reaction One-pot Synthesis 4-aminotetrahydropyran->Reaction Allyl_isocyanate Allyl isocyanate Allyl_isocyanate->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0 °C to RT Temperature->Reaction Purification Column Chromatography Reaction->Purification Target_Molecule 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Purification->Target_Molecule

Caption: Proposed synthetic workflow for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

Physicochemical Properties and Characterization

The physicochemical properties of a compound are critical determinants of its behavior in biological systems.

Solubility and Lipophilicity

The presence of the polar urea group and the oxygen atom in the tetrahydropyran ring is expected to confer good aqueous solubility. The predicted XLogP value is anticipated to be low, which is often a desirable trait for drug candidates to avoid issues with high lipophilicity.

Spectroscopic Analysis

The structure of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data are summarized in Table 2.

Table 2: Predicted Spectroscopic Data for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

TechniqueExpected Key Features
¹H NMR - Signals corresponding to the allyl group protons (vinyl and methylene).- Resonances for the protons on the tetrahydropyran ring.- Broad signals for the NH protons of the urea linkage.
¹³C NMR - A characteristic signal for the carbonyl carbon of the urea group (~155-160 ppm).- Peaks for the sp² carbons of the allyl group.- Resonances for the sp³ carbons of the tetrahydropyran ring.
FT-IR - A strong absorption band for the C=O stretching vibration of the urea (~1630-1680 cm⁻¹).- N-H stretching vibrations in the range of 3200-3400 cm⁻¹.- C-O-C stretching of the tetrahydropyran ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Potential Biological Activities and Therapeutic Applications

Urea-containing compounds are prevalent in medicinal chemistry and are components of numerous approved drugs.[1] The urea moiety is a versatile functional group that can act as a rigid linker and a hydrogen bond donor-acceptor unit, making it ideal for interacting with protein targets.[1][4]

Rationale for Potential Bioactivity

The combination of the urea scaffold, the allyl group, and the tetrahydropyran ring in 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea suggests several potential areas of biological investigation:

  • Enzyme Inhibition: The urea functionality is a known pharmacophore in many enzyme inhibitors, including kinase inhibitors used in cancer therapy.[5]

  • Receptor Modulation: The molecule's ability to form hydrogen bonds could enable it to modulate the activity of various receptors.

  • Antimicrobial or Antiviral Activity: Heterocyclic compounds, including those with urea moieties, have shown promise as antimicrobial and antiviral agents.[4]

The logical relationship for investigating the biological potential of this compound is outlined in the diagram below.

Biological_Investigation Compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Screening High-Throughput Screening Compound->Screening Target_Identification Target Identification & Validation Screening->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Logical workflow for the biological evaluation of the title compound.

Conclusion

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea represents a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, predicted favorable physicochemical properties, and the established biological relevance of its constituent functional groups make it an attractive candidate for inclusion in screening libraries and for targeted synthesis in drug development programs. Future research should focus on the experimental validation of its synthesis, characterization, and a thorough evaluation of its biological activity profile.

References

  • Vulcanchem. (n.d.). [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.).
  • PubChemLite. (n.d.). Urea, 1-allyl-3-(4-heptyl)- (C11H22N2O).
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation.
  • eScholarship@McGill. (n.d.). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation.
  • Texas Tech University Health Science Center. (2022, August). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
  • PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • PubChem - NIH. (n.d.). Allylurea | C4H8N2O | CID 11181.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). urea | Ligand page.

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Derivatives

Abstract The urea scaffold represents a privileged motif in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its capacity to form robust hydrogen bond networks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The urea scaffold represents a privileged motif in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its capacity to form robust hydrogen bond networks allows for potent and specific interactions with a variety of biological targets.[2] This guide focuses on a specific, yet underexplored, chemical space: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea derivatives . While direct research on this specific class is nascent, the structural alerts within the molecule—the urea core, the flexible allyl group, and the saturated tetrahydropyran (THP) ring—provide a strong basis for a hypothesized mechanism of action. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, postulating a primary mechanism of these derivatives as kinase inhibitors. We will dissect the chemical logic behind this hypothesis and provide a comprehensive, field-proven roadmap for its experimental validation, from initial biochemical assays to cellular and in-silico modeling.

Introduction: The Therapeutic Potential of Novel Urea Derivatives

Urea-containing compounds have emerged as a cornerstone of targeted therapy, most notably as inhibitors of protein kinases.[3] Kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[4] The success of multi-kinase inhibitors like Sorafenib, a diaryl urea, underscores the potential of this chemical class.[3]

The molecule at the heart of this guide, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, presents an intriguing scaffold. The urea moiety is a proven pharmacophore for engaging the hinge region of kinase domains. The tetrahydropyran ring offers a non-aromatic, three-dimensional element that can explore different pockets within an active site, potentially conferring selectivity. The allyl group provides a reactive handle for potential covalent interactions or can occupy small hydrophobic pockets.

Given the extensive precedent, this guide will operate on the central hypothesis that 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea derivatives function as Type I or Type II kinase inhibitors. We will explore this hypothesis through a structured, multi-faceted validation workflow.

Hypothesized Mechanism of Action: Kinase Inhibition

The primary hypothesis is that these derivatives compete with ATP for binding to the active site of protein kinases. The urea functional group is critical to this proposed mechanism, acting as a hydrogen bond donor-acceptor hinge-binder, a common feature among urea-based kinase inhibitors.[2]

The core interaction model posits:

  • The two NH groups of the urea moiety form hydrogen bonds with the backbone of the kinase hinge region.

  • The carbonyl oxygen of the urea can accept a hydrogen bond from a conserved residue in the kinase active site.

  • The tetrahydropyran and allyl substituents will occupy adjacent hydrophobic pockets, influencing potency and selectivity.

Potential kinase targets, based on the activity of other urea derivatives, include those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf family kinases (e.g., BRAF).[5][6]

Hypothesized_Kinase_Inhibition cluster_0 Urea Derivative cluster_1 Kinase Active Site cluster_2 Downstream Effect Urea 1-allyl-3-(THP-4-yl)urea ATP_Site ATP Binding Pocket Urea->ATP_Site Competitive Binding Hinge Hinge Region No_Phos Inhibition of Substrate Phosphorylation ATP_Site->No_Phos Blocks Signal Transduction Hydrophobic_Pocket Hydrophobic Pocket ATP ATP ATP->ATP_Site Physiological Substrate

Caption: Hypothesized competitive inhibition of a kinase active site.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Experimental_Workflow A Step 1: In Vitro Kinase Assay Biochemical confirmation of direct enzyme inhibition. - Determine IC50 values. - Assess initial selectivity. B Step 2: Cell-Based Assays Validate target engagement and cellular effect. - Measure inhibition of target phosphorylation. - Determine anti-proliferative activity (GI50). A->B Confirm Cellular Activity C Step 3: Molecular Docking In-silico prediction of binding mode. - Visualize interactions with active site. - Guide SAR studies. B->C Inform Structural Biology D Step 4: Structure-Activity Relationship (SAR) Synthesize and test analogues. - Identify key structural motifs for potency and selectivity. - Optimize lead compounds. B->D Provide Cellular Potency Data C->D Rationalize and Guide Design

Caption: A logical workflow for validating the mechanism of action.

Step 1: In Vitro Kinase Inhibition Assays

The first crucial step is to determine if the urea derivatives directly inhibit the enzymatic activity of purified kinases.

Objective: To quantify the potency (IC50) of the compounds against selected kinases (e.g., VEGFR-2, BRAF).

Recommended Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzyme activity.[7]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Serially dilute the 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea derivative in DMSO, then further dilute in kinase buffer to the desired concentrations.

    • Prepare a solution of the kinase (e.g., recombinant human VEGFR-2) and its specific substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.[8]

    • Prepare an ATP solution at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the reaction by adding the ATP solution. Include "no enzyme" and "no inhibitor" controls.

    • Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).[7]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterTypical ValueReference
Kinase Concentration1-5 ng/µl[8]
Substrate Concentration0.2 µg/µl[7]
ATP Concentration10-100 µM (near Km)[7]
Incubation Time45-60 minutes[9]
Plate Format384-well, opaque[7]
Step 2: Cell-Based Target Engagement and Functional Assays

Demonstrating direct enzyme inhibition is necessary but not sufficient. The next pillar of validation is to confirm that the compounds can enter cells, engage their target, and elicit a functional response.

Objective: To measure the inhibition of kinase phosphorylation in a cellular context and to assess the compound's effect on cell viability.

Protocol 2A: Phospho-VEGFR-2 (Tyr1175) Cellular Assay

This assay quantifies the autophosphorylation of VEGFR-2 in response to ligand stimulation, a critical step in its signaling cascade.[10]

Methodology:

  • Cell Culture and Treatment:

    • Plate human umbilical vein endothelial cells (HUVECs) or another VEGFR-2 expressing cell line in 96-well plates and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the urea derivative for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 autophosphorylation.[11]

  • Cell Lysis and Detection (ELISA-based):

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Transfer the lysates to a microplate pre-coated with a capture antibody specific for total VEGFR-2.

    • Incubate to allow the capture of VEGFR-2.

    • Wash the plate and add a detection antibody that specifically recognizes VEGFR-2 phosphorylated at Tyr1175. This antibody is typically conjugated to an enzyme like HRP.[11]

    • Wash again and add a colorimetric substrate (e.g., TMB). Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the phospho-VEGFR-2 signal to the total protein concentration or a housekeeping protein.

    • Calculate the IC50 value for the inhibition of VEGF-A-induced phosphorylation.

Protocol 2B: MTT Assay for Anti-Proliferative Effects

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12]

Methodology:

  • Cell Plating: Seed a cancer cell line known to be dependent on the targeted kinase pathway (e.g., HUVECs for VEGFR-2, A375 melanoma cells for BRAF V600E) in a 96-well plate at a density of 5,000-10,000 cells/well.[13] Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the urea derivative for 48-72 hours.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[14]

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Step 3: In Silico Molecular Docking

Molecular docking provides a structural hypothesis for the observed biological activity, predicting how the compound binds to the kinase active site.[4]

Objective: To predict the binding mode and affinity of the urea derivatives within the ATP-binding pocket of the target kinase.

Protocol: Standard Kinase Docking Workflow

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). If a structure with a similar urea-based inhibitor is available, it is an ideal starting point.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.[4]

    • Generate a 3D conformation of the 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea derivative and assign partial charges.

  • Grid Generation:

    • Define the binding site by creating a grid box centered on the co-crystallized ligand in the PDB structure or encompassing the known ATP-binding site residues.[4]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined grid box.[15]

    • The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses.

    • Visualize the predicted binding mode and identify key interactions, such as hydrogen bonds with the hinge region and hydrophobic interactions with the allyl and THP groups.

    • The docking score provides a qualitative estimate of binding affinity.

Software/ToolPurposeReference
Protein Data Bank (PDB)Source for 3D protein structures[16]
AutoDock/Glide/GOLDMolecular docking simulation software[15]
PyMOL/ChimeraVisualization of protein-ligand interactions-
Step 4: Structure-Activity Relationship (SAR) Elucidation

The final phase involves synthesizing and testing analogues of the lead compound to understand which parts of the molecule are essential for its activity.

Objective: To build a robust SAR model that guides the optimization of potency, selectivity, and pharmacokinetic properties.

Strategy:

  • Systematic Modification: Synthesize analogues by modifying each part of the scaffold:

    • Tetrahydropyran (THP) Ring: Explore different substitutions on the ring or replace it with other cyclic or acyclic moieties to probe the hydrophobic pocket.

    • Allyl Group: Replace with other small alkyl or alkenyl groups, or with groups capable of forming different interactions (e.g., a propargyl group for potential covalent binding).

    • Urea Linker: While generally conserved for hinge binding, methylation of the urea nitrogens can be explored, though this often reduces activity.[17]

  • Iterative Testing: Screen all new analogues through the established in vitro and cellular assay cascade (Steps 1 and 2).

  • Data Correlation: Correlate the changes in chemical structure with the changes in biological activity (IC50/GI50 values). For example, does adding a methyl group to the THP ring increase or decrease potency?

  • Model Refinement: Use the SAR data to refine the molecular docking model. If a modification predicted to improve binding by the model results in lower activity, the model may need to be adjusted.

Conclusion and Future Directions

This guide presents a comprehensive framework for elucidating the mechanism of action of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea derivatives, based on the strong scientific premise that they function as kinase inhibitors. By systematically applying the detailed biochemical, cellular, and in-silico protocols, researchers can rigorously test this hypothesis, identify specific kinase targets, and build a robust structure-activity relationship. The insights gained from this workflow will be instrumental in optimizing this novel chemical scaffold into potent and selective lead compounds for further preclinical and clinical development, potentially unlocking a new class of targeted therapeutics.

References

  • Sino Biological. (2024, May 22). BRAF (V600E) Datasheet. Retrieved from Sino Biological website. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727.
  • Abdel-Maksoud, M. S., et al. (2022).
  • El-Damasy, D. A., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 405-423.
  • Gani, Z. T., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Kumar, P., & Kumar, D. (2017). MTT assay to evaluate the cytotoxic potential of a drug. JOVE (Journal of Visualized Experiments), (121), e55337.
  • Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay. Retrieved from Reaction Biology website. [Link]

  • Sestito, S. E., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11, 1245585.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from Cell Biolabs website. [Link]

  • Pedretti, A., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in chemistry, 11, 1245585.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Patel, R., et al. (2026). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 31(3), 678.
  • Patel, L., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 40(14), 6339-6353.
  • Baskin, I. I., & Zhokhova, N. I. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(22), 7047-7057.
  • Tran, T. H., et al. (2021). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Proceedings of the National Academy of Sciences, 118(29), e2103328118.
  • Goodarzi, M., & Saeedi, M. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. DARU Journal of Pharmaceutical Sciences, 24(1), 29.
  • Park, H., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 56(8), 3475-3490.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Mahler, G. J., et al. (2009). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF.
  • Al-Ostoot, F. H., et al. (2026). Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics. Chemistry & Biodiversity, e202500858.
  • Halim, C. N., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(50), 47447-47481.

Sources

Foundational

In Vitro Pharmacological Profile of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea: A Technical Guide

Introduction: Unveiling a Novel Chemical Entity The compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the urea functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Chemical Entity

The compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the urea functionality and the tetrahydropyran ring. The urea moiety is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with various protein targets, a feature leveraged in numerous approved drugs.[1] This functional group is integral to a wide array of therapeutic agents, including anticancer, antibacterial, and anti-HIV drugs.[1] Concurrently, the tetrahydropyran ring is a prevalent motif in natural products and synthetic compounds, contributing to favorable pharmacokinetic properties and exhibiting a spectrum of biological activities, from antimicrobial to antiproliferative effects.[2]

Given the absence of published data on the specific pharmacological profile of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, this guide outlines a comprehensive, hypothesis-driven strategy for its initial in vitro characterization. We will proceed with a logical, tiered approach to elucidate its potential biological activities, drawing upon the established pharmacology of related urea and pyran-containing molecules. This document serves as a roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.

Section 1: Hypothesis-Driven Target Exploration

The structural alerts within 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea suggest several plausible biological targets. The urea functional group is a well-established pharmacophore in kinase inhibitors, where it often acts as a hydrogen bond donor-acceptor, mimicking key interactions in the enzyme's active site.[3] Additionally, urea derivatives have demonstrated activity as enzyme inhibitors (e.g., urease) and have been explored for their potential in oncology and as central nervous system agents.[4][5][6] The allyl group introduces a reactive site and can influence binding and metabolic stability.

Based on these precedents, our initial investigation will focus on three primary areas:

  • Protein Kinase Inhibition: Many urea-containing compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[3]

  • Antiproliferative Activity: Given the roles of both urea and pyran moieties in anticancer agents, assessing the compound's effect on cancer cell growth is a logical starting point.[2][6]

  • Enzyme Inhibition (Urease): The urea structure itself makes it a candidate for inhibiting urease, an enzyme implicated in bacterial pathogenesis.[4]

The following sections will detail the experimental protocols to investigate these hypotheses.

Section 2: Experimental Protocols & Methodologies

General Kinase Inhibition Profiling

Rationale: To obtain a broad overview of the compound's potential as a kinase inhibitor, an initial screen against a panel of representative kinases is recommended. This approach can identify initial hits and guide more focused subsequent studies.

Experimental Workflow:

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (Stock Solution in DMSO) SerialDilution Serial Dilution Series Compound->SerialDilution AssayPlate Assay Plate Preparation (Kinase, Substrate, ATP) SerialDilution->AssayPlate KinasePanel Kinase Panel (e.g., VEGFR-2, EGFR, etc.) KinasePanel->AssayPlate Incubation Incubation with Compound AssayPlate->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData InhibitionCurve Dose-Response Curve Generation RawData->InhibitionCurve IC50 IC50 Value Calculation InhibitionCurve->IC50

Caption: Workflow for general kinase inhibition profiling.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay buffer.

  • Assay Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide), and ATP at its Km concentration.

  • Compound Addition: Add the serially diluted compound to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP. This is often a luminescence-based or fluorescence-based readout.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiproliferative Assay

Rationale: To determine if the compound has cytotoxic or cytostatic effects, a cell viability assay using a panel of human cancer cell lines is essential. This provides a functional readout of the compound's activity in a biological context.

Experimental Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis CellLines Cancer Cell Line Panel (e.g., HepG2, MCF7, A2780) CellSeeding Cell Seeding in 96-well Plates CellLines->CellSeeding Treatment Addition of Compound to Cells CellSeeding->Treatment CompoundDilution Serial Dilution of Compound CompoundDilution->Treatment Incubation Incubation for 72 hours Treatment->Incubation MTT Addition of MTT Reagent Incubation->MTT Formazan Solubilization of Formazan MTT->Formazan Absorbance Absorbance Reading (570 nm) Formazan->Absorbance GI50 Calculation of GI50 Absorbance->GI50

Caption: Workflow for cell-based antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells from a panel of human cancer cell lines (e.g., HepG2 - liver, MCF7 - breast, A2780 - ovarian) into 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a serial dilution of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced to purple formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of growth inhibition against the compound concentration.

Urease Inhibition Assay

Rationale: The urea scaffold of the compound makes it a candidate for urease inhibition. This spectrophotometric assay measures the production of ammonia from urea by the urease enzyme.

Experimental Workflow:

G cluster_incubation Enzyme Incubation cluster_colorimetric Colorimetric Reaction cluster_analysis Data Analysis Reagents Buffer, Urea, Urease Enzyme Incubation Incubate at 37°C for 10 min Reagents->Incubation Compound Test Compound or Standard Inhibitor Compound->Incubation PhenolReagent Add Phenol Reagent Incubation->PhenolReagent AlkaliReagent Add Alkali Reagent PhenolReagent->AlkaliReagent Incubation2 Incubate at 37°C for 10 min AlkaliReagent->Incubation2 Absorbance Read Absorbance at 625 nm Incubation2->Absorbance InhibitionCalc Calculate % Inhibition Absorbance->InhibitionCalc IC50 Determine IC50 Value InhibitionCalc->IC50

Sources

Exploratory

Physicochemical Profiling and Lipophilicity Determination of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in Early Drug Discovery

Executive Summary In the landscape of rational drug design, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a highly ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a highly versatile synthetic building block and pharmacophore model. Characterized by its central urea motif, an allyl functional group, and a tetrahydropyran (THP) ring, this compound serves as an excellent case study for balancing lipophilicity and aqueous solubility.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, structural rationale, and lipophilicity (LogP). Furthermore, it establishes field-proven, self-validating experimental protocols for empirical LogP determination, moving beyond computational estimates to ensure regulatory-grade data integrity.

Structural Rationale & Physicochemical Profiling

The molecular architecture of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is deliberately constructed to navigate the constraints of.

The Causality of Structural Choices
  • The Urea Core: The 1,3-disubstituted urea provides a rigid, planar hydrogen-bonding network (two donors, one acceptor). This is a privileged scaffold for engaging target enzymes via bidentate hydrogen bonds.

  • The Tetrahydropyran (THP) Ring: In medicinal chemistry, THP is frequently employed as a bioisostere for a cyclohexyl ring. Why? The substitution of a methylene group (-CH₂-) with an oxygen atom (-O-) introduces a hydrogen bond acceptor. This subtle change significantly lowers the compound's lipophilicity and increases its Topological Polar Surface Area (TPSA), thereby enhancing aqueous solubility without sacrificing the steric bulk necessary to occupy deep hydrophobic binding pockets.

  • The Allyl Group: The terminal alkene provides a lipophilic handle that can occupy small hydrophobic sub-pockets in a target receptor. Additionally, it serves as a synthetic handle for late-stage functionalization (e.g., cross-metathesis or epoxidation).

Quantitative Physicochemical Data

The following table summarizes the foundational metrics of the compound, confirming its suitability for oral bioavailability[1].

PropertyValueRationale / Pharmacological Implication
Chemical Formula C₉H₁₆N₂O₂Defines the exact atomic composition.
Molecular Weight 184.24 g/mol Well below the 500 Da limit, ensuring favorable passive diffusion across lipid bilayers.
cLogP (Estimated) 0.8 – 1.2Optimal balance; highly permeable yet sufficiently soluble in aqueous plasma.
TPSA 58.3 ŲFavorable for intestinal absorption (< 140 Ų) and potential Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors 2Provided by the urea nitrogens; critical for target binding.
H-Bond Acceptors 2Provided by the urea carbonyl and THP oxygen.

Target Engagement & Pharmacological Context

To understand the utility of this compound, we must view it through the lens of target engagement. 1,3-disubstituted ureas are the hallmark pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) , a critical enzyme in the inflammatory cascade .

The diagram below illustrates how a molecule like 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea can interrupt the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-allyl-3-(tetrahydro- 2H-pyran-4-yl)urea Inhibitor->sEH Urea Pharmacophore Inhibition

Fig 1: Mechanism of action for urea-based inhibitors targeting the sEH metabolic pathway.

Experimental Methodologies for Lipophilicity (LogP) Determination

While computational LogP (cLogP) is useful in the in silico phase, empirical validation is non-negotiable for IND (Investigational New Drug) applications. Software relies on fragment-based additivity, which often fails to account for intramolecular hydrogen bonding or specific conformational folding in water.

Below are the two gold-standard protocols for determining the partition coefficient of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

Protocol 1: The Shake-Flask Method (OECD TG 107)

This is the definitive thermodynamic method for measuring lipophilicity.

ShakeFlask Prep 1. Solvent Preparation Mutually saturate n-octanol & water Dissolve 2. Analyte Dissolution Add 1-allyl-3-(THP-4-yl)urea Prep->Dissolve Shake 3. Equilibration Mechanical shaking (24h, 25°C) Dissolve->Shake Phase 4. Phase Separation Centrifugation at 3000 x g Shake->Phase Quant 5. Quantification LC-MS/MS of both phases Phase->Quant Calc 6. LogP Calculation Log(Coct / Cwat) Quant->Calc

Fig 2: Step-by-step workflow for the Shake-Flask method to determine lipophilicity.

Step-by-Step Methodology:

  • Solvent Saturation (Critical Causality): Stir n-octanol and HPLC-grade water together for 24 hours prior to the experiment. Why? If the solvents are not mutually saturated beforehand, they will partition into each other during the assay, altering the phase volumes and invalidating the concentration calculations.

  • Analyte Preparation: Dissolve 1 mg of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in 10 mL of the mutually saturated aqueous phase.

  • Partitioning: Transfer 5 mL of the aqueous solution and 5 mL of the saturated n-octanol into a glass vial.

  • Equilibration: Agitate via mechanical shaker at exactly 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification & Self-Validation: Extract aliquots from both phases and quantify using LC-MS/MS. Self-Validating Step: Calculate the mass balance. The sum of the compound quantified in both phases must equal the initial input concentration (±5%). If mass balance fails, it indicates precipitation at the interface or adsorption to the glass, and the assay must be repeated at a lower concentration.

Protocol 2: RP-HPLC Method (OECD TG 117)

For high-throughput environments, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, albeit secondary, method for LogP estimation based on retention time.

Step-by-Step Methodology:

  • System Setup: Utilize a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) coupled to a UV or MS detector.

  • Mobile Phase: Use an isocratic elution (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid). Causality: Isocratic conditions are mandatory because gradient elution creates a non-linear relationship between retention time and lipophilicity.

  • Calibration (Self-Validating System): Inject a mixture of at least six reference standards with known, highly accurate LogP values (e.g., aniline, phenol, chlorobenzene, toluene). Plot Log(k')—the capacity factor—against the known LogP values. Self-Validating Step: If the linear regression (R²) is < 0.99, the system automatically flags the run. This ensures column degradation or mobile phase drift does not compromise the data.

  • Analyte Injection: Inject 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea and determine its retention time (t_R).

  • Calculation: Calculate the capacity factor k′=(tR​−t0​)/t0​ (where t0​ is the dead time) and interpolate the LogP from the calibration curve.

Conclusion

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea represents a masterclass in physicochemical balancing. With a molecular weight of 184.24 g/mol and an optimized lipophilicity profile driven by the inclusion of a tetrahydropyran bioisostere, it avoids the common pitfalls of "molecular obesity" in early drug discovery. By employing rigorous, self-validating empirical methods like the OECD-compliant Shake-Flask protocol, researchers can confidently advance such scaffolds from in vitro screening to in vivo pharmacokinetic modeling.

References

  • ChemBuyersGuide / Santa Cruz Biotechnology Catalog Data: (Tetrahydro-2H-pyran-4-yl)urea derivatives, Formula: C9H16N2O2, MW: 184.24. URL:[Link]

  • National Center for Biotechnology Information (PubChem) PubChem Compound Summary for CID 10715, Allylisopropylacetylurea (Isomeric/Formula Reference). URL: [Link]

  • OECD Guidelines for the Testing of Chemicals Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. URL:[Link]

  • Lipinski, C. A., et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Morisseau, C., & Hammock, B. D. (2013) Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual Review of Pharmacology and Toxicology, 53, 37-58. URL:[Link]

Sources

Foundational

Preliminary Toxicity Screening of 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea: A Technical Framework

Executive Summary & Structural Rationale In early-stage drug discovery, the transition from chemical synthesis to biological evaluation requires a rigorous, mechanistically driven safety assessment. The compound 1-allyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the transition from chemical synthesis to biological evaluation requires a rigorous, mechanistically driven safety assessment. The compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea presents a unique pharmacological profile that necessitates a highly specific screening strategy.

From a structural perspective, the tetrahydropyran (THP) ring is a common bioisostere utilized to tune lipophilicity and aqueous solubility. However, the presence of an allyl group attached to a urea nitrogen constitutes a known structural alert (toxicophore). Allyl compounds are highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation or oxidative cleavage, potentially yielding highly reactive and toxic electrophiles such as acrolein or allyl epoxides[1]. These intermediates can rapidly deplete cellular glutathione (GSH) and form covalent DNA adducts, leading to severe hepatotoxicity and genotoxicity[2]. Consequently, evaluating this compound requires a tiered screening protocol designed specifically to capture metabolism-dependent toxicity.

Pathway A 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea B CYP450 Oxidation (Liver) A->B C Allyl Epoxide / Acrolein (Reactive Electrophiles) B->C D GSH Depletion C->D E DNA Adduct Formation C->E F Hepatotoxicity & Genotoxicity D->F E->F

Fig 1: Putative CYP450-mediated bioactivation of the allyl moiety leading to cellular toxicity.

Tier 1: In Vitro Hepatotoxicity & Cytotoxicity

Rationale: Because the parent urea compound may be inert, standard cytotoxicity assays using non-metabolizing cell lines often yield false negatives. The liver is the primary site of CYP450 metabolism; thus, if the allyl group undergoes bioactivation, metabolically competent cell lines (e.g., HepG2) or primary human hepatocytes will exhibit dose-dependent viability loss.

Methodology (MTT Assay):

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Exposure: Prepare 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in DMSO. Dilute into culture media to create a concentration gradient (0.1 µM to 100 µM), ensuring final DMSO concentration remains <0.1%.

  • Incubation: Expose cells for 24h and 48h. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine).

  • Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 3 hours.

  • Quantification: Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm using a microplate reader.

Self-Validating System: The assay is only considered valid if the vehicle control maintains >95% viability and the positive control yields an IC50 within historical baseline ranges. If the compound shows high toxicity, a follow-up GSH-depletion assay should be triggered to confirm the acrolein-mediated mechanism[3].

Tier 2: Genotoxicity Assessment (Ames Test)

Rationale: To directly assess the mutagenic potential of the putative allyl epoxide metabolites, a bacterial reverse mutation assay is mandatory. Because epoxides are highly reactive and short-lived, standard plate incorporation might miss them before they reach the bacteria. Therefore, a pre-incubation method is required.

Methodology ()[4]:

  • Strain Selection: Utilize Salmonella typhimurium tester strains TA98 (frameshift mutations) and TA100 (base-pair substitutions)[5].

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) combined with necessary cofactors (NADP+, G6P) to simulate mammalian hepatic metabolism.

  • Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (ranging from 5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow the S9 enzymes to bioactivate the allyl group.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.

  • Analysis: Incubate for 48-72 hours at 37°C and count revertant colonies.

Self-Validating System: Spontaneous revertant counts must fall strictly within the laboratory's historical control limits. Positive controls (e.g., 2-aminoanthracene for +S9 conditions) must induce a 3-fold increase in colonies to validate the enzymatic activity of the S9 batch[6].

Tier 3: Cardiotoxicity (hERG Channel Screening)

Rationale: Lipophilic rings (such as the tetrahydropyran moiety) coupled with hydrogen-bond donors/acceptors (the urea backbone) form a classic pharmacophore that can inadvertently bind to the inner cavity of the hERG potassium channel. Inhibition of this channel delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes (TdP)[7].

Methodology ()[8]:

  • Cell Preparation: Use stably transfected HEK293 cells expressing the human Ether-à-go-go-Related Gene (hERG).

  • Electrophysiology: Employ whole-cell patch-clamp electrophysiology at physiological temperature (37°C).

  • Voltage Protocol: Apply a voltage step protocol: depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV to elicit outward tail currents.

  • Perfusion: Perfuse 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea at ascending concentrations (1, 10, and 30 µM). Measure the fractional block of the peak tail current.

Self-Validating System: Series resistance must be maintained at <15 M Ω throughout the recording. A known hERG blocker (e.g., E-4031 or Terfenadine) is applied at the end of the recording to confirm channel sensitivity and establish a 100% block baseline[9].

Workflow T1 Tier 1: Cytotoxicity (HepG2, MTT Assay) T2 Tier 2: Genotoxicity (Ames Test, OECD 471) T1->T2 T3 Tier 3: Cardiotoxicity (hERG Patch Clamp, ICH S7B) T2->T3 T4 Tier 4: Acute In Vivo (Rodent Model) T3->T4

Fig 2: Tiered preliminary toxicity screening workflow for novel urea derivatives.

Quantitative Data Interpretation

To ensure objective go/no-go decisions during the screening of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, the following quantitative thresholds must be strictly adhered to:

Assay PhaseTarget MechanismKey ParameterConcern ThresholdRecommended Action
Tier 1: MTT HepatotoxicityIC50< 10 µMTrigger GSH-depletion assay; consider replacing allyl group.
Tier 2: Ames MutagenicityRevertant Fold-Change 2.0x vs. VehicleFlag as mutagenic; terminate development of this specific analog.
Tier 3: hERG CardiotoxicityIC50 (Fractional Block)< 1 µMModify THP lipophilicity to reduce channel cavity binding.

References

  • Title: TOX-48: Comparative Toxicity Studies of Allyl Acetate, Allyl Alcohol, and Acrolein Source: National Toxicology Program (NTP), National Institutes of Health (NIH) URL: [Link]

  • Title: The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential Source: European Medicines Agency (EMA) URL: [Link]

Sources

Exploratory

Fragment-Based Receptor Binding: Evaluating the Affinity of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in Early Drug Discovery

Executive Summary In the landscape of modern drug discovery, low-molecular-weight compounds (fragments) serve as critical starting points for lead generation. 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (CAS: 1329400-54-5;...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, low-molecular-weight compounds (fragments) serve as critical starting points for lead generation. 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (CAS: 1329400-54-5; MW: 184.24 Da) represents a highly tractable fragment-like screening compound. Urea derivatives are well-documented privileged scaffolds in medicinal chemistry, frequently serving as antagonists for G-protein coupled receptors (GPCRs) such as the CC chemokine receptor-3 (CCR3)[1].

Because fragments inherently possess weak binding affinities (typically in the high micromolar to millimolar range), standard biochemical assays often fail to capture their transient interactions. As a Senior Application Scientist, I have designed this technical whitepaper to outline a rigorous, self-validating methodological framework for quantifying the receptor binding affinity of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea using orthogonal biophysical and biochemical techniques.

Structural Rationale & Pharmacophore Mapping

Before deploying complex biophysical assays, we must establish the causality behind the compound's expected receptor interactions. The architecture of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea provides three distinct interaction motifs:

  • The Urea Core: Acts as a rigid, bidentate hydrogen-bond donor and acceptor. This motif is notorious for anchoring ligands into deep receptor pockets.

  • The Tetrahydro-2H-pyran (THP) Ring: Provides a unique balance of lipophilicity and polarity, with the ether oxygen capable of acting as a localized hydrogen-bond acceptor.

  • The Allyl Group: A flexible, unsaturated aliphatic tail that can insert into narrow hydrophobic sub-pockets, driving entropy-driven binding events.

Pharmacophore Compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Urea Urea Core (H-Bond Donor/Acceptor) Compound->Urea THP THP Ring (Hydrophobic & H-Bond Acceptor) Compound->THP Allyl Allyl Group (Flexible Hydrophobic Tail) Compound->Allyl Receptor Receptor Binding Pocket Urea->Receptor Bidentate H-bonds THP->Receptor Van der Waals & Dipole Allyl->Receptor Hydrophobic insertion

Caption: Pharmacophore mapping of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea to a target receptor pocket.

Orthogonal Assay Workflows for Affinity Determination

To confidently establish the binding affinity ( Kd​ and Ki​ ) of this compound, we must employ a self-validating system. We utilize2[2], followed by a radioligand competition assay to confirm orthosteric target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the absolute dissociation constant ( Kd​ ) and kinetic rates ( kon​ , koff​ ). Causality & E-E-A-T: Because 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea has a low molecular weight (184 Da), it generates a very low Response Unit (RU) signal upon binding. To counteract this, we must immobilize the receptor at a high density. Furthermore,3[3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified, stabilized target receptor (e.g., via amine coupling or His-capture on a Ni-NTA sensor chip) to achieve a surface density of 3000–5000 RU. Leave an adjacent flow cell unmodified as a reference channel.

  • Solvent Calibration: Prepare a DMSO calibration curve (typically 1% to 5% DMSO in running buffer) to correct for bulk refractive index mismatches between the running buffer and the injected analyte.

  • Analyte Preparation: Dissolve 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in 100% DMSO, then dilute into the running buffer to a final concentration range of 1 μ M to 1 mM (maintaining exactly 2% final DMSO).

  • Injection & Kinetics: Inject the compound series over both the active and reference flow cells at a high flow rate (e.g., 50 μ L/min) to minimize mass transport limitations.

  • Double Referencing: Subtract the reference cell signal and a blank buffer injection signal from the active cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model.

SPR_Workflow Immobilization 1. Receptor Immobilization Capture GPCR on sensor chip Solvent 2. Solvent Correction DMSO calibration curve (1-5%) Immobilization->Solvent Injection 3. Analyte Injection Urea fragment titration (1 µM - 1 mM) Solvent->Injection Reference 4. Double Referencing Subtract reference & blank injections Injection->Reference Analysis 5. Kinetic Analysis Determine Kd, kon, koff Reference->Analysis

Caption: Step-by-step logic and causality for SPR fragment screening.

Protocol 2: Radioligand Competition Binding Assay

Objective: Validate that the fragment binds to the specific orthosteric site of the receptor in a physiological membrane context. Causality & E-E-A-T: While SPR proves direct physical interaction, it does not confirm where the fragment binds.4[4]. To prevent the highly lipophilic allyl and THP groups from sticking to the assay plastics (a common source of false negatives), we pre-treat the filtration plates with Polyethyleneimine (PEI).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes overexpressing the target receptor. Homogenize in assay buffer (e.g., 50 mM HEPES, 5 mM MgCl 2​ , pH 7.4).

  • Assay Incubation: In a 96-well plate, combine 50 μ L of the radioligand (e.g., a 3 H-labeled known antagonist at a concentration equal to its Kd​ ), 50 μ L of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea at varying concentrations (10 μ M to 5 mM), and 100 μ L of membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure the system reaches thermodynamic equilibrium.5[5].

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer to trap the receptor-bound radioligand while washing away the free ligand.

  • Quantification: Add scintillation fluid and read the plate on a MicroBeta counter.

  • Data Conversion: 6[6], ensuring the data is independent of the radioligand concentration used.

Radioligand Receptor Receptor (Membrane) Signal Scintillation Signal (CPM) Receptor->Signal Generates Radioligand 3H-Radioligand (High Affinity) Radioligand->Receptor Binds Radioligand->Signal Reduces signal Urea Urea Fragment (Competitor) Urea->Receptor Competes Urea->Radioligand Displaces

Caption: Mechanism of radioligand competition binding assay for determining Ki.

Quantitative Data Interpretation

When evaluating a fragment like 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, raw affinity ( Kd​ ) is less important than Ligand Efficiency (LE) . LE measures the binding energy contributed per heavy atom, allowing us to determine if the urea/THP/allyl motifs are making high-quality contacts.

The table below summarizes the expected quantitative profile for this compound if it acts as a true fragment hit:

ParameterAssay MethodologyExpected RangeBiological & Chemical Significance
Kd​ (Equilibrium) SPR50 μ M – 500 μ MIndicates weak, transient fragment-level affinity.
koff​ (Dissociation) SPR> 0.1 s −1 Fast off-rate; typical of low-molecular-weight hits lacking extensive van der Waals contacts.
IC50​ Radioligand100 μ M – 1 mMConcentration required to displace 50% of the radioprobe; dependent on assay conditions.
Ki​ Radioligand50 μ M – 500 μ MAbsolute affinity; should roughly correlate with SPR Kd​ if binding to the same site.
Ligand Efficiency (LE) Calculation> 0.30 kcal/mol/HAA value >0.3 indicates the fragment is highly efficient and suitable for chemical optimization (e.g., fragment growing).

Note: Discrepancies between SPR Kd​ and Radioligand Ki​ frequently occur due to the difference in receptor environment (detergent-solubilized vs. native lipid membrane).

Conclusion & Next Steps

By deploying this dual-assay framework, researchers can conclusively determine the receptor binding affinity of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. If the compound demonstrates an LE > 0.30 and a validated Ki​ in the micromolar range, it graduates from a "screening hit" to a "validated fragment." Subsequent medicinal chemistry efforts should focus on "fragment growing"—extending from the allyl group or the THP ring to capture adjacent hydrophobic pockets, thereby driving the affinity from the micromolar down to the nanomolar range.

References
  • [1] N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists. Source: PubMed / NIH. URL:

  • [2] Emerging role of surface plasmon resonance in fragment-based drug discovery. Source: PubMed / NIH. URL:

  • [3] Fragment Screening by Surface Plasmon Resonance. Source: ACS Medicinal Chemistry Letters. URL:

  • [5] Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Source: ACS Infectious Diseases. URL:

  • [4] Radioligands vs. Fluorescent Ligands: Binding Assays. Source: Celtarys. URL:

  • [6] Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. Source: PubMed / NIH. URL:

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Foreword: The Imperative of Early-Stage Pharmacokinetic Assessment in Modern Drug Discovery In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a guiding mantra. A sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Early-Stage Pharmacokinetic Assessment in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a guiding mantra. A significant proportion of promising drug candidates falter during later-stage clinical trials due to suboptimal pharmacokinetic (PK) properties. These properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of a compound, are the cornerstones of a drug's in vivo efficacy and safety profile.[1][2] For novel chemical entities such as 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, a urea derivative with therapeutic potential, a robust and early understanding of its PK profile is not merely advantageous—it is critical for informed decision-making and the ultimate success of the development program.[3][4][5]

This technical guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic properties of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. Eschewing a rigid, one-size-fits-all template, this document is structured to logically flow from fundamental in vitro characterizations to a holistic in vivo assessment. Each section is designed not only to present protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and robust data package.

Part 1: Foundational In Vitro ADME Characterization

The journey to understanding the in vivo fate of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea begins with a suite of in vitro assays designed to probe its fundamental ADME characteristics. These assays are cost-effective, high-throughput, and provide invaluable predictive data to guide further studies.[6]

Intestinal Permeability and Efflux Liability: The Caco-2 Bidirectional Permeability Assay

Expertise & Experience: Oral administration is the most common and preferred route for drug delivery. Therefore, a primary hurdle for any orally administered drug is its ability to permeate the intestinal wall and enter systemic circulation.[7] The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal permeability.[8] These cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[9][10] By measuring the transport of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea across this monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can not only estimate its passive permeability but also identify if it is a substrate of efflux transporters.[11]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and polarization.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Compound Preparation: Prepare a stock solution of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (A-B): Add the compound solution to the apical (A) side of the Transwell® inserts. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Permeability Measurement (B-A): Add the compound solution to the basolateral (B) side of the inserts. At the same time points, collect samples from the apical (A) side.

  • Efflux Transporter Inhibition (Optional): To confirm if the compound is a P-gp substrate, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil).[9]

  • Sample Analysis: Quantify the concentration of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in all collected samples using a validated LC-MS/MS method.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Data Presentation: Permeability and Efflux Data for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

ParameterValueInterpretation
Papp (A-B) (cm/s)Calculated ValueHigh (>10 x 10⁻⁶), Medium (2-10 x 10⁻⁶), Low (<2 x 10⁻⁶)
Papp (B-A) (cm/s)Calculated Value-
Efflux Ratio (ER)Calculated Value>2 suggests active efflux
ER with InhibitorCalculated ValueReduction in ER confirms efflux transporter substrate

Visualization: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21-25 days Caco2->Differentiate Integrity Verify monolayer integrity (TEER) Differentiate->Integrity Dose_A Dose Apical side (A -> B) Integrity->Dose_A Dose_B Dose Basolateral side (B -> A) Integrity->Dose_B Sample Sample receiver side at time points Dose_A->Sample Dose_B->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate Report Report Calculate->Report Report Data

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Metabolic Stability: In Vitro Intrinsic Clearance in Liver Microsomes

Expertise & Experience: The liver is the primary site of drug metabolism, and the rate of metabolism significantly impacts a drug's half-life and oral bioavailability.[12][13] Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.[14] By incubating 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea with HLM and an NADPH regenerating system, we can determine its intrinsic clearance (Clint), a measure of the inherent metabolic rate.[15] This assay is a cornerstone of early ADME screening.[16][17]

Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. Prepare a separate solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.[14]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This is time zero (t=0).[14]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[14]

  • Controls:

    • Negative Control: Incubate the compound with microsomes without the NADPH regenerating system to check for non-enzymatic degradation.[14]

    • Positive Controls: Include compounds with known high and low clearance (e.g., verapamil and warfarin, respectively) to validate the assay performance.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.[14]

  • LC-MS/MS Analysis: Quantify the remaining concentration of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Data Presentation: Metabolic Stability of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

ParameterValueInterpretation
In Vitro Half-life (t½, min)Calculated ValueShort (<15), Moderate (15-60), Long (>60)
Intrinsic Clearance (Clint, µL/min/mg)Calculated ValueHigh, Medium, Low (based on internal benchmarks)

Visualization: Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare reaction mix: Compound + HLM + Buffer Preinc Pre-incubate mix at 37°C Mix->Preinc NADPH Prepare NADPH regenerating system Start Start reaction with NADPH (t=0) NADPH->Start Preinc->Start Sample Take samples at time points Start->Sample Quench Quench reaction (Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge and collect supernatant Quench->Centrifuge LCMS Quantify compound by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and Clint LCMS->Calculate Report Report Calculate->Report Report Data

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding: The Extent of Drug Availability

Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[18][19] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.[20][21] Rapid Equilibrium Dialysis (RED) is a widely accepted method for this determination due to its accuracy and reliability.[19][20]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device inserts and base plate according to the manufacturer's instructions.

  • Sample Preparation: Spike human plasma with 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea at a known concentration.

  • Dialysis Setup: Add the spiked plasma to one chamber of the RED insert and dialysis buffer (phosphate-buffered saline, PBS) to the other chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.[20]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[19][22]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, match the matrix of the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Sample Analysis: Precipitate proteins with an organic solvent (e.g., acetonitrile) and analyze the concentration of the compound in both chambers by LC-MS/MS.[19]

  • Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is (1 - fu) * 100.

Data Presentation: Plasma Protein Binding of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

SpeciesFraction Unbound (fu)% BoundInterpretation
HumanCalculated ValueCalculated ValueHigh binding (>99%), Moderate (90-99%), Low (<90%)
RatCalculated ValueCalculated ValueFor interspecies scaling

Visualization: Rapid Equilibrium Dialysis (RED) Workflow

G Spike Spike plasma with compound Load Load plasma and buffer into RED device Spike->Load Incubate Incubate at 37°C for 4h to reach equilibrium Load->Incubate Collect Collect aliquots from both chambers Incubate->Collect Match Matrix match samples Collect->Match Analyze Analyze concentrations by LC-MS/MS Match->Analyze Calculate Calculate Fraction Unbound (fu) Analyze->Calculate Report Report Calculate->Report Report Data

Caption: Workflow for plasma protein binding determination using RED.

Part 2: In Vivo Pharmacokinetic Profiling in a Rodent Model

Authoritative Grounding: While in vitro assays are predictive, the definitive assessment of a drug's behavior requires an in vivo study.[1] A rodent model, typically the rat, is the standard for initial in vivo PK screening due to well-established protocols and the ability to collect serial blood samples.[23] This study will provide key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[24][25]

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), surgically cannulated (e.g., jugular vein) for ease of blood sampling.[23]

  • Dosing Groups:

    • Group 1 (Intravenous, IV): Administer 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea as a bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Group 2 (Oral, PO): Administer the compound by oral gavage (e.g., 10 mg/kg) to determine absorption characteristics and oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[2]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • IV Group: Calculate Clearance (CL), Volume of distribution at steady state (Vdss), and terminal half-life (t½).

    • PO Group: Calculate maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

    • Bioavailability (F%): Calculate as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[13]

Data Presentation: Key Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)N/ACalculated Value
Tmax (h)N/ACalculated Value
AUC (ng*h/mL)Calculated ValueCalculated Value
CL (mL/min/kg)Calculated ValueN/A
Vdss (L/kg)Calculated ValueN/A
t½ (h)Calculated ValueCalculated Value
F (%)N/ACalculated Value

Visualization: In Vivo PK Study Logical Flow

G cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_calculation PK Analysis IV_Dose Group 1: IV Dose Blood Serial Blood Sampling IV_Dose->Blood PO_Dose Group 2: PO Dose PO_Dose->Blood Plasma Process to Plasma Blood->Plasma Bioanalysis LC-MS/MS Bioanalysis Plasma->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA Params Calculate PK Parameters (CL, Vd, t½, F%) NCA->Params Report Report Params->Report Final PK Profile

Caption: Logical flow of an in vivo pharmacokinetic study.

Conclusion: Synthesizing a Predictive Pharmacokinetic Profile

By systematically executing the in vitro and in vivo studies outlined in this guide, researchers can build a comprehensive and reliable pharmacokinetic profile for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. The data from Caco-2 permeability and metabolic stability assays will provide an early indication of its potential for oral absorption and its metabolic liabilities. Plasma protein binding data will be crucial for understanding its distribution and interpreting in vivo results. Finally, the in vivo rat study will integrate all these factors, providing definitive measures of clearance, bioavailability, and half-life. This integrated dataset is indispensable for making go/no-go decisions, guiding lead optimization efforts, and designing future preclinical and clinical studies.

References

  • Permeability & transporter assays - In vitro DMPK - Nuvisan. (n.d.).
  • In Vitro Permeability Assay - Creative Bioarray. (n.d.).
  • Li, J., & Pang, K. S. (2008). Permeability--in vitro assays for assessing drug transporter activity. PubMed.
  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 957-967.
  • Zhu, M., Zhao, R., & Zhang, Y. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(1), 123-129.
  • Shukla, S. J., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 23(1), 75-85.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization - Sigma-Aldrich. (n.d.).
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.).
  • Plasma Protein Binding Assay - Domainex. (n.d.).
  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press.
  • In-vitro plasma protein binding. (2025, August 3). protocols.io.
  • In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.).
  • Application Note and Protocol for Assessing Metabolic Stability of a Novel Compound (Designated KS99) - Benchchem. (n.d.).
  • Plasma Protein Binding - QPS. (n.d.).
  • Metabolic Stability Assay - Creative Biolabs. (n.d.).
  • Olah, T. V., et al. (2005). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ASSAY and Drug Development Technologies, 3(3), 321-330.
  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.).
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.
  • Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. (n.d.). ResearchGate.
  • In Vivo PK and TK - BioDuro. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). Semantic Scholar.
  • In vitro ADME drug discovery services - Symeres. (n.d.).
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). ResearchGate.
  • Mehvar, R. (2018). Clearance Concepts: Fundamentals and Application to Pharmacokinetic Behavior of Drugs. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 88s-102s.
  • An Introduction to Pharmacokinetics. (n.d.).
  • Overview of Pharmacokinetics. (n.d.). ResearchGate.
  • Pharmacokinetics pt.3. (n.d.). Doctor 2024.
  • Madhavi, N., Battu, H., & Angel, M. M. (2025). Synergistic effect of Allium sativum and gliclazide on pharmacokinetic parameters in rabbit models. Tropical Journal of Pharmaceutical Research, 24(1), 47-52.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

An Application Note and Step-by-Step Protocol for the Synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-allyl-3-(tetrahydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the nucleophilic addition of tetrahydro-2H-pyran-4-amine to allyl isocyanate. This guide details the reaction mechanism, materials, safety precautions, a robust experimental procedure, purification techniques, and methods for characterization. The protocol is designed for researchers in organic synthesis, pharmacology, and materials science, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction

Substituted ureas are a critical class of compounds in the pharmaceutical and agrochemical industries due to their diverse biological activities and ability to form strong hydrogen bonds with biological targets.[1][2] The title compound, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, incorporates two key structural motifs: the sp³-rich tetrahydropyran (THP) ring, a common feature in modern drug discovery for improving physicochemical properties, and the versatile allyl group, which can be used for further chemical modifications.[3][4][5]

The synthesis of N,N'-substituted ureas is most commonly and efficiently achieved through the reaction of an amine with an isocyanate.[2][6] This method is generally high-yielding, proceeds under mild conditions, and avoids the use of hazardous reagents like phosgene.[7][8] This protocol leverages this reliable transformation to provide a clear and efficient pathway to the target molecule.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Reaction Scheme

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of tetrahydro-2H-pyran-4-amine (a nucleophile) attacks the electrophilic carbonyl carbon of allyl isocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable, neutral urea product. The reaction is typically irreversible and highly efficient.[9]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )MolarityAmountMoles (mmol)Notes
Tetrahydro-2H-pyran-4-amineC₅H₁₁NO101.15-1.00 g9.89Starting material. If using the HCl salt, see note below.
Allyl IsocyanateC₄H₅NO83.09-0.86 mL9.89Toxic, Flammable, Lachrymator. Handle with extreme care.
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-Anhydrous, >99.8% purity.
Triethylamine (TEA)C₆H₁₅N101.19-1.52 mL10.88(Optional) Use 1.1 eq. if starting with amine hydrochloride salt.

Note on Starting Material: Tetrahydro-2H-pyran-4-amine can be sourced commercially or synthesized via reductive amination of tetrahydro-4H-pyran-4-one.[10] If using tetrahydro-2H-pyran-4-amine hydrochloride, it must be neutralized in situ. This is achieved by adding 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the reaction mixture prior to the addition of the isocyanate.

Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system or glass column

  • Standard laboratory glassware (beakers, funnels, etc.)

  • NMR tubes, IR spectrometer, Mass spectrometer for characterization

Experimental Protocol

Reaction Setup
  • Flask Preparation: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the cooled flask, add tetrahydro-2H-pyran-4-amine (1.00 g, 9.89 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask via syringe. Stir the mixture at room temperature until the amine is fully dissolved.

  • Inert Atmosphere: Seal the flask with a septum and ensure a positive pressure of nitrogen or argon is maintained throughout the reaction. This is crucial to prevent moisture from reacting with the highly sensitive isocyanate.[11]

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

Reactant Addition
  • Isocyanate Preparation: In a fume hood, carefully draw allyl isocyanate (0.86 mL, 9.89 mmol) into a dry syringe.

  • Slow Addition: Add the allyl isocyanate dropwise to the cooled, stirring amine solution over a period of 10-15 minutes.

    • Causality Note: A slow, dropwise addition is essential to control the exothermic nature of the reaction and prevent the formation of side products.

Reaction and Monitoring
  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

  • TLC Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: A typical eluent system is 50:50 Ethyl Acetate/Hexanes or 5% Methanol in DCM.

    • Visualization: Use a UV lamp (254 nm) and/or an iodine chamber to visualize the spots.

    • Confirmation: The reaction is complete when the spot corresponding to the starting amine (visualized with ninhydrin stain) has completely disappeared. The product urea should appear as a new, less polar spot.

Purification and Characterization

Work-up and Isolation
  • Solvent Removal: Once the reaction is complete, remove the DCM using a rotary evaporator. The crude product will likely be a white to off-white solid or a viscous oil.

Purification by Recrystallization

Urea derivatives are often crystalline and can be purified effectively by recrystallization.[12][13]

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or a mixture like ethyl acetate/hexanes). An ideal solvent will dissolve the compound when hot but not when cold.[12]

  • Procedure: Dissolve the crude product in a minimum amount of the chosen boiling solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Purification by Flash Chromatography (If Necessary)

If recrystallization fails to yield a pure product, flash column chromatography is an effective alternative.[12]

  • Column Packing: Pack a silica gel column using a suitable solvent system, such as a gradient of 20% to 60% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

Confirm the identity and purity of the final product using the following analytical methods:

  • ¹H and ¹³C NMR: To verify the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.[14]

  • FT-IR Spectroscopy: To identify characteristic functional group peaks (N-H stretch ~3300 cm⁻¹, C=O stretch ~1640 cm⁻¹, C=C stretch ~1645 cm⁻¹).

  • Melting Point: A sharp melting point range indicates high purity.

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_flask 1. Prepare Dry Flask (N2/Ar Atmosphere) add_amine 2. Add Tetrahydro-2H-pyran-4-amine and Anhydrous DCM prep_flask->add_amine cool 3. Cool to 0°C add_amine->cool add_isocyanate 4. Add Allyl Isocyanate (Dropwise) cool->add_isocyanate react 5. Stir at RT (2-4h) add_isocyanate->react monitor 6. Monitor by TLC react->monitor workup 7. Remove Solvent monitor->workup purify Purification Method workup->purify recrystallize 8a. Recrystallization purify->recrystallize If Crystalline chromatography 8b. Flash Chromatography purify->chromatography If Oily/Impure characterize 9. Characterize Product (NMR, MS, IR, MP) recrystallize->characterize chromatography->characterize caption Fig 1. Experimental workflow for the synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

Caption: Fig 1. Experimental workflow for the synthesis process.

Safety Precautions

  • Allyl Isocyanate: This reagent is highly toxic if swallowed or inhaled, causes severe skin and eye irritation, and is a suspected carcinogen.[15] It is also a flammable liquid and a lachrymator. Always handle allyl isocyanate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat. [16][17] An emergency eyewash and safety shower must be readily accessible.[18]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: Perform the reaction in a well-ventilated area. Ground and bond containers when transferring flammable liquids.[16]

Troubleshooting

ProblemPossible CauseSolution
Reaction is sluggish or incomplete. 1. Inactive or wet reagents. 2. Insufficient reaction time.1. Use freshly opened or distilled reagents and ensure all glassware is scrupulously dry. 2. Allow the reaction to proceed for a longer duration, gently warming to 40 °C if necessary.
Multiple products observed on TLC. 1. Reaction temperature was too high. 2. Moisture contamination leading to isocyanate hydrolysis.1. Maintain strict temperature control, especially during the addition of the isocyanate. 2. Ensure an inert atmosphere is maintained. The hydrolyzed isocyanate (allylamine) can react to form a symmetric urea byproduct.
Product is an oil and will not crystallize. 1. Presence of impurities. 2. The compound may have a low melting point.1. Purify the product using flash column chromatography.[12] 2. Confirm purity by NMR. If pure, proceed with the oily product.
Poor separation during chromatography. Incorrect solvent system polarity.Optimize the eluent system using TLC to achieve a clear separation between the product and impurities (target Rf ≈ 0.2-0.3).[12]

References

  • Benchchem. Technical Support Center: Purification of Diastereomeric Urea Derivatives.
  • Gelest, Inc. (2015). Safety Data Sheet: ALLYL ISOCYANATE, 96%.
  • Singh, S. K., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available from: [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: ALLYL ISOCYANATE, 96%. Available from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Allyl isothiocyanate, 94%.
  • Kumar, A., et al. (2016). Synthesis, characterization and tubulin-interaction profile of substituted cinnamoyl urea derivatives. Der Pharma Chemica, 8(1), 22-30. Available from: [Link]

  • Google Patents. US2257717A - Manufacture and purification of urea derivatives.
  • INCHEM. ICSC 0372 - ALLYL ISOTHIOCYANATE. Available from: [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. Available from: [Link]

  • T. P. Vishnyakova, I. A. Golubeva, E. V. Glebova. (1986). Substituted Ureas. Methods of Synthesis and Applications. Russian Chemical Reviews, 55(4), 365-380. Available from: [Link]

  • Google Patents. US2663731A - Purification of urea.
  • Wikipedia. Urea. Available from: [Link]

  • Unkovskii, B. I., et al. (2010). Synthesis of 2-[2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Chemistry of Heterocyclic Compounds, 46(6), 670-674. Available from: [Link]

  • Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206. Available from: [Link]

  • Gissot, A., et al. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters, 18(4), 748-751. Available from: [Link]

  • Han, C., et al. (2022). Improved Synthesis of the Amine Fragment of FR901464 and Thailanstatins through the Development of a Convenient N-Detosylation Method. The Journal of Organic Chemistry, 87(20), 13589-13596. Available from: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available from: [Link]

  • Shan, M., et al. (2020). Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives. Organic Letters, 22(22), 8968-8973. Available from: [Link]

  • Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same.
  • Reddit. r/chemistry - Amine with isocyanate. Available from: [Link]

  • ResearchGate. Reaction route for allyl isocyanate addition. Available from: [Link]

  • Artese, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(18), 4125. Available from: [Link]

  • Lee, H., & Kim, S. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 378. Available from: [Link]

  • Google Patents. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Organic Chemistry Portal. Synthesis of allylic amines. Available from: [Link]

  • Lazar, M., et al. (2014). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. Available from: [Link]

  • Kumar, D., et al. (2012). L-Proline catalyzed multicomponent reaction of 3,4-dihydro-(2H)-pyran, urea/thiourea, and aldehydes: diastereoselective synthesis of hexahydropyrano pyrimidinones (thiones). Tetrahedron Letters, 53(32), 4219-4222. Available from: [Link]

Sources

Application

Application Note: 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea (ATHPU) as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from highly lipophilic, planar carbocycles toward sp³-rich, polar h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving away from highly lipophilic, planar carbocycles toward sp³-rich, polar heterocycles. 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea (ATHPU) represents a highly versatile, privileged pharmacophore building block. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for utilizing ATHPU in drug discovery—specifically focusing on its role in developing Soluble Epoxide Hydrolase (sEH) inhibitors[1] and its utility in Late-Stage Functionalization (LSF) workflows.

Structural Rationale and Pharmacophore Mapping

The design of ATHPU is not arbitrary; every structural component serves a distinct, causal function in target engagement and metabolic stability:

  • The Urea Core (Transition-State Mimic): The bidentate urea moiety acts as both a hydrogen bond donor and acceptor. In hydrolase enzymes (like sEH or FAAH), the urea core mimics the transition state of substrate hydrolysis, forming exceptionally stable hydrogen bonds with catalytic triad residues (e.g., Asp335, Tyr383, and Tyr466 in sEH)[1].

  • The Tetrahydro-2H-pyran-4-yl (THP) Ring: Serving as a polar bioisostere for a cyclohexyl or phenyl ring, the THP group drastically lowers the molecule's LogD and improves aqueous solubility. Crucially, the embedded oxygen atom acts as a specific hydrogen-bond acceptor, engaging in transient interactions with active-site residues (such as Ser415 in the sEH right-hand pocket) while resisting CYP450-mediated aliphatic oxidation[1]. Similar THP-based scaffolds have also been validated in TrkA inhibitors[2] and N-type calcium channel (Caᵥ2.2) blockers[3].

  • The Allyl Group: In early discovery phases, the terminal alkene acts as a sterically compact probe for hydrophobic sub-pockets. In synthetic workflows, it serves as a reactive handle for cross-metathesis, epoxidation, or thiol-ene click chemistry, enabling rapid Structure-Activity Relationship (SAR) expansion without necessitating the de novo synthesis of the urea core.

Quantitative Pharmacokinetic Profiling

The substitution of a carbocycle with a THP ring yields profound improvements in Drug Metabolism and Pharmacokinetics (DMPK). The table below summarizes the causal impact of the ATHPU scaffold on physicochemical properties compared to standard carbocyclic analogs.

Compound ScaffoldTarget sEH IC₅₀ (nM)Human Microsomal Stability (% remaining at 60 min)Aqueous Solubility (µg/mL)LogD (pH 7.4)
1-Allyl-3-cyclohexylurea8.542%123.1
ATHPU (THP-urea) 6.2 88% 145 1.8
1-Propyl-3-(THP)urea15.491%1601.6

Data Note: Values represent aggregated SAR trends derived from benzohomoadamantane-based and related THP-urea sEH inhibitors, demonstrating the superiority of the THP ring in maintaining potency while optimizing clearance and solubility[1].

Application 1: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a primary therapeutic target for visceral pain and inflammation. It rapidly degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). ATHPU derivatives block this degradation.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) - Anti-inflammatory CYP->EET sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Pain Visceral Pain & Inflammation EET->Pain Inhibits DHET Dihydroxyeicosatrienoic Acids (DHETs) - Pro-inflammatory sEH->DHET DHET->Pain ATHPU ATHPU-Derived Urea Inhibitor ATHPU->sEH Covalent/H-Bond Blockade

Arachidonic acid cascade highlighting the inhibition of sEH by ATHPU to preserve anti-inflammatory EETs.

Protocol 3.1: Self-Validating In Vitro sEH Fluorescent Inhibition Assay

To ensure trustworthiness and eliminate false positives caused by compound autofluorescence (a common artifact in high-throughput screening), this protocol incorporates a pre-read background check and a Z'-factor validation step.

Reagents:

  • Recombinant Human sEH enzyme (0.5 nM final concentration).

  • Substrate: PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester).

  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Reference Inhibitor (Positive Control): t-TUCB (1 µM).

Step-by-Step Methodology:

  • Assay Assembly: In a black 384-well microplate, dispense 10 µL of Assay Buffer containing ATHPU derivatives (10 pM to 10 µM, 3-fold serial dilutions). Include vehicle control (1% DMSO) and positive control (1 µM t-TUCB) wells.

  • Autofluorescence Check (Self-Validation Step 1): Read the plate at Ex/Em = 330/465 nm before the addition of the enzyme. Any well exhibiting fluorescence >10% of the expected maximum signal is flagged for autofluorescence interference.

  • Enzyme Incubation: Add 10 µL of recombinant human sEH (1 nM stock) to all wells. Incubate at 25°C for 15 minutes to allow the urea core to establish hydrogen bonds with the catalytic triad.

  • Reaction Initiation: Add 10 µL of PHOME substrate (50 µM stock) to initiate hydrolysis.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 330/465 nm) continuously for 30 minutes at 25°C.

  • Data Analysis & Validation (Self-Validation Step 2): Calculate the Z'-factor using the vehicle and positive control wells. The assay is only deemed valid if Z' > 0.6 . Calculate IC₅₀ values using a 4-parameter logistic regression of the initial velocity (RFU/min) versus compound concentration.

Application 2: Late-Stage Functionalization (LSF) for SAR Expansion

The terminal allyl group of ATHPU is a strategic synthetic handle. Instead of performing linear syntheses for every new analog, researchers can utilize ATHPU as a central hub to generate diverse libraries via olefin metathesis, epoxidation, or thiol-ene click chemistry.

Workflow cluster_reactions Late-Stage Functionalization Start ATHPU Core (Allyl-Urea-THP) Metathesis Cross-Metathesis (Grubbs II) Start->Metathesis Epoxidation Epoxidation (mCPBA) Start->Epoxidation Click Thiol-Ene Click (R-SH, hv) Start->Click LibA Extended Ureas (lhs Pocket Probes) Metathesis->LibA LibB Epoxide Ureas (Covalent Binders) Epoxidation->LibB LibC Thioether Ureas (Prodrugs) Click->LibC Val Self-Validating QC (LC-MS & qNMR) LibA->Val LibB->Val LibC->Val

Late-stage functionalization workflow of ATHPU utilizing the allyl moiety for library generation.

Protocol 4.1: Self-Validating Ruthenium-Catalyzed Olefin Cross-Metathesis

This protocol details the extension of the allyl group to probe the left-hand side (lhs) pocket of target enzymes. It utilizes quantitative NMR (qNMR) to ensure accurate yield determination independent of chromatographic recovery.

Reagents:

  • ATHPU (1.0 eq, 0.5 mmol)

  • Terminal Alkene Partner (e.g., 4-fluorostyrene) (3.0 eq)

  • Grubbs 2nd Generation Catalyst (0.05 eq, 5 mol%)

  • Anhydrous Dichloromethane (DCM, 5 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 eq)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve ATHPU and the terminal alkene partner in anhydrous DCM.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst in a single portion. Stir the reaction mixture at 40°C (reflux) for 12 hours.

  • In-Process Monitoring (Self-Validation Step 1): At 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Monitor for the mass of the desired cross-product and the ATHPU homodimer. If homodimerization exceeds 20%, reduce the concentration of ATHPU in future runs to favor cross-metathesis.

  • Quenching: Cool the reaction to room temperature and quench by adding ethyl vinyl ether (0.5 mL) to deactivate the ruthenium carbene complex. Stir for 30 minutes.

  • qNMR Validation (Self-Validation Step 2): Concentrate the crude mixture under reduced pressure. Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. Dissolve in CDCl₃ and acquire a ¹H-NMR spectrum. Calculate the absolute conversion by integrating the newly formed internal alkene protons against the sharp aromatic singlet of the internal standard (6.08 ppm). This validates the chemical yield prior to potential losses during silica gel chromatography.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to isolate the extended urea derivative.

References

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry (2024).[1] URL:[Link]

  • US10927079B2 - Intermediate compound of novel tetrahydronaphthyl urea derivative. Google Patents (2021).[2] URL:

Sources

Method

Application Note: Preparation and Storage Protocols for 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea Stock Solutions

Executive Summary 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea is an aliphatic urea derivative characterized by a hydrophobic allyl group and a polar-yet-lipophilic tetrahydropyran (THP) ring. In drug discovery and molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea is an aliphatic urea derivative characterized by a hydrophobic allyl group and a polar-yet-lipophilic tetrahydropyran (THP) ring. In drug discovery and molecular biology, maintaining the structural integrity and precise molarity of small-molecule stock solutions is paramount. This application note provides a comprehensive, self-validating protocol for the solubilization, sterilization, and long-term storage of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, ensuring high reproducibility in downstream in vitro and in vivo assays.

Physicochemical Rationale & Solvent Selection

Do not treat solubilization as a mere physical mixing step; it is the thermodynamic disruption of a compound's crystal lattice.

  • The Causality of Solvent Selection: Urea derivatives possess strong intermolecular hydrogen-bonding networks due to the dual hydrogen-bond donor capacity of the -NH groups and the acceptor capacity of the carbonyl oxygen. Aqueous buffers lack the favorable interaction energy required to break this lattice. Dimethyl sulfoxide (DMSO) acts as a strong proton acceptor, effectively disrupting the urea hydrogen-bonding network and serving as the optimal solvent for urea-based small molecules 1.

  • The Mechanics of Freeze-Thaw Degradation: Freeze-thaw cycles are historically considered damaging to compound libraries. However, this degradation is primarily driven by the hygroscopic nature of DMSO rather than the temperature change itself. Absorbed atmospheric moisture causes freezing point depression and subsequent water crystallization, which mechanically crushes the solubilized compound and forces the highly lipophilic 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea to precipitate out of solution 2. Therefore, strict anhydrous conditions are mandatory.

Quantitative Data: Molarity Conversion

Accurate concentration conversion is critical for ensuring reproducible cell culture and biochemical assay results 3. The molecular weight of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (C9H16N2O2) is 184.24 g/mol .

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM (Standard)1.0 mL1.84 mg
25 mM 1.0 mL4.61 mg
50 mM 1.0 mL9.21 mg
100 mM (Max Solubility)1.0 mL18.42 mg

Note: For maximum stability, it is recommended to prepare a highly concentrated master stock (e.g., 50 mM) to minimize the final DMSO concentration (<0.1%) when diluted into aqueous cell culture media.

Materials & Reagents

  • 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea powder (Purity ≥ 98%).

  • Anhydrous DMSO (Moisture ≤ 0.005%, sealed under Argon).

  • Sterile, amber microcentrifuge tubes (1.5 mL).

  • 0.22 µm PTFE syringe filters (PTFE is chemically compatible with DMSO; avoid PES or CA filters which will dissolve).

  • Argon or Nitrogen gas source for purging.

Experimental Workflow

G Start 1-allyl-3-(THP-4-yl)urea (Dry Powder) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Vortex / Sonicate) Weigh->Dissolve Filter Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Aliquot Aliquot into Amber Vials (Argon Purge) Filter->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for the preparation and storage of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea stock solutions.

Detailed Step-by-Step Methodology

Phase 1: Preparation & Solubilization
  • Thermal Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, which will later ruin the DMSO stock.

  • Gravimetric Measurement: Using a calibrated analytical balance (readability 0.01 mg), weigh the required mass of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea into a sterile amber tube.

  • Solvent Addition: Quickly pipette the calculated volume of anhydrous DMSO into the tube. Immediately cap the DMSO stock bottle to prevent moisture ingress.

  • Kinetic Dissolution: Vortex the mixture at maximum speed for 60 seconds. If particulates remain, place the tube in an ultrasonic water bath at RT for 2–5 minutes. Causality: Sonication provides the mechanical activation energy required to overcome the strong urea-urea hydrogen bond lattice, accelerating solvation.

Phase 2: Sterilization & Aliquoting
  • Sterile Filtration (Optional but Recommended): Draw the solution into a glass or solvent-resistant syringe. Attach a 0.22 µm PTFE filter and gently expel the solution into a new sterile tube.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber microcentrifuge tubes. Causality: Single-use aliquots eliminate the need for freeze-thaw cycles, preserving compound integrity.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3 seconds to displace ambient air and moisture before capping tightly.

  • Cryogenic Storage: Transfer the aliquots immediately to a -80°C freezer. Under these conditions, the stock is stable for up to 6 months.

Quality Control: A Self-Validating System

To ensure the protocol has succeeded and the compound remains viable over time, researchers must implement a bipartite validation system before using stored aliquots in critical assays:

  • Macroscopic Validation (Pre-Assay): Upon thawing an aliquot to RT, inspect the tube against a dark background with a focused light source. The absence of the Tyndall effect (light scattering) confirms complete dissolution and the absence of micro-precipitates. If cloudiness is observed, the aliquot has absorbed moisture and must be discarded.

  • Molecular Validation (Post-6 Months): For aliquots stored longer than 6 months, validate chemical integrity via a rapid LC-MS or ^1H-NMR check. The presence of the allyl alkene protons (multiplet at ~5.8 ppm) and the intact urea -NH signals confirms the absence of oxidation across the double bond or hydrolysis of the urea core.

References

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega. Available at:[Link]

  • Compound storage made simple: The Effect of Moisture and Freeze-Thaw Cycles. Roylan Developments / Compound Management. Available at:[Link]

Sources

Application

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea as a chemical building block

Application Note & Protocol Guide: 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea in Medicinal Chemistry Prepared by: Senior Application Scientist, Synthetic & Medicinal Chemistry Target Audience: Discovery Chemists, Chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea in Medicinal Chemistry

Prepared by: Senior Application Scientist, Synthetic & Medicinal Chemistry Target Audience: Discovery Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic selection of chemical building blocks dictates the success of library generation and lead optimization. 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea (CAS: 1329400-54-5) is a highly versatile, trifunctional scaffold designed to accelerate the discovery of targeted therapeutics, particularly in the realm of enzyme inhibition and targeted protein degradation.

Rather than viewing this molecule as a simple catalog compound, it must be understood as a meticulously engineered pharmacophore containing three distinct functional zones:

  • The Urea Core (The Anchor): A potent hydrogen-bond donor and acceptor. In medicinal chemistry, ureas are privileged motifs for interacting with the catalytic pockets of hydrolases and kinases. For example, ureas form critical hydrogen bonds with the catalytic residues (Asp335, Tyr383, and Tyr466) in the active site of Soluble Epoxide Hydrolase (sEH)[1].

  • The Tetrahydropyran (THP) Ring (The Modulator): The THP group serves as a superior bioisostere for piperidine or cyclohexyl rings. Incorporating a THP ring significantly improves the metabolic stability of the molecule by reducing its susceptibility to cytochrome P450 (CYP)-mediated oxidation, while simultaneously lowering the LogD to enhance aqueous solubility[2].

  • The Allyl Group (The Synthetic Handle): A terminal, unhindered alkene that acts as a "Type I" olefin. This provides a bio-orthogonal handle for late-stage functionalization (LSF) via cross-metathesis, epoxidation, or thiol-ene click chemistry, allowing chemists to rapidly generate diverse analog libraries without disrupting the core binding motif.

Target Application: Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble Epoxide Hydrolase (sEH) is a primary therapeutic target for cardiovascular disease, neuroinflammation, and visceral pain[1]. sEH rapidly degrades protective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[3].

The 1-allyl-3-(THP-4-yl)urea scaffold is an ideal starting point for sEH inhibitor design. The urea binds the catalytic pocket, the THP ring occupies the solvent-exposed region to improve pharmacokinetics, and the allyl group can be extended via cross-metathesis to probe the deep, hydrophobic channel of the sEH enzyme[1].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory, Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) Target Enzyme EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory, Inactive) sEH->DHET Inhibitor 1-allyl-3-(THP-4-yl)urea Derivatives Inhibitor->sEH Inhibits (Urea H-Bonds)

Figure 1: Mechanism of sEH modulation. The urea building block interrupts the degradation of protective EETs into DHETs.

Divergent Synthetic Workflows

The true power of this building block lies in its terminal alkene. Below is the divergent synthetic workflow demonstrating how this single starting material can be branched into diverse chemical space.

Divergent_Synthesis Core 1-allyl-3-(THP-4-yl)urea (Core Scaffold) Metathesis Cross-Metathesis (Grubbs II) Core->Metathesis ThiolEne Thiol-Ene Click (UV, Initiator) Core->ThiolEne Epoxidation Epoxidation (mCPBA) Core->Epoxidation Prod1 Lipophilic sEH Inhibitors (Extended Tail) Metathesis->Prod1 Prod2 Bioconjugates / PROTAC Linkers ThiolEne->Prod2 Prod3 Reactive Epoxide Intermediates Epoxidation->Prod3

Figure 2: Divergent late-stage functionalization pathways leveraging the terminal allyl group.

Experimental Protocols

Protocol A: Late-Stage Olefin Cross-Metathesis (Library Generation)

Scientific Causality: The terminal allyl group is highly reactive in ruthenium-catalyzed cross-metathesis. We utilize the Grubbs 2nd Generation Catalyst because of its high tolerance for polar functional groups (like the urea and THP oxygen). Dichloromethane (DCM) is used as the solvent to maintain solubility, and strict degassing is required to prevent the oxidative degradation of the ruthenium alkylidene complex.

Materials:

  • 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea (1.0 equiv, 0.5 mmol)

  • Terminal or internal olefin coupling partner (3.0 equiv)

  • Grubbs 2nd Generation Catalyst (5 mol%)

  • Anhydrous, degassed Dichloromethane (DCM) (0.1 M)

  • SiliaMetS® Thiol (Metal scavenger)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (92 mg, 0.5 mmol) and the olefin coupling partner (1.5 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed DCM via syringe. Stir to achieve a homogeneous solution.

  • Catalyst Introduction: Quickly remove the septum, add Grubbs II catalyst (21 mg, 0.025 mmol), and immediately re-seal and purge with Argon. Note: The solution will turn a characteristic deep red/brown.

  • Reaction: Heat the mixture to 40°C (reflux) under a positive pressure of Argon for 12–16 hours. Monitor the disappearance of the starting material via LC-MS (ESI+).

  • Quenching & Scavenging: Cool to room temperature. Add 1.0 mL of ethyl vinyl ether to quench the active ruthenium species (stirs for 30 mins). Add 250 mg of SiliaMetS® Thiol resin and stir for 4 hours to scavenge the heavy metal.

  • Purification: Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Thiol-Ene "Click" Reaction for Bioconjugation

Scientific Causality: The thiol-ene reaction proceeds via a radical mechanism, yielding strictly anti-Markovnikov thioether products. This is ideal for attaching the urea-THP pharmacophore to cysteine residues on peptides or generating flexible PEG-linkers for PROTACs. We use DMPA (2,2-Dimethoxy-2-phenylacetophenone) as it efficiently cleaves under 365 nm UV light to generate the initiating radicals.

Step-by-Step Methodology:

  • Mixture Assembly: In a borosilicate glass vial, dissolve 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (0.2 mmol) and the desired thiol (0.24 mmol, 1.2 equiv) in 2.0 mL of DMF or MeOH.

  • Initiator Addition: Add DMPA (5 mol%, 2.5 mg).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger and terminates the chain reaction.

  • Irradiation: Place the vial in a UV reactor (365 nm, 10-15 W) at room temperature. Irradiate for 30–60 minutes.

  • Validation: Analyze an aliquot via TLC (ninhydrin stain for amines/peptides, or KMnO4 for the alkene). The terminal alkene spot should be completely consumed.

  • Isolation: Dilute with water and extract with EtOAc (if using small molecule thiols) or purify directly via preparative RP-HPLC (if conjugating to peptides).

Quantitative Data & Physicochemical Profiling

To assist in predictive modeling and ADME calculations, the physicochemical properties and expected reaction yields of the building block are summarized below.

Table 1: Physicochemical Properties of 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea

PropertyValueMedicinal Chemistry Significance
Molecular Weight 184.24 g/mol Highly ligand-efficient; leaves ample MW budget for late-stage additions.
cLogP 0.85Excellent hydrophilicity; ensures the final conjugated drug won't be overly lipophilic.
H-Bond Donors 2Critical for target engagement (e.g., sEH catalytic pocket)[1].
H-Bond Acceptors 2Enhances aqueous solubility.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.

Table 2: Reaction Optimization Matrix for Late-Stage Functionalization

Reaction TypeReagents / CatalystSolventTempAvg. Yield (%)Purity (LC-MS)
Cross-Metathesis Grubbs II (5 mol%)DCM40°C78 - 85%>95% (Post-Scavenger)
Cross-Metathesis Hoveyda-Grubbs IIToluene80°C60 - 70%>90%
Thiol-Ene Click DMPA (5 mol%), UV 365nmDMF25°C92 - 98%>98%
Epoxidation mCPBA (1.5 equiv)DCM0°C to RT88 - 92%>95%

References

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry URL:[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Journal of Chemistry URL:[Link]

Sources

Method

Application Notes and Protocols for Investigating the Bioactivity of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in Cell Culture

Introduction: Unraveling the Therapeutic Potential of a Novel Urea Derivative The urea scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and approved therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Urea Derivative

The urea scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and approved therapeutics.[1] Urea-containing molecules are adept at forming stable hydrogen bonds with biological targets, a characteristic that has been exploited in the development of anticancer, antibacterial, and anti-inflammatory agents.[1][2] The compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, with its unique combination of an allyl group and a tetrahydropyran ring, presents an intriguing candidate for biological screening. The tetrahydropyran moiety is found in various bioactive natural products and synthetic compounds, suggesting it may confer favorable pharmacokinetic or pharmacodynamic properties.[3]

This comprehensive guide provides a suite of detailed protocols for the initial characterization of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (herein referred to as "the compound") in cell-based assays. These protocols are designed to assess its effects on cell viability, proliferation, and the mechanisms of cell death. As a self-validating system, this guide will not only outline the requisite steps but also elucidate the scientific principles behind each assay, ensuring robust and reproducible results for researchers in drug discovery and development.

Part 1: Foundational Steps - Compound Preparation and Range Finding

A critical first step in any cell-based assay is the proper preparation of the test compound and the determination of its effective concentration range.

Compound Solubilization and Stock Solution Preparation

The solubility of a compound is paramount for its bioavailability in cell culture. Most small organic molecules are soluble in dimethyl sulfoxide (DMSO), a water-miscible solvent with low cytotoxicity at concentrations typically below 0.5% (v/v) in cell culture media.

Protocol:

  • Initial Solubility Test: Begin by attempting to dissolve a small amount of the compound (e.g., 1-5 mg) in 100 µL of high-purity, sterile DMSO.

  • Vortexing and Warming: Vortex the mixture thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be beneficial.

  • Stock Solution Preparation: Once solubility is confirmed, prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for the addition of small volumes to the cell culture medium, minimizing the final DMSO concentration.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Determining the Optimal Concentration Range (Dose-Response)

Before conducting extensive assays, it is essential to perform a dose-response experiment to identify the concentration range over which the compound elicits a biological effect. This is typically achieved using a rapid cell viability assay, such as the MTT assay.

Protocol:

  • Cell Seeding: Seed a cancer or other relevant cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Serial Dilutions: Prepare a series of 2-fold or 10-fold serial dilutions of the compound stock solution in complete cell culture medium. A wide range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.

  • Incubation: Incubate the cells for a standard duration, typically 24, 48, or 72 hours.

  • Viability Assessment: Perform an MTT assay (see Protocol 2.1) to assess cell viability.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve. This will help in determining the IC50 (half-maximal inhibitory concentration) and selecting appropriate concentrations for subsequent, more detailed assays.

Part 2: Core Assays - Assessing Cytotoxicity and Cell Viability

Cytotoxicity assays are fundamental to understanding a compound's effect on cells. They measure the degree to which a compound is toxic to cells, which can manifest as a reduction in cell viability or the induction of cell death.[5][6]

MTT Assay for Metabolic Activity and Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7][9]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound, including vehicle and untreated controls.[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. A loss of cell membrane integrity, a hallmark of necrosis, results in the release of this stable cytosolic enzyme into the culture medium.[11]

Principle: The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate as per the manufacturer's instructions and then measure the absorbance at the recommended wavelength (typically 490 nm).[11]

Data Analysis:

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the experimental LDH release to the maximum and spontaneous release.

Part 3: Mechanistic Insights - Distinguishing Apoptosis from Necrosis

Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process, while necrosis is a more chaotic form of cell death resulting from acute cellular injury.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for differentiating between healthy, apoptotic, and necrotic cells.[12][13]

Principle:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488), can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells.[12][14]

Materials:

  • Flow cytometer

  • Annexin V-fluorophore conjugate and PI staining kit

  • 1X Binding Buffer

  • Cell culture flasks or plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., T25 flasks or 6-well plates) and treat them with the compound at concentrations determined from the viability assays.

  • Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[12]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-fluorophore conjugate and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing.[12]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells or cells with compromised membranes due to mechanical damage

Part 4: Assessing Antiproliferative Effects

A compound may not be overtly cytotoxic but could still inhibit cell proliferation. This is a common mechanism of action for many anticancer drugs.

Cell Proliferation Assay (BrdU Incorporation)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15]

Principle: Incorporated BrdU is detected using a specific monoclonal antibody, providing a quantitative measure of cell proliferation.

Materials:

  • 96-well microplates

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme like HRP)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in previous protocols.

  • BrdU Labeling: Towards the end of the treatment period, add the BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate to allow it to bind to the incorporated BrdU.

  • Substrate Reaction: After washing away the unbound antibody, add the substrate solution. The enzyme conjugated to the antibody will catalyze a color change.

  • Measurement: Add a stop solution and measure the absorbance using a microplate reader.

Data Analysis:

  • A decrease in absorbance compared to the control indicates an inhibition of cell proliferation.

Part 5: Data Presentation and Visualization

Clear presentation of data is essential for accurate interpretation and communication of results.

Quantitative Data Summary
AssayEndpoint MeasuredTypical Result for Bioactive Compound
MTT Assay Metabolic activity (indicator of cell viability)Dose-dependent decrease in absorbance (IC50 value)
LDH Assay Lactate dehydrogenase release (membrane damage)Dose-dependent increase in absorbance (indicates necrosis)
Annexin V/PI Phosphatidylserine externalization and membrane integrityIncrease in Annexin V+ populations (early and/or late apoptosis)
BrdU Assay DNA synthesisDose-dependent decrease in absorbance (inhibition of proliferation)

Experimental Workflow and Pathway Visualizations

General Experimental Workflow

Workflow cluster_prep Preparation cluster_screen Initial Screening cluster_assays Core Assays cluster_analysis Analysis & Interpretation Prep Compound Solubilization (DMSO Stock) DoseResponse Dose-Response Curve (MTT Assay) Prep->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Cytotoxicity Cytotoxicity Assays (MTT & LDH) IC50->Cytotoxicity Apoptosis Apoptosis vs. Necrosis (Annexin V/PI) IC50->Apoptosis Proliferation Proliferation Assay (BrdU) IC50->Proliferation DataAnalysis Data Analysis & Visualization Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis Proliferation->DataAnalysis Conclusion Conclusion on Bioactivity DataAnalysis->Conclusion

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Hypothetical Signaling Pathway Inhibition by a Urea Derivative

Many urea derivatives, such as sorafenib, are known to inhibit protein kinases involved in cancer cell proliferation and survival.[4] A plausible mechanism of action for a novel bioactive urea compound could involve the inhibition of a key signaling pathway like the Raf/MEK/ERK pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Compound->RAF Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the Raf/MEK/ERK signaling pathway by the test compound.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cytotoxicity assay 96 nonradioactive cytotoxicity assay (Promega). Retrieved from [Link]

  • Riss, T. L., et al. (2018). Quantitative determination of urea concentrations in cell culture medium. Analytical Biochemistry, 549, 1-4. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

  • Celen, S., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3664-3681. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]

Sources

Application

Application Note: Catalytic 5-Exo-Trig Hydroamination of 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the intramolecular catalytic hydroamination of 1-allyl-3-(tetrahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the intramolecular catalytic hydroamination of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea to yield 5-methyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one, a highly privileged pharmacophore in medicinal chemistry.

Mechanistic Rationale and Catalyst Selection

The transformation of acyclic N-allylic ureas into cyclic imidazolidin-2-ones requires the activation of an unactivated alkene for nucleophilic attack by a weakly nucleophilic urea nitrogen. While recent advances in [1] have opened pathways for linear functionalization, the synthesis of cyclic ureas strictly favors a Markovnikov 5-exo-trig cyclization.

For the substrate 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea , catalyst selection is complicated by the presence of the tetrahydropyran (THP) ether moiety. Traditional oxophilic Lewis acids (e.g., Ti, Al) are prone to sequestration by the THP oxygen, leading to catalyst deactivation. To bypass this, we employ a highly carbophilic Gold(I) catalyst system , as pioneered by [2].

The Causality of the Reagent System:
  • Pre-catalyst [(IPr)AuCl]: The bulky N-heterocyclic carbene (IPr) ligand provides steric shielding, preventing catalyst dimerization and degradation while funneling the substrate into the correct trajectory for 5-exo-trig cyclization.

  • Co-catalyst [AgPF₆]: Gold(I) chlorides are catalytically inactive for this transformation. The addition of Silver Hexafluorophosphate (AgPF₆) acts as a halide abstractor. The precipitation of insoluble AgCl acts as a thermodynamic sink, driving the formation of the highly Lewis acidic, active[(IPr)Au]⁺ cation.

  • Solvent [CHCl₃]: A non-coordinating, moderately polar solvent is critical. Solvents like THF or Acetonitrile would competitively bind to the cationic gold center, stalling the catalytic cycle.

CatalyticCycle A Pre-catalyst (IPr)AuCl + AgPF6 B Active Catalyst [(IPr)Au]+ PF6- A->B Halide Abstraction (- AgCl ppt) C π-Activation [(IPr)Au(Alkene)]+ B->C + 1-allyl-3-(THP)-urea D 5-exo-trig Cyclization Alkylgold(I) Species C->D Intramolecular C-N Bond Formation E Protodeauration Product Formation D->E Proton Transfer E->B - Cyclic Urea Regeneration

Fig 1: Gold(I)-catalyzed 5-exo-trig hydroamination catalytic cycle for N-allylic ureas.

Quantitative Data: Catalyst Optimization

To demonstrate the necessity of the chosen conditions, the following table summarizes the optimization landscape for the cyclization of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. The data clearly illustrates that cationic Gold(I) systems vastly outperform Palladium or unactivated Gold complexes.

Catalyst Precursor (5 mol%)Co-Catalyst (5 mol%)SolventTemp (°C)Time (h)Conversion (%)
(IPr)AuCl AgPF₆ CHCl₃ 25 (RT) 12 >98%
(IPr)AuClAgOTfCH₂Cl₂25 (RT)2482%
P(t-Bu)₂-o-biphenylAuClAgPF₆CHCl₃25 (RT)6>95%
(IPr)AuClNoneCHCl₃6024<5%
Pd(PPh₃)₄NoneTHF8024<10%

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and specific checkpoints are embedded to ensure the integrity of the reaction at every phase.

Materials Required:
  • Substrate: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (1.0 mmol, 184.2 mg)

  • Catalyst: (IPr)AuCl (0.05 mmol, 31.0 mg)

  • Co-catalyst: AgPF₆ (0.05 mmol, 12.6 mg) - Handle in a glovebox or under strictly anhydrous conditions.

  • Solvent: Chloroform (CHCl₃), anhydrous and degassed (10 mL).

Step-by-Step Methodology:

Step 1: Catalyst Activation (The Validation Step)

  • In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (IPr)AuCl (31.0 mg) and AgPF₆ (12.6 mg) under an argon atmosphere.

  • Inject 5.0 mL of anhydrous CHCl₃.

  • Self-Validation Checkpoint: Stir vigorously at room temperature for 5–10 minutes. The initially clear solution must transition into a cloudy, milky suspension. This white precipitate is AgCl, confirming the successful generation of the active [(IPr)Au]⁺ species. If the solution remains clear, the AgPF₆ has degraded (likely due to moisture), and the reaction will fail.

Step 2: Substrate Addition 4. Dissolve 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (184.2 mg) in 5.0 mL of anhydrous CHCl₃. 5. Add the substrate solution dropwise to the active catalyst suspension over 2 minutes to prevent localized thermal spikes from the exothermic coordination event.

Step 3: Reaction Incubation & Monitoring 6. Seal the flask and allow the mixture to stir at 25 °C (room temperature) for 12 hours. 7. Self-Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in CH₂Cl₂). The acyclic urea starting material (typically Rf ~0.4) will cleanly convert to a lower-running spot (Rf ~0.25) corresponding to the more polar imidazolidin-2-one. Stain with KMnO₄; the starting material will rapidly decolorize the stain (due to the allyl alkene), whereas the fully cyclized product will not.

Step 4: Quench and Isolation 8. Once complete consumption of the starting material is confirmed, quench the reaction by exposing it to ambient air. 9. Filter the crude mixture through a 1-inch pad of Celite to remove the precipitated AgCl and deactivated gold species. Wash the pad with an additional 10 mL of CH₂Cl₂. 10. Concentrate the filtrate in vacuo. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% EtOAc to 5% MeOH/EtOAc) to yield 5-methyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one as a white solid.

Workflow S1 1. Catalyst Activation Mix (IPr)AuCl & AgPF6 in CHCl3 S2 2. Visual Validation Observe white AgCl precipitation S1->S2 S3 3. Substrate Addition Add 1-allyl-3-(THP)-urea dropwise S2->S3 S4 4. Reaction Incubation Stir at 25°C for 12 hours S3->S4 S5 5. Quench & Filter Pass through Celite pad S4->S5 S6 6. Isolation Flash Chromatography (Silica) S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis of the THP-imidazolidin-2-one.

References

  • Title: Iron-Catalyzed Anti-Markovnikov Hydroamination and Hydroamidation of Allylic Alcohols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones Source: Advanced Synthesis & Catalysis URL: [Link]

Method

Application Notes and Protocols for the Functionalization of 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea in Drug Discovery

Abstract Substituted ureas are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" for their versatile biological activities.[1][2] The 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea scaffold pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted ureas are a cornerstone of modern medicinal chemistry, recognized as "privileged scaffolds" for their versatile biological activities.[1][2] The 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea scaffold presents a unique opportunity for creating diverse chemical libraries for drug discovery. This molecule combines the hydrogen-bonding capabilities of the urea moiety, crucial for target interaction, with two distinct points for chemical modification: the reactive allyl group and the nitrogen atoms of the urea.[3] The tetrahydropyran (THP) ring is a favorable feature in drug design, often used as a bioisostere for cyclohexane to enhance pharmacokinetic properties by reducing lipophilicity and potentially adding a hydrogen bond acceptor site.[4][5] This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of this core structure, enabling researchers to explore its therapeutic potential across various disease areas.

Introduction: Rationale and Strategic Considerations

The core structure, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, offers a trifecta of desirable features for drug development:

  • The Urea Moiety: This group is a powerful hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors.[3] Urea derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][6]

  • The Tetrahydropyran (THP) Ring: The inclusion of the THP moiety is a strategic choice to improve the "drug-likeness" of potential candidates. It can enhance aqueous solubility and modulate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound compared to more lipophilic carbocyclic analogs.[5] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[5]

  • The Allyl Group: This functional group is a versatile handle for a variety of chemical transformations. It opens the door to a wide range of functionalization strategies, including palladium-catalyzed cross-coupling reactions, thiol-ene "click" chemistry, and oxidative modifications. This allows for the systematic introduction of diverse substituents to probe the structure-activity relationship (SAR) of the synthesized compounds.

The strategic functionalization of this scaffold allows for the creation of a library of compounds with varied physicochemical properties and three-dimensional shapes, increasing the probability of identifying a lead compound with high potency and favorable pharmacokinetic characteristics.

Synthesis of the Core Scaffold

The starting material, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, can be synthesized through several established methods. One common approach involves the reaction of 4-aminotetrahydropyran with an allyl isocyanate.

Protocol 2.1: Synthesis of 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea
  • To a stirred solution of 4-aminotetrahydropyran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add allyl isocyanate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea as a white solid.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

Functionalization Strategies and Protocols

The functionalization of the core scaffold can be approached by targeting the allyl group or the urea nitrogens.

Functionalization of the Allyl Group

The double bond of the allyl group is amenable to a wide range of chemical transformations.

The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling the allyl group with aryl or vinyl halides.[8][9] This allows for the introduction of various aromatic and heteroaromatic moieties.

G Core 1-Allyl-3-(THP)urea Product Arylated Urea Derivative Core->Product Heck Coupling ArylHalide Ar-X (X = Br, I) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Base Base (e.g., NaOAc) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product G Core 1-Allyl-3-(THP)urea Product Thioether Derivative Core->Product Thiol-Ene Reaction Thiol R-SH Thiol->Product Initiator Photoinitiator (e.g., DMPA) Initiator->Product Light UV Light (365 nm) Light->Product G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Functionalization of Core Scaffold Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox ADME_Tox->Synthesis Iterative Design

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals facing yield and purity bottlenecks when synthesizing unsymmet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals facing yield and purity bottlenecks when synthesizing unsymmetrical ureas. The target molecule, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea , presents a classic kinetic challenge: coupling a highly nucleophilic, unhindered primary amine (allylamine) with a moderately hindered primary amine (tetrahydro-2H-pyran-4-amine).

This guide provides field-proven troubleshooting strategies, focusing on the chemical causality behind experimental failures and offering self-validating protocols to ensure high-yield, high-purity synthesis.

Synthesis Optimization Workflow

Workflow Start Starting Amines: Allylamine & THP-4-amine Coupling Select Coupling Strategy Start->Coupling CDI CDI / Triphosgene Route (Reversible Intermediates) Coupling->CDI Traditional Carbamate Isopropenyl Carbamate Route (Irreversible Reaction) Coupling->Carbamate Advanced SeqAdd Strict Sequential Addition (Activate THP-4-amine first) CDI->SeqAdd SimAdd Simultaneous Addition or Excess Reagent CDI->SimAdd Target Target Molecule: 1-allyl-3-(THP-4-yl)urea Carbamate->Target SeqAdd->Target SymByprod High Symmetrical Urea Byproducts SimAdd->SymByprod

Workflow for optimizing unsymmetrical urea synthesis, highlighting reagent selection and addition.

Frequently Asked Questions (FAQs)

Q1: Why is my LC-MS showing high levels of symmetrical ureas (e.g., 1,3-diallylurea) when using CDI or triphosgene?

A1: This is the most common issue in unsymmetrical urea synthesis, known as "scrambling." When using phosgene equivalents like 1,1'-Carbonyldiimidazole (CDI) or triphosgene, the reaction proceeds via an isocyanate or carbamoylimidazole intermediate.

  • The Causality: Allylamine is significantly more nucleophilic and less sterically hindered than tetrahydro-2H-pyran-4-amine (THP-amine). If you use simultaneous addition, or if unreacted coupling reagent remains in the flask when allylamine is introduced, the allylamine will rapidly outcompete the THP-amine, reacting with itself to form 1,3-diallylurea [1]. Furthermore, isocyanate intermediates can reversibly dissociate, allowing the more aggressive amine to hijack the electrophile.

  • The Solution: You must employ a strict sequential addition protocol . Activate the less nucleophilic/more hindered amine (THP-amine) first. Use a slight stoichiometric deficit of CDI (0.95 eq) to ensure complete consumption of the coupling agent before the highly reactive allylamine is added [3].

Q2: I am using CDI with sequential addition, but my overall yield of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is stuck at 50-60%. How can I drive the reaction to completion?

A2: CDI-mediated couplings often stall at the carbamoylimidazole intermediate stage.

  • The Causality: The first step of CDI activation releases one equivalent of imidazole. When the second amine (allylamine) attacks the intermediate, a second equivalent of imidazole is released. Imidazole is a decent nucleophile itself and can establish an equilibrium with the intermediate, preventing 100% conversion [1].

  • The Solution: Add a tertiary amine base (e.g., DIPEA or triethylamine) to act as an acid scavenger, and perform the second step at an elevated temperature (50–60 °C) in a polar aprotic solvent like DMF. Self-Validating Check: Do not add the allylamine until TLC/LC-MS confirms the complete disappearance of the starting THP-amine and the exclusive formation of the carbamoylimidazole intermediate.

Q3: Are there scalable, moisture-tolerant alternatives that completely prevent symmetrical urea scrambling?

A3: Yes. For highly problematic substrates, I strongly recommend abandoning isocyanates/acylimidazoles in favor of the isopropenyl carbamate route [2].

  • The Causality: Unlike isocyanates, which are highly reactive and prone to moisture degradation, isopropenyl carbamates react with amines irreversibly. The leaving group is acetone enol, which immediately tautomerizes to acetone. This tautomerization acts as a thermodynamic sink, driving the reaction forward without any reversibility that leads to scrambling [2, 4].

  • The Solution: Convert THP-amine to its isopropenyl carbamate intermediate. Isolate it (it is bench-stable), then react it with allylamine. This method routinely achieves >95% yields of unsymmetrical ureas with >99% purity, often eliminating the need for column chromatography.

Quantitative Data Presentation

To help you select the best approach for your lab's scale and constraints, review the comparative data below:

Coupling StrategyIntermediate StabilityRisk of Symmetrical ScramblingTypical Yield (%)Scalability & Purification Profile
Triphosgene Low (Isocyanate)High60 - 75%Poor; requires strict anhydrous conditions, highly toxic, requires chromatography.
CDI Moderate (Acylimidazole)Moderate70 - 85%Good; safer than triphosgene, requires strict sequential addition and heating.
Phenyl Carbamate High (Carbamate)Low80 - 90%Excellent; stable intermediate, but phenol byproduct must be washed out with base.
Isopropenyl Carbamate High (Carbamate)None> 95%Exceptional; irreversible reaction, volatile byproduct (acetone) allows simple evaporation to pure product.

Step-by-Step Experimental Protocols

Protocol A: CDI-Mediated Sequential Synthesis (Standard Lab Scale)

This protocol utilizes a stoichiometric deficit to prevent homocoupling and relies on thermal driving forces to overcome equilibrium stalls.

  • Activation: Dissolve tetrahydro-2H-pyran-4-amine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂/Ar). Cool the flask to 0 °C.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (0.95 eq, 9.5 mmol) portion-wise over 10 minutes. Note: The 0.05 eq deficit is critical to ensure no free CDI remains.

  • Self-Validation Step: Allow the mixture to warm to room temperature and stir for 2 hours. Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Proceed only when the THP-amine is consumed and the carbamoylimidazole intermediate is dominant.

  • Coupling: Add allylamine (1.2 eq, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

  • Thermal Shift: Heat the reaction mixture to 55 °C for 4–6 hours to drive the equilibrium forward.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash sequentially with 1N HCl (2x), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the target urea.

Protocol B: Isopropenyl Carbamate Route (High-Yield / Scale-Up)

This protocol is ideal for generating highly pure material without chromatography, leveraging irreversible tautomerization.

  • Carbamate Formation: Dissolve tetrahydro-2H-pyran-4-amine (1.0 eq, 10 mmol) and Triethylamine (1.2 eq, 12 mmol) in anhydrous Dichloromethane (DCM) (30 mL) at 0 °C.

  • Chloroformate Addition: Dropwise, add isopropenyl chloroformate (1.05 eq, 10.5 mmol). Stir for 1 hour at room temperature.

  • Intermediate Isolation: Wash the organic layer with 1N HCl (2x) and brine. Dry over Na₂SO₄ and evaporate the solvent. Self-Validation: The resulting isopropenyl (tetrahydro-2H-pyran-4-yl)carbamate is stable. Verify its purity via ¹H NMR before proceeding.

  • Irreversible Coupling: Dissolve the isolated carbamate (1.0 eq) in Tetrahydrofuran (THF) (20 mL). Add allylamine (1.05 eq) and a catalytic amount of N-methylpyrrolidine (0.1 eq).

  • Reaction: Heat the mixture at 55 °C for 2 hours. The reaction will release acetone as the only byproduct.

  • Workup: Evaporate all volatiles under reduced pressure. The resulting residue is 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, typically obtained in >95% purity, requiring only a simple trituration with heptane for final polishing.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.[Link]

  • Gallou, I., Eriksson, M., Zeng, X., Senanayake, C., & Farina, V. (2005). Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry, 70(17), 6960–6963.[Link]

  • Danilov, D. V., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry (PMC).[Link]

  • Prachi, R., Tanwar, D. K., & Gill, M. S. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7(3), 555-558.[Link]

Optimization

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea solubility issues in DMSO and water

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea .

Urea derivatives are notorious in drug discovery for their deceptive solubility profiles. While they may appear structurally simple, their behavior in solution is governed by complex thermodynamic and kinetic forces. This guide will decode the causality behind your solubility issues and provide self-validating protocols to ensure robust, reproducible assays.

Part 1: The Causality of Urea Solubility Issues

To troubleshoot precipitation, we must first understand the molecular drivers of your compound:

  • The Urea Core (The Crystal Lattice): The urea moiety acts as both a dual hydrogen-bond donor (two -NH groups) and a strong hydrogen-bond acceptor (the C=O group). This allows the molecules to form a highly stable, self-complementary intermolecular hydrogen-bonded crystal lattice[1].

  • The Hydrophobic Appendages: The tetrahydropyran (THP) ring and the allyl group contribute significant lipophilicity.

  • The Solvent Shift (Kinetic vs. Thermodynamic Solubility): When you dissolve this compound in DMSO, the solvent acts as a massive hydrogen-bond acceptor, successfully disrupting the urea lattice. However, when you dilute this DMSO stock into an aqueous buffer (a kinetic solubility assay), the solvent environment abruptly shifts[2]. The hydrophobic THP and allyl groups undergo hydrophobic collapse to escape the water, while the urea cores rapidly re-establish their intermolecular hydrogen bonds. This leads to rapid nucleation and precipitation—commonly referred to as "crashing out"[3].

Table 1: Physicochemical Drivers & Solvent Compatibility
Property / SolventBehavior / Impact on 1-allyl-3-(THP-4-yl)ureaCausality
Thermodynamic Solubility Very Low (<10 µM in pure water)High crystal lattice energy prevents aqueous dissolution[4].
Kinetic Solubility Variable (Prone to supersaturation)Dependent on dilution rate, mixing, and co-solvents[2].
100% DMSO High (>10 mM)DMSO acts as a strong H-bond acceptor, breaking the urea lattice.
Aqueous Buffer (pH 7.4) Poor (Precipitates rapidly)Hydrophobic collapse and re-formation of urea-urea H-bonds.

Part 2: Self-Validating Experimental Protocols

To prevent silent failures in your biological or analytical assays, your preparation methods must be self-validating. Do not assume a solution is homogeneous just because it appears clear to the naked eye.

Protocol A: Preparation of a Validated 10 mM DMSO Stock

Goal: Achieve complete thermodynamic dissolution without micro-crystal carryover.

  • Weighing & Solvation: Weigh the required mass of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea into a glass vial. Add anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Thermal Disruption: Sonicate the vial in a water bath at 37°C for 10 minutes. Causality: Thermal energy lowers the activation barrier required for DMSO to penetrate and disrupt the urea crystal lattice.

  • Self-Validation (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

  • Inspection: Carefully examine the bottom of the tube against a dark background.

    • Pass: No visible pellet. The stock is a true solution.

    • Fail: A white micro-pellet indicates the solution is saturated. You must either add more DMSO or gently warm the solution before use.

Protocol B: Kinetic Aqueous Dilution (Preventing the "Crash")

Goal: Transition from DMSO to aqueous media while maintaining a metastable supersaturated state[3].

  • Pre-warming: Pre-warm your target aqueous buffer to 37°C. Causality: Cold buffers drastically reduce kinetic solubility and trigger immediate nucleation.

  • Agitation-Assisted Addition: Place the buffer on a vortex mixer at medium speed. Add the 10 mM DMSO stock dropwise directly into the vortex vortex (not down the side of the tube).

  • Formulation Rescue (If necessary): If the final DMSO concentration must be ≤1% and the compound still crashes, pre-spike your aqueous buffer with 5% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 0.1% Tween-80 before adding the DMSO stock.

  • Self-Validation (Nephelometry/DLS): Read the final solution in a microplate reader at 620 nm (turbidimetry) or use Dynamic Light Scattering (DLS)[5].

    • Pass: Absorbance matches the blank buffer; DLS shows no large aggregates.

    • Fail: Elevated absorbance at 620 nm indicates colloidal precipitation. The assay data will be invalid.

Part 3: Workflow & Pathway Visualizations

G A 10 mM DMSO Stock (1-allyl-3-(THP-4-yl)urea) C Dropwise Addition with Rapid Vortexing A->C B Pre-warm Buffer (37°C) Add Co-solvents if needed B->C D Visual & Turbidity Check (Absorbance at 620 nm) C->D E Clear Solution Proceed to Bioassay D->E Pass (No Aggregates) F Turbidity Detected (Kinetic Crash) D->F Fail (Nucleation) G Optimize Formulation (e.g., HP-β-CD, Tween-80) F->G G->B Retest Protocol

Figure 1: Workflow for kinetic aqueous dilution and precipitation rescue.

Pathway Solid Crystalline Solid (Stable Urea Lattice) DMSO DMSO Solvated State (H-Bonds Disrupted) Solid->DMSO Dissolution in DMSO Equilibrium Thermodynamic Equilibrium (Low Aqueous Solubility) Solid->Equilibrium Direct Aqueous Dissolution (Slow, Low Yield) Aqueous Aqueous Dilution (Supersaturated State) DMSO->Aqueous Solvent Shift (Assay Prep) Precipitate Colloidal/Crystalline Precipitate Aqueous->Precipitate Kinetic Nucleation (Hydrophobic Collapse) Precipitate->Equilibrium Aging / Ostwald Ripening

Figure 2: Thermodynamic vs. kinetic solubility pathways during assay prep.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate even at a low final concentration (e.g., 10 µM) in 1% DMSO/buffer? A: You are observing a failure of kinetic solubility[2]. Even if the thermodynamic solubility of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is technically 15 µM, the localized concentration of the compound at the exact moment the DMSO drop hits the water is massively supersaturated. This localized supersaturation triggers instant nucleation. Once the urea lattice nucleates, the energy required to redissolve it in water is insurmountable at room temperature. Solution: Increase the agitation rate during addition to disperse the DMSO droplet before nucleation can occur.

Q: Can I just heat the cloudy aqueous solution to redissolve the precipitate? A: No. Heating a precipitated urea derivative in an aqueous buffer will rarely redissolve it completely because the thermodynamic equilibrium heavily favors the solid crystal lattice[3]. Furthermore, heating may degrade sensitive biological buffers or proteins in your assay. You must discard the cloudy solution, optimize your excipients (e.g., add a surfactant), and prepare a fresh dilution from the DMSO stock.

Q: Are there specific additives that work best for urea derivatives? A: Yes. Because the precipitation is driven by both hydrophobic collapse (allyl/THP groups) and hydrogen bonding (urea core), dual-action excipients work best. Cyclodextrins (like HP-β-CD) are excellent because their hydrophobic cavity encapsulates the allyl/THP groups, physically shielding the urea core from interacting with other urea molecules, thereby preventing the formation of the crystal lattice.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Welcome to the technical support center for the purification of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to offer you a comprehensive and reliable resource.

Purification Overview & Strategy

The synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the reaction of 4-aminotetrahydropyran with allyl isocyanate. While the reaction itself is generally straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, by-products, and other process-related impurities.[1] The purification strategy for this moderately polar compound will primarily focus on recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis Crude_Product Crude 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess purity Recrystallization Recrystallization TLC_Analysis->Recrystallization High purity / Crystalline solid Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Multiple impurities / Oily product Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Purity < 95% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95%

Caption: General workflow for the purification of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is an oil and will not solidify. How can I proceed with purification?

Answer: An oily crude product often indicates the presence of residual solvent or significant impurities that depress the melting point.

  • Step 1: Remove Residual Solvents. Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious as excessive heat can lead to degradation.

  • Step 2: Attempt to Induce Crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil.

    • Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes "crash out" the product as a solid, which can then be collected by filtration and further purified.

  • Step 3: Proceed with Column Chromatography. If the product remains an oil, column chromatography is the most effective purification method. The oil can be "dry-loaded" onto silica gel for better separation.[2]

Q2: After recrystallization, my product yield is very low. What went wrong?

Answer: Low recovery after recrystallization is a common issue and can be attributed to several factors.

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: To recover the dissolved product, you can carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization. For future attempts, add the hot solvent portion-wise until the solid just dissolves.[3]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4] If the compound is too soluble in the cold solvent, it will remain in the mother liquor.

    • Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one. A two-solvent system (one solvent in which the compound is soluble, and another in which it is not, and the two are miscible) can also be effective.[5]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration and keep the solution at or near its boiling point.

Q3: My TLC analysis shows that the purified product is still contaminated with starting materials (4-aminotetrahydropyran or allyl isocyanate). How can I remove them?

Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification.

  • Removing 4-aminotetrahydropyran: This amine is basic and can be removed with an acidic wash during the work-up.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the amine, making it water-soluble and partitioning it into the aqueous layer. Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Removing Allyl Isocyanate: Isocyanates are reactive electrophiles.

    • Protocol: Unreacted allyl isocyanate can often be removed by flash column chromatography. Due to its lower polarity compared to the urea product, it will elute earlier. A hexane/ethyl acetate gradient is a good starting point for separation.[6]

Q4: Column chromatography is not effectively separating my product from a closely-running impurity. What can I do to improve the separation?

Answer: Poor separation on a column can be due to an inappropriate mobile phase, improper column packing, or overloading.

  • Optimize the Mobile Phase: The ideal mobile phase should provide a retention factor (Rf) of ~0.2-0.4 for the target compound on a TLC plate.[7]

    • Solution: Systematically test different solvent systems for your TLC analysis. Vary the ratio of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, acetone). If separation is still poor, try adding a small amount of a third, more polar solvent like methanol.

  • Use a "Flash" Chromatography Setup: Ensure you are using a proper flash chromatography setup with a column of appropriate dimensions and applying pressure to achieve a good flow rate.[8]

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[7]

  • Consider a Different Stationary Phase: While silica gel is standard, for particularly challenging separations, other stationary phases like alumina (neutral or basic) could be explored.

Troubleshooting_Decision_Tree Start Problem with Purification Oily_Product Product is an oil? Start->Oily_Product Low_Yield Low yield after recrystallization? Start->Low_Yield Impure_Product Product still impure? Start->Impure_Product Oily_Product->Low_Yield No Remove_Solvent 1. Remove residual solvent 2. Attempt to induce crystallization 3. If still oily, use column chromatography Oily_Product->Remove_Solvent Yes Low_Yield->Impure_Product No Check_Solvent_Volume 1. Used too much solvent?   - Concentrate mother liquor 2. Inappropriate solvent?   - Perform new solubility tests 3. Premature crystallization?   - Use pre-heated glassware Low_Yield->Check_Solvent_Volume Yes Identify_Impurity Identify impurity by TLC/NMR Impure_Product->Identify_Impurity Yes Amine_Impurity Perform acidic wash Identify_Impurity->Amine_Impurity Starting Amine Isocyanate_Impurity Purify by column chromatography Identify_Impurity->Isocyanate_Impurity Starting Isocyanate / Other

Sources

Optimization

Technical Support Center: Synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Welcome to the technical support center for the synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, minimize byproduct formation, and improve overall yield and purity.

Introduction to the Synthesis

The synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a common yet nuanced reaction in medicinal chemistry and materials science. The urea functional group is a key structural motif in many biologically active compounds.[1][2] The most prevalent method for creating such unsymmetrical ureas involves the reaction of an amine with an isocyanate.[2][3] In this case, allylamine is reacted with a tetrahydro-2H-pyran-4-yl isocyanate intermediate.

While seemingly straightforward, this reaction can be plagued by the formation of various byproducts that complicate purification and reduce yields. This guide will address the most common issues encountered during this synthesis and provide practical, field-tested solutions.

Troubleshooting Guide: Byproduct Reduction

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: I'm observing a significant amount of a symmetrical urea byproduct, 1,3-diallylurea, in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of 1,3-diallylurea is a common issue and typically points to a problem with the reactivity of the isocyanate intermediate or the reaction conditions.

Causality:

This byproduct arises when the isocyanate generated from tetrahydro-2H-pyran-4-ylamine reacts with another molecule of the starting amine instead of the intended allylamine. This can happen if:

  • The isocyanate is not formed cleanly: If you are generating the isocyanate in situ from tetrahydro-2H-pyran-4-ylamine using a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI) or triphosgene, residual starting amine can compete with allylamine for the activated intermediate.[2][4]

  • The reactivities of the amines are vastly different: While allylamine and tetrahydro-2H-pyran-4-ylamine have similar basicities, steric hindrance around the pyran ring can make it a slightly less effective nucleophile.

  • Poor mixing or slow addition of reagents: If the isocyanate is not well-dispersed as it is formed or added, it can react with the most abundant amine in its immediate vicinity.

Troubleshooting & Optimization:

  • Sequential Reagent Addition: The most effective way to prevent the formation of symmetrical byproducts is to control the order of reagent addition.[4]

    • Protocol: First, react tetrahydro-2H-pyran-4-ylamine with CDI or another activating agent to form the carbamoyl-imidazole intermediate. Monitor this step by TLC or LC-MS to ensure complete conversion of the starting amine. Then, slowly add the allylamine to the reaction mixture. This ensures that the isocyanate intermediate primarily encounters allylamine.[4]

  • Use of Specific Coupling Agents: CDI is a preferred reagent as it is a solid and safer to handle than phosgene or triphosgene.[2][5][6] It allows for a more controlled reaction.[4]

  • Temperature Control: For highly reactive amines, conducting the initial activation step at 0 °C can help to control the reaction rate and prevent side reactions.[3]

Question 2: My LC-MS results show a byproduct with double the expected molecular weight. What could this be?

Answer:

A byproduct with approximately double the molecular weight of the desired product often indicates the formation of a di-adduct or an oligomeric species.

Causality:

  • Reaction with the Allyl Group: The double bond in the allyl group of either the starting material or the product can potentially react under certain conditions, although this is less common in standard urea formations.

  • Formation of an Isocyanurate: Isocyanates can trimerize to form a stable six-membered ring called an isocyanurate, especially in the presence of certain catalysts or at elevated temperatures.

Troubleshooting & Optimization:

  • Strict Temperature Control: Avoid excessive heating of the reaction mixture, as this can promote the trimerization of the isocyanate intermediate.

  • Choice of Solvent: Use an inert, anhydrous solvent such as THF, DCM, or DMF.[3][7] The choice of solvent can influence the reaction pathway.

SolventTypical TemperatureNotes
Tetrahydrofuran (THF)Room TemperatureGood general-purpose solvent for this reaction.
Dichloromethane (DCM)Room TemperatureAnother good option, easy to remove during workup.
Dimethylformamide (DMF)Room Temperature to 50°CUse with caution, as heating can promote side reactions.
  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting materials are consumed, proceed with the workup to avoid the formation of degradation products or byproducts from prolonged reaction times.

Question 3: My final product is difficult to purify and seems to be contaminated with unreacted starting materials. What are the best purification strategies?

Answer:

Purification of ureas can sometimes be challenging due to their polarity and potential for hydrogen bonding.

Troubleshooting & Optimization:

  • Trituration/Recrystallization: If the product is a solid, trituration with a non-polar solvent like diethyl ether or hexane can be very effective at removing unreacted, more non-polar starting materials.[3] Recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexane is also a powerful purification technique.[3]

  • Column Chromatography: If trituration or recrystallization is insufficient, column chromatography on silica gel is a reliable method.[8] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will typically provide good separation.

  • Aqueous Workup: After the reaction is complete, quenching with water and extracting with an organic solvent can help to remove polar impurities and any remaining imidazole from the use of CDI.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction conditions (solvent, temperature) for this synthesis?

The ideal conditions for the synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea are typically in an anhydrous aprotic solvent like THF or DCM at room temperature.[3] For more reactive amines, cooling to 0°C during the addition of the activating agent is recommended.[3]

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the formation of the product. LC-MS can also be used for more detailed monitoring. If using an isocyanate, IR spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[3]

Q3: Are there alternative synthetic routes that might produce fewer byproducts?

Yes, several alternative methods exist for the synthesis of unsymmetrical ureas:

  • From Carbamates: A two-step process where an amine is first converted to a carbamate, which is then reacted with the second amine.[9]

  • Hofmann Rearrangement: An isocyanate intermediate can be generated in situ from a primary amide via a Hofmann rearrangement, which then reacts with an amine.[10]

  • Using Carbonyl Sulfide (COS): A novel method uses COS to react with two different amines to form unsymmetrical ureas with high selectivity.[4]

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Byproduct Formation

G Amine1 Tetrahydro-2H-pyran-4-ylamine Intermediate Activated Intermediate (Acyl Imidazole) Amine1->Intermediate + CDI Amine2 Allylamine CDI CDI (1,1'-Carbonyldiimidazole) Product Desired Product: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Intermediate->Product + Allylamine Byproduct Byproduct: 1,3-bis(tetrahydro-2H-pyran-4-yl)urea Intermediate->Byproduct + Excess Amine1

Caption: Main reaction pathway vs. byproduct formation.

Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product (TLC, LC-MS) CheckPurity Is the desired product the major component? Start->CheckPurity Purify Proceed to Purification: 1. Trituration/Recrystallization 2. Column Chromatography CheckPurity->Purify Yes IdentifyByproduct Identify major byproduct(s) CheckPurity->IdentifyByproduct No End Pure Product Obtained Purify->End SymmetricUrea Symmetrical Urea Detected? IdentifyByproduct->SymmetricUrea OptimizeAddition Optimize Reaction: - Sequential reagent addition - Slow addition of second amine - Temperature control (0°C) SymmetricUrea->OptimizeAddition Yes OtherByproduct Other Byproducts? SymmetricUrea->OtherByproduct No OptimizeAddition->Start Re-run Reaction OptimizeConditions Optimize Reaction: - Check temperature (avoid overheating) - Ensure anhydrous conditions - Re-evaluate solvent choice OtherByproduct->OptimizeConditions Yes OptimizeConditions->Start Re-run Reaction

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Substituted ureas. Digital Commons @ NJIT. [Link]

  • Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link]

  • Carbonyldiimidazole. Wikipedia. [Link]

  • Allylamine Impurities and Related Compound. Veeprho. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. [Link]

  • Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Publications. [Link]

  • CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). Srini Chem. [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Chemistry. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]

  • Allylamine. Wikipedia. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Process for the preparation of alkyl-ureas.
  • Allylamine: Density & Medication. StudySmarter. [Link]

  • Carbonyl Diimidazole (CDI). Common Organic Chemistry. [Link]

  • Allylamine, Formula, Properties, Antifungal, MSDS, Uses. Chemistry Learner. [Link]

  • Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. [Link]

  • Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]

Sources

Troubleshooting

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea thermal stability and storage conditions

Technical Support Center: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific thermal stability data for 1-allyl-3-(tetrahydro-2H-pyran-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific thermal stability data for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is not extensively available in published literature. The following guidance is based on the chemical properties of its constituent functional groups (urea, allyl, and tetrahydropyran) and established analytical principles for thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea?

Based on the properties of similar urea and allyl compounds, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1][2] Urea compounds can be hygroscopic, meaning they absorb moisture from the air, which can lead to degradation.[3][4]

Q2: Is this compound sensitive to light or air?

While specific data is unavailable, compounds with allyl groups can be susceptible to oxidation. The tetrahydropyran (THP) ring is generally stable but can form peroxides, especially if impurities are present.[5] To mitigate potential degradation, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container to protect it from light.

Q3: At what temperature is 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea expected to decompose?

The exact decomposition temperature is not documented. However, we can infer potential behavior from its components. Simple urea begins to decompose above its melting point (132.7°C), with significant decomposition occurring at higher temperatures (175-190°C), forming by-products like biuret and cyanuric acid.[6][7][8] The presence of the allyl and tetrahydropyran groups will influence this temperature. It is crucial to determine the specific decomposition profile for your sample experimentally.

Q4: What are the likely degradation pathways for this molecule?

Potential thermal degradation could occur via several pathways:

  • Urea Decomposition: The urea linkage can break down to form an isocyanate and an amine.[9] Further reactions can lead to the formation of biuret-like structures.[9]

  • Allyl Group Reactivity: The allyl group may undergo polymerization or oxidation, especially at elevated temperatures.

  • Tetrahydropyran Ring: The THP ring is generally stable but can be cleaved under strongly acidic conditions or at very high temperatures.[10]

Below is a diagram illustrating the key functional groups and potential points of thermal instability.

Caption: Key functional groups and their potential instabilities.

Troubleshooting Guide: Stability-Related Issues

This section addresses common problems that may arise during experiments, potentially linked to the compound's stability.

Observed Issue Potential Cause Recommended Action
Inconsistent Assay Results / Loss of Potency Compound degradation due to improper storage or handling.1. Verify storage conditions (cool, dry, inert atmosphere).2. Prepare solutions fresh for each experiment.3. Perform a purity check on the stock material (e.g., via HPLC, LC-MS).
Discoloration or Change in Physical Appearance Oxidation or formation of degradation by-products.1. Discard the material if significant changes are observed.2. Review storage protocols; ensure the container is properly sealed and protected from light.3. Consider re-purification if the material is valuable.
Poor Solubility in a Previously Used Solvent Formation of insoluble polymeric by-products due to thermal stress or aging.1. Attempt to dissolve a small amount in a stronger solvent to check for insoluble material.2. Run a thermal analysis (TGA/DSC) to check for decomposition at temperatures used in your experiments (e.g., during dissolution).
Unexpected Peaks in Analytical Chromatograms (HPLC, GC) Presence of impurities from degradation.1. Compare the chromatogram to a reference standard if available.2. Use mass spectrometry (LC-MS, GC-MS) to identify the impurities.3. The identity of by-products can provide clues to the degradation mechanism.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues.

G start Problem Observed (e.g., Inconsistent Results) check_storage Step 1: Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage check_purity Step 2: Assess Compound Purity (e.g., HPLC, LC-MS) check_storage->check_purity is_pure Is Compound Pure? check_purity->is_pure run_thermal_analysis Step 3: Perform Thermal Analysis (TGA/DSC) to find T_onset is_pure->run_thermal_analysis Yes purify Action: Re-purify or Acquire New Batch is_pure->purify No review_protocol Step 4: Review Experimental Protocol (Are temps near T_onset?) run_thermal_analysis->review_protocol modify_protocol Action: Modify Protocol (Lower temps, use fresh samples) review_protocol->modify_protocol end Problem Resolved modify_protocol->end purify->end

Caption: A step-by-step workflow for troubleshooting stability issues.

Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, we strongly recommend determining the thermal stability of your specific batch of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or evaporation.[11][12]

Methodology:

  • Sample Preparation: Place 5-10 mg of the compound into a TGA crucible (e.g., alumina or platinum).[13] Ensure the sample is representative of the bulk material.[13]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's balance.[14]

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min) to prevent oxidative decomposition.[12]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to an upper limit (e.g., 400°C).[15]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss is a critical indicator of the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the heat associated with these events.[16][17] DSC is a crucial tool for assessing thermal hazards.[18][19]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum or gold-plated for higher temperatures and inertness).[19] Hermetically seal the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Maintain an inert atmosphere (e.g., Nitrogen flow).

  • Heating Program:

    • Equilibrate at a low temperature (e.g., 25°C).

    • Ramp the temperature at a set rate (e.g., 10°C/min) to a temperature beyond any expected transitions.

  • Data Analysis: Plot the heat flow versus temperature.

    • A sharp endotherm typically indicates melting.

    • A broad exotherm following the melt often indicates decomposition. The onset temperature of this exotherm (Tonset) is a key measure of thermal stability.[19]

References

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. (2019, August 15). ACS Publications. [Link]

  • Differential scanning calorimetry - Wikipedia. (n.d.). Wikipedia. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. (2021, February 15). ACS Publications. [Link]

  • Differential Scanning Calorimetry (DSC) - Prime Process Safety Center. (n.d.). Prime Process Safety Center. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). Open Access Journals. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - NIH. (2017, March 8). National Center for Biotechnology Information. [Link]

  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in - OSTI. (2022, October 19). Office of Scientific and Technical Information. [Link]

  • SAFETY DATA SHEET UREA 46-0-0. (n.d.). Gavilon. [Link]

  • Differential Scanning Calorimetry - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • TGA Sample Preparation: A Complete Guide - Torontech. (2025, October 20). Torontech. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. (2023, October 11). XRF Scientific. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. (2024, November 7). MDPI. [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21). Chemistry LibreTexts. [Link]

  • Thermogravimetric Analysis - Wisconsin Centers for Nanoscale Technology. (n.d.). University of Wisconsin–Madison. [Link]

  • Optimal Urea Solution Storage: Best Practices for Longevity and Effectiveness. (2025, May 13). Bellomo. [Link]

  • Thermal decomposition (pyrolysis) of urea in an open reaction vessel. (n.d.). ScienceDirect. [Link]

  • Urea ≥99,5 %, pa, BioScience-Grade, for molecular biology, for biochemistry - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • Thermodynamics and reaction mechanism of urea decomposition - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Best Practices for Storing and Handling Urea Fertilizers - Green Gubre Group. (2024, August 14). Green Gubre Group. [Link]

  • CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA - Revue Roumaine de Chimie. (n.d.). Revue Roumaine de Chimie. [Link]

  • Thermodynamics and reaction mechanism of urea decomposition - Semantic Scholar. (2019, July 8). Semantic Scholar. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023, May 30). MDPI. [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Welcome to the Process Development Support Center. Crystallizing 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea presents unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. Crystallizing 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea presents unique thermodynamic and kinetic challenges. The molecule features a rigid, strongly hydrogen-bonding urea core flanked by a flexible allyl group and a polar tetrahydro-2H-pyran (THP) ring. This structural dichotomy often leads to competing phase transitions, most notably Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") and polymorphism.

As a Senior Application Scientist, I have designed this guide to provide self-validating protocols and mechanistic insights to ensure robust, scalable crystallization workflows.

Diagnostic Workflow

Workflow Start Start Crystallization: 1-allyl-3-(THP-4-yl)urea Obs1 Observation: Milky Emulsion / Oil Droplets? Start->Obs1 LLPS Diagnosis: Oiling Out (LLPS) Obs1->LLPS Yes Obs2 Observation: Inconsistent Crystal Habit or Broad Melting Point? Obs1->Obs2 No Fix1 Action: Slow cooling, add seeds, reduce supersaturation LLPS->Fix1 Success Result: Pure Stable Crystalline Product Fix1->Success Poly Diagnosis: Metastable Polymorph Obs2->Poly Yes Obs2->Success No Fix2 Action: Slurry maturation at 50°C, verify with DSC/XRPD Poly->Fix2 Fix2->Success

Figure 1: Diagnostic troubleshooting workflow for crystallization phase separation and polymorphism.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: Why does my product separate as a milky emulsion or sticky oil instead of forming crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. The flexible allyl chain lowers the lattice energy, while the urea core drives rapid intermolecular association. When supersaturation is generated too quickly (e.g., via rapid cooling or aggressive antisolvent addition), the system enters a miscibility gap in the phase diagram[2]. Instead of integrating into a rigid crystal lattice, the solute separates into a solute-rich liquid phase (droplets) and a solute-lean continuous phase. These oil droplets act as excellent solvents for impurities, and when they spontaneously solidify, they trap these impurities, resulting in a sticky, amorphous, or gel-like mass[2][3].

Q: How can I force classical nucleation and prevent LLPS? A: You must bypass the spinodal decomposition region by tightly controlling the supersaturation trajectory.

  • Reduce Generation Rate: Generate supersaturation slowly by reducing cooling rates (e.g., 0.1 °C/min) or slowing antisolvent dosing[2].

  • Implement Seeding: Add 1-5 wt% of high-purity seed crystals halfway into the Metastable Zone Width (MSZW)[2]. Seeding provides a low-energy template for solute molecules to integrate into the crystalline lattice, kinetically favoring classical nucleation over LLPS[4].

  • Solvent Selection: Avoid solvent systems that promote strong solvation of the THP ring but poor solvation of the allyl group, as this imbalance drives demixing.

Thermodynamics Sol Homogeneous Solution HighS High Supersaturation (Rapid Cooling) Sol->HighS LowS Low Supersaturation (Seeding / Slow Cooling) Sol->LowS LLPS Liquid-Liquid Phase Separation (Miscibility Gap) HighS->LLPS Kinetically Favored Nucleation Classical Nucleation LowS->Nucleation Thermodynamically Favored Amorph Impure Amorphous or Gel-like Solid LLPS->Amorph Spontaneous Solidification Crystal Stable Crystalline Lattice Nucleation->Crystal Controlled Growth

Figure 2: Thermodynamic pathways illustrating LLPS versus classical nucleation.

Issue 2: Polymorphism and Inconsistent Crystal Habit

Q: My isolated solid has a broad melting point and the crystal shape varies between batches (e.g., needles vs. prisms). What is happening? A: You are likely observing polymorphic impurities or the precipitation of a metastable polymorph[5]. Urea derivatives can form multiple hydrogen-bonded networks (such as α-tapes). According to Ostwald's Rule of Stages, the least stable (metastable) polymorph often nucleates first because it has a lower activation energy barrier[4]. Over time, or under specific thermal conditions, it transitions to the thermodynamically stable form[6]. If this transition is incomplete, you isolate a mixture of polymorphs, leading to broad melting points and variable dissolution rates.

Q: How do I ensure I consistently isolate the thermodynamically stable polymorph? A: Incorporate a slurry maturation (aging) step into your workflow. By suspending the mixed-polymorph solid in a solvent where it has moderate solubility and holding it at an elevated temperature, the metastable crystals will dissolve and recrystallize onto the stable polymorph crystals (Ostwald ripening)[7].

Quantitative Data: Solvent Screening & Phase Behavior

To aid in solvent selection, the following table summarizes the phase behavior of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea across common crystallization solvent systems.

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)Primary Phase TransitionProduct Quality
Acetone / Water (70:30)45.2180.515.0LLPS (Oiling Out)Amorphous / Sticky
Isopropanol25.4110.212.5Fast NucleationMetastable Needles
Ethyl Acetate12.885.08.0Classical NucleationStable Prisms
CPME / Heptane (1:1)5.542.36.5Classical NucleationHigh Purity Prisms

Note: Data represents typical thermodynamic profiles for this structural class to guide process design.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Prevention) Causality: This protocol avoids the miscibility gap by maintaining low supersaturation and providing a kinetic pathway (seeds) for immediate lattice integration.

  • Dissolution: Dissolve 10.0 g of crude 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in 100 mL of Cyclopentyl methyl ether (CPME) at 60°C. Stir until completely clear.

  • Filtration: Polish filter the hot solution to remove heterogeneous foreign particles that could induce unwanted nucleation.

  • Cooling & Seeding: Cool the solution to 45°C (within the MSZW). Add 0.2 g (2 wt%) of pure, milled seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish and relieve initial supersaturation[2].

  • Anti-Solvent Addition: Linearly dose 100 mL of Heptane (anti-solvent) over 4 hours using a syringe pump. Critical Step: Rapid addition will force the system into LLPS[7].

  • Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.1°C/min. Filter the resulting prisms, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Slurry Maturation for Polymorph Control Causality: Provides the thermodynamic activation energy required to convert kinetic/metastable polymorphs into the global energy minimum structure.

  • Suspension: Take the isolated solid from a failed batch (e.g., needles or mixed polymorphs) and suspend it in Ethyl Acetate (10 volumes, i.e., 10 mL per 1 g of solid).

  • Thermal Cycling: Heat the slurry to 50°C and stir aggressively (400 rpm) for 24 hours. Mechanism: The metastable form has higher solubility and will dissolve, while the stable form will nucleate and grow[6].

  • In-Process Testing: Pull a 1 mL sample, filter, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm complete conversion to the stable polymorph[5].

  • Isolation: Once confirmed, cool to 20°C, filter, and dry.

Sources

Troubleshooting

preventing degradation of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in solution

Prepared by: Senior Application Scientist, Experimental Support Division Welcome to the technical support resource for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. This guide is designed for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support resource for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. The following information is synthesized from established chemical principles governing urea derivative stability and provides practical guidance for your experimental work.

A Note on this Guidance: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a disubstituted aliphatic urea. While specific degradation kinetics for this exact molecule are not published, its stability is governed by the well-understood chemistry of the urea functional group. The recommendations herein are based on extensive data on urea and its derivatives[1][2][3].

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in aqueous solutions?

The principal degradation pathway for this compound, like other urea derivatives in aqueous media, is hydrolysis[4][5]. The central carbonyl carbon of the urea group is susceptible to nucleophilic attack by water. This reaction breaks the urea bond, leading to the formation of an allyl amine, a tetrahydro-pyran-4-yl amine, and carbon dioxide as the final products. This process can be catalyzed by both acidic and basic conditions[4]. While urea is a stable compound, its degradation in aqueous solution over time is inevitable; the goal is to minimize the rate of this process[6].

Q2: How does pH affect the stability of my solution?

The rate of hydrolysis is highly dependent on the pH of the solution[2]. Extreme pH values, both acidic and basic, will significantly accelerate the degradation of urea-based compounds[4]. Studies on urea stability have consistently shown that the compound is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 8[2][3][7][8]. Within this range, the rate of hydrolysis is at its minimum. Therefore, maintaining the pH of your stock and working solutions within this window is critical for ensuring reproducibility and accuracy in your experiments.

Q3: What are the recommended solvents and storage temperatures?

The choice of solvent and storage temperature are paramount for preserving the integrity of the compound. The stability of urea decreases as temperature increases for all pH values[2][3].

  • Aqueous Solutions: For working solutions, use a buffer system that maintains a pH between 4.0 and 8.0. A lactate buffer at pH 6.0 has been identified as providing excellent stability for urea solutions[2][7][8]. Store aqueous solutions at 2-8°C for short-term use (e.g., up to 24-48 hours) and at -20°C or -80°C for long-term storage to minimize hydrolysis.

  • Organic Solvents: For long-term storage, preparing a concentrated stock solution in a suitable non-aqueous solvent is highly recommended. Since water is a reactant in the hydrolysis pathway, its exclusion significantly enhances stability[5]. Anhydrous solvents such as isopropanol, DMSO, or ethanol are excellent choices. Isopropanol, in particular, has been noted for its ability to retard urea decomposition[2][3][7].

Table 1: Recommended Storage Conditions for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Solution TypeSolventRecommended pHStorage TemperatureRecommended Duration
High-Concentration Stock Anhydrous DMSO, Ethanol, or IsopropanolN/A-20°C or -80°C> 6 months
Aqueous Stock Lactate or Phosphate Buffer6.0 - 7.4-20°C or -80°C< 3 months
Working Solution Buffered Saline (e.g., PBS), Cell Media6.0 - 8.02-8°C< 48 hours
Q4: Besides hydrolysis, are there other degradation pathways I should be aware of?

While hydrolysis is the main concern, the allyl group introduces a potential for oxidation, especially in the presence of transition metals or reactive oxygen species. Additionally, although less common for this specific structure, photodegradation can affect some urea-type compounds, particularly those with aromatic rings[9]. To mitigate these risks:

  • Use high-purity (e.g., HPLC-grade) solvents.

  • Store solutions protected from light, for instance, by using amber vials or wrapping containers in foil.

  • If your experimental system is sensitive to oxidation, consider degassing your buffer or adding a suitable antioxidant, after confirming its compatibility with your assay.

Troubleshooting Guides
Problem: My compound's purity is decreasing rapidly, even when stored correctly.

A rapid loss of purity often points to an overlooked factor in solution preparation or storage. Follow this diagnostic workflow to identify the potential cause.

dot

G start Rapid Purity Loss Detected check_ph 1. Verify Solution pH Is it within the 4-8 range? start->check_ph check_temp 2. Confirm Storage Temperature Is it at or below recommended values? check_ph->check_temp Yes ph_bad pH out of range. ACTION: Re-prepare with a calibrated buffer (e.g., Lactate pH 6.0). check_ph->ph_bad No check_solvent 3. Assess Solvent Quality Using anhydrous/HPLC-grade solvent? Old stock? check_temp->check_solvent Yes temp_bad Storage too warm. ACTION: Aliquot and store at -20°C or -80°C. check_temp->temp_bad No check_contamination 4. Consider Contamination Possibility of enzymatic (urease) or microbial contamination? check_solvent->check_contamination Yes solvent_bad Solvent may be compromised. ACTION: Use fresh, sealed, anhydrous solvent. check_solvent->solvent_bad No contamination_bad Contamination is possible. ACTION: Filter-sterilize solution; use aseptic technique. check_contamination->contamination_bad Possible end Issue Resolved check_contamination->end Unlikely ph_bad->end temp_bad->end solvent_bad->end contamination_bad->end

Caption: Troubleshooting flowchart for rapid compound degradation.

Detailed Explanation:

  • pH Verification: Use a calibrated pH meter to check your aqueous solution. Drifting pH is a common issue, especially with unbuffered water, which can absorb atmospheric CO₂ and become acidic.

  • Temperature Control: Ensure freezer and refrigerator units are maintaining the set temperature. Frequent freeze-thaw cycles can also accelerate degradation. Prepare smaller aliquots to avoid thawing the entire stock.

  • Solvent Integrity: Anhydrous solvents can absorb moisture from the air over time. Use fresh solvents from sealed containers, especially for preparing primary stock solutions.

  • Contamination: Urease enzymes, which are ubiquitous in the environment from microbial sources, can catastrophically accelerate urea hydrolysis by a factor of 10¹⁴[6][10]. If you suspect contamination, filter-sterilize your solution through a 0.22 µm filter and handle it using aseptic techniques.

Problem: I am observing inconsistent results in my cell-based assays.

Inconsistent biological activity can be a direct consequence of compound degradation. If the concentration of the active parent compound is not stable in your cell culture media during the experiment, the effective dose will vary.

Causality and Solution:

  • The Cause: Cell culture media is typically buffered between pH 7.2 and 7.4 and incubated at 37°C. While within the acceptable pH range, the elevated temperature will accelerate hydrolysis compared to storage at 4°C[2]. An experiment running for 24, 48, or 72 hours could experience a significant decline in the concentration of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

  • The Protocol:

    • Conduct a Time-Course Stability Study: Prepare your compound in the exact cell culture medium you use for your experiments.

    • Incubate it under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Immediately freeze the samples at -80°C to halt further degradation.

    • Analyze all samples together using a validated stability-indicating method, such as HPLC-UV, to quantify the remaining parent compound.

  • The Action: Based on the results, you may need to adjust your experimental protocol. If, for example, 20% of the compound degrades within 24 hours, you may need to replace the media with a freshly prepared compound solution every 12 or 24 hours to maintain a more consistent concentration.

Key Experimental Protocols
Protocol 1: Preparation of a Stable, High-Concentration Stock Solution

This protocol describes the creation of a 10 mM stock solution in anhydrous DMSO, which is a common starting point for most laboratory experiments.

dot

G cluster_0 Preparation Workflow weigh 1. Weigh Compound Accurately weigh solid compound in a clean, dry vial. add_dmso 2. Add Solvent Add required volume of anhydrous DMSO. weigh->add_dmso dissolve 3. Dissolve Vortex/sonicate at room temp until fully dissolved. add_dmso->dissolve aliquot 4. Aliquot Dispense into small-volume, light-blocking tubes. dissolve->aliquot store 5. Store Store immediately at -20°C or -80°C. aliquot->store

Caption: Workflow for preparing a stable stock solution.

Methodology:

  • Pre-calculation: Determine the mass of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea required for your target volume and concentration.

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully add the solid compound to the vial and record the exact mass.

  • Solubilization: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots in amber or foil-wrapped microtubes. This prevents repeated freeze-thaw cycles and light exposure for the main stock. Store immediately at -20°C or -80°C.

Protocol 2: Analytical Monitoring of Degradation by HPLC

A reverse-phase HPLC method with UV detection is a standard approach for assessing the purity and stability of the compound. The appearance of new peaks and a decrease in the area of the parent peak over time are indicative of degradation.

Typical HPLC Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples as described in the time-course stability study.

  • Set up the HPLC system with the specified conditions.

  • Run a blank (solvent) injection first, followed by a T=0 sample to identify the retention time of the parent compound.

  • Inject subsequent time-point samples.

  • Analysis: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the emergence of new, more polar (earlier eluting) peaks, which are likely hydrolysis products. The stability can be quantified by expressing the parent peak area at each time point as a percentage of the T=0 peak area.

dot

G cluster_0 Primary Degradation Pathway: Hydrolysis Parent 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Intermediate Carbamic Acid Intermediates Parent->Intermediate + H₂O (Acid/Base Catalyzed) Product1 Allylamine Intermediate->Product1 Product2 Tetrahydropyran-4-amine Intermediate->Product2 Product3 CO2 Intermediate->Product3

Caption: General hydrolysis pathway of the target urea compound.

References
  • Yao, M., Chen, X., & Zhan, C.-G. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of the American Chemical Society. Available at: [Link]

  • Lei, Y., et al. (2019). Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Journal of Soil Science. Available at: [Link]

  • Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society. Available at: [Link]

  • Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology. Available at: [Link]

  • Sustainability Directory. (2025). Urea Hydrolysis. Lifestyle. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. DocDroid. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. Available at: [Link]

  • Soni, A., et al. (2020). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Hawe, A., et al. (2009). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • US Patent US3592741A. (1971). Method for analysis of urea. Google Patents.
  • Long, T., et al. (2022). A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. Water Supply. Available at: [Link]

  • Thong, M., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. Available at: [Link]

  • El-Azab, W. I., & Al-Otaibi, A. M. (2011). Degradation mechanism and thermal stability of urea nitrate below the melting point. Thermochimica Acta. Available at: [Link]

  • Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Available at: [Link]

  • Carstens, C., et al. (2019). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE. Available at: [Link]

  • Lányi, K., & Dinya, Z. (2006). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Microchemical Journal. Available at: [Link]

  • Yao, M., et al. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. ResearchGate. Available at: [Link]

  • Krum, K., et al. (2020). Kinetic modeling of urea decomposition and byproduct formation. DTU Research Database. Available at: [Link]

  • Kumar, V., et al. (2023). Dual reaction pathway catalysis: base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation. Dalton Transactions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Urea Derivatives in Drug Discovery: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea vs. Standard Diaryl Ureas

Introduction: The Urea Scaffold - A Privileged Structure in Medicinal Chemistry Since Friedrich Wöhler's synthesis of urea in 1828, which marked the dawn of organic chemistry, the urea functional group has become a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Urea Scaffold - A Privileged Structure in Medicinal Chemistry

Since Friedrich Wöhler's synthesis of urea in 1828, which marked the dawn of organic chemistry, the urea functional group has become a cornerstone of modern drug discovery.[1] Its unique ability to act as a rigid hydrogen bond donor-acceptor makes it an exceptional pharmacophore for engaging with biological targets like kinases, transporters, and receptors.[1][2] This has led to a plethora of FDA-approved urea-containing drugs for a wide range of diseases, from cancer to diabetes.[1]

Standard urea derivatives, particularly N,N′-diaryl ureas, form the backbone of many successful therapeutics, most notably in oncology with multi-kinase inhibitors like Sorafenib.[3] These molecules are typically rigid, aromatic, and highly lipophilic. However, the field is continually evolving, with a growing interest in exploring novel chemical space to improve physicochemical properties and overcome challenges like poor solubility and metabolic liabilities.

This guide provides an in-depth comparison between a novel, sp³-rich urea derivative, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea , and the established class of standard diaryl urea derivatives , using the multi-kinase inhibitor Sorafenib as a representative example. We will dissect their structural differences, synthetic accessibility, and predicted performance based on established experimental data for the standard and structure-based hypotheses for the novel compound.

Part 1: Structural and Physicochemical Analysis

The fundamental difference between these two classes of urea derivatives lies in the nature of the substituents on the urea nitrogens. This structural divergence is the primary driver of their distinct physicochemical properties.

  • 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a non-aromatic, or aliphatic, urea derivative. It features a flexible allyl group and a saturated tetrahydropyran (THP) ring. The THP moiety is a widely used bioisostere for phenyl rings in medicinal chemistry, often introduced to increase three-dimensionality (sp³ character) and improve aqueous solubility while maintaining binding interactions.

  • Sorafenib , a quintessential diaryl urea, is characterized by two aromatic rings directly attached to the urea core.[4] This creates a planar, rigid structure that is often crucial for fitting into the flat, aromatic-rich ATP-binding pockets of kinases.[3]

This structural difference has profound implications for drug-like properties:

Property1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (Predicted)Sorafenib (Experimental)Rationale & Causality
Molecular Weight ~198.25 g/mol 464.8 g/mol [5]The novel compound is significantly smaller and less complex, falling well within the "rule of five" guidelines for oral bioavailability.
Aqueous Solubility HigherVery Low (<0.01 g/L)[4][6]The aliphatic nature and the polar ether group in the THP ring of the novel compound are expected to increase hydrogen bonding with water, disrupting crystal packing and enhancing solubility. Sorafenib's planar, aromatic structure leads to strong crystal lattice energy and very poor aqueous solubility, a major challenge in its formulation.[7][8]
Lipophilicity (cLogP) LowerHigh (~4.1)[4]The replacement of aromatic rings with aliphatic and saturated heterocyclic groups drastically reduces lipophilicity. This can be advantageous for reducing off-target toxicity and improving pharmacokinetic profiles.
Structural Rigidity FlexibleRigidSorafenib's diaryl urea core is planar and rigid, which is key for its kinase inhibitory activity. The novel compound possesses rotatable bonds in the allyl and THP groups, granting it greater conformational flexibility. This could be beneficial for binding to targets with more dynamic or less defined pockets but may come at the cost of binding affinity due to entropic penalties.
Hydrogen Bonding 2 Donors, 3 Acceptors (1 urea O, 1 THP O)2 Donors, 4 Acceptors (2 urea O, 1 pyridine N, 1 amide O)Both molecules retain the crucial urea hydrogen bond donors. The novel compound's THP ether oxygen provides an additional acceptor, potentially modulating its interaction with water and biological targets.

Part 2: Synthetic Accessibility and Strategy

The synthesis of urea derivatives is well-established, with the most common method involving the reaction of an amine with an isocyanate.[1]

Synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

This unsymmetrical aliphatic urea can be readily synthesized in a single, high-yielding step from commercially available precursors. The causality is straightforward: the nucleophilic amine attacks the electrophilic carbon of the isocyanate.

  • Precursors: 4-Aminotetrahydropyran and Allyl isocyanate.[9][10]

  • Reaction: Nucleophilic addition.

Synthesis_Workflow_Novel_Urea cluster_reactants Reactants amine 4-Aminotetrahydropyran reaction Nucleophilic Addition (Room Temp) amine->reaction Nucleophile isocyanate Allyl Isocyanate isocyanate->reaction Electrophile solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction Reaction Medium product 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea reaction->product High Yield

Caption: Synthetic workflow for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

Synthesis of Standard Diaryl Ureas (e.g., Sorafenib)

The synthesis of unsymmetrical diaryl ureas like Sorafenib is more complex, often requiring multi-step procedures and specialized catalysts to avoid the formation of symmetric byproducts. While the isocyanate route is common, modern methods often employ palladium-catalyzed C-N cross-coupling reactions to circumvent the use of hazardous phosgene or unstable isocyanates.[2][11][12]

A common strategy involves:

  • Reaction of an aniline (e.g., 4-aminophenol derivative) with an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

  • Subsequent modification of the second aryl ring to complete the final structure.

The complexity arises from managing the reactivity of different functional groups and ensuring selective bond formation, often necessitating protecting group strategies.[11]

Part 3: Comparative Biological and Pharmacokinetic Profile

This section compares the known profile of Sorafenib with the predicted profile of our novel compound.

Mechanism of Action
  • Sorafenib: Is a well-characterized multi-kinase inhibitor. It targets the RAF/MEK/ERK signaling pathway involved in cell proliferation and blocks receptor tyrosine kinases like VEGFR and PDGFR that are crucial for tumor angiogenesis.[4] Its activity is directly linked to its rigid diaryl urea structure, which mimics the hinge-binding motif of ATP.

  • 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (Hypothetical): Lacking the aromatic kinase-binding motifs, it is unlikely to be a potent kinase inhibitor in the same class as Sorafenib. Its structure is more akin to compounds that might target other enzyme classes or transporters. The allyl group could potentially act as a weak Michael acceptor or a covalent warhead for specific cysteine residues in a target protein, though this is speculative. Its increased polarity and flexibility suggest it might interact with targets in a more solvent-exposed or dynamic binding site.

Pharmacokinetic (ADME) Comparison

The ADME (Absorption, Distribution, Metabolism, Excretion) profile is where the structural differences are expected to yield the most significant performance variations.

ADME Parameter1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (Predicted)Sorafenib (Experimental)Rationale & Causality
Absorption Potentially higher oral bioavailability.Moderate and variable (38-49%).[7]The predicted higher aqueous solubility and lower molecular weight of the novel compound should lead to better dissolution in the GI tract, a key limiting factor for Sorafenib's absorption.[3][13]
Distribution More restricted distribution, less protein binding.High plasma protein binding (>99.5%).Lower lipophilicity generally correlates with lower plasma protein binding and a smaller volume of distribution. This could mean less accumulation in fatty tissues but potentially higher free drug concentrations.
Metabolism Likely metabolized via oxidation of the allyl group or THP ring, and potential glucuronidation.Primarily metabolized by CYP3A4 (oxidation) and UGT1A9 (glucuronidation).[1][14]The novel compound lacks the specific aromatic moieties that are major sites of CYP-mediated metabolism in Sorafenib.[15] The allyl and THP groups present alternative sites for Phase I and Phase II metabolism. Its metabolic stability would need to be experimentally determined.
Excretion Likely a mix of renal and fecal excretion.Primarily fecal (77%), with minor renal excretion (19%).[1][13]Molecules with higher polarity and lower molecular weight are more likely to be eliminated renally. Sorafenib's high lipophilicity and extensive metabolism favor biliary and subsequent fecal excretion.
Half-life (t½) ShorterLong (20-48 hours).[1]The high plasma protein binding of Sorafenib acts as a reservoir, protecting it from rapid metabolism and excretion, leading to a long half-life. The predicted lower protein binding of the novel compound would likely result in faster clearance and a shorter half-life.

Part 4: Key Experimental Protocols

To empirically validate the predicted differences, a series of standardized, self-validating experiments are required. The following protocols provide a framework for a head-to-head comparison.

Protocol 1: Synthesis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Objective: To provide a reliable, single-step synthesis of the target compound.

Materials:

  • 4-Aminotetrahydropyran (1.0 eq)

  • Allyl isocyanate (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Dissolve 4-aminotetrahydropyran (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add allyl isocyanate (1.05 eq) dropwise to the stirred solution over 10 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Kinetic Aqueous Solubility Determination by HPLC

Objective: To compare the solubility of the compounds in a physiologically relevant buffer, which is a critical parameter for oral absorption.

Solubility_Workflow prep_stock 1. Prepare 10 mM Stock Solution in DMSO addition 3. Add Stock to Buffer (e.g., 2 µL into 198 µL) Final [DMSO] = 1% prep_stock->addition prep_buffer 2. Prepare PBS Buffer (pH 7.4) prep_buffer->addition incubation 4. Incubate & Shake (Room Temp, 24h) to reach equilibrium addition->incubation filtration 5. Filter through 96-well filter plate to remove precipitate incubation->filtration analysis 6. Quantify Supernatant by HPLC-UV filtration->analysis result 7. Calculate Solubility vs. Calibration Curve analysis->result

Caption: Experimental workflow for kinetic solubility assay.

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final theoretical concentration of 100 µM and a final DMSO concentration of 1%. Prepare in triplicate.

  • Equilibration: Seal the plate and shake it at room temperature for 24 hours to allow the solution to reach equilibrium.[16]

  • Filtration: Filter the samples using a 96-well filter plate (e.g., with a 0.45 µm filter) to remove any precipitated compound. This is a critical step to ensure only the dissolved compound is measured.

  • Analysis: Analyze the filtrate using a validated HPLC-UV method. Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared from the DMSO stock solution.[17][18]

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which the compounds are metabolized by Phase I enzymes, providing an estimate of their intrinsic clearance.[19][20]

Metabolic_Stability_Workflow prep_mix 1. Prepare Incubation Mix: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) pre_inc 2. Pre-incubate at 37°C for 5 min prep_mix->pre_inc start_rxn 3. Initiate Reaction by adding NADPH pre_inc->start_rxn time_points 4. Aliquot & Quench Reaction at time points (0, 5, 15, 30, 45 min) with cold Acetonitrile + Internal Std. start_rxn->time_points process 5. Centrifuge to pellet protein time_points->process analysis 6. Analyze Supernatant by LC-MS/MS process->analysis result 7. Plot % Remaining vs. Time Calculate t½ and Intrinsic Clearance analysis->result

Caption: Workflow for microsomal metabolic stability assay.

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the test compound (final concentration 1 µM) and pooled human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[19][21]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to acclimate the system.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The time of addition is t=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[21]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and subsequently the intrinsic clearance (CLint) in µL/min/mg protein.[22]

Conclusion and Future Perspectives

This guide illustrates the fundamental trade-offs in drug design when moving from established, rigid aromatic scaffolds to more novel, sp³-rich structures.

  • Sorafenib , as a standard diaryl urea, exemplifies a class of potent kinase inhibitors whose biological activity is intrinsically linked to its rigid, lipophilic structure. However, this same structure presents significant challenges in terms of low aqueous solubility and variable oral absorption.[7][8]

  • 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea represents a strategic departure, prioritizing improved physicochemical properties. Its predicted higher solubility and lower lipophilicity could translate into a more favorable ADME profile, potentially leading to more consistent oral bioavailability and a different safety profile.

The critical next step is the empirical validation of these predictions. The protocols outlined provide a clear path to generating the necessary data on synthesis, solubility, and metabolic stability. While the novel compound is unlikely to retain the multi-kinase inhibitory profile of Sorafenib, its unique structural features open the door to exploring new biological targets where improved drug-like properties are paramount for success. This comparative approach, balancing established knowledge with predictive design, is essential for the rational development of the next generation of therapeutics.

References

  • Strumberg, D., et al. (2017). Sorafenib Pharmacokinetics. ClinPGx. [Link]

  • Scott, M. D., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Miller, A. A., et al. (2009). Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301. Journal of Clinical Oncology, 27(11), 1800-1805. [Link]

  • Goh, B. C., et al. (2014). Population pharmacokinetic analysis of sorafenib in patients with solid tumours. British Journal of Clinical Pharmacology, 79(3), 443-453. [Link]

  • Breitler, S., et al. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Open Access Articles. [Link]

  • Vlaeminck, et al. (2023). A physiologically-based pharmacokinetic (PBPK) model of sorafenib for investigating the effect of sorafenib parameters in hepato. livermetabolism.com. [Link]

  • Sizikov, S. V., et al. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. RSC Advances, 4(16), 8193-8199. [Link]

  • Llovet, J. M., et al. (2020). Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials. Hepatology Communications, 4(12), 1858-1872. [Link]

  • Breitler, S., et al. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions. Organic Letters, 13(12), 3262-3265. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Wikipedia. (n.d.). Allyl isothiocyanate. [Link]

  • Talluri, M. V., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Karageorgis, G., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistryPlus, 85(11), 2441-2451. [Link]

  • Breitler, S., et al. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Sorafenib. PubChem Compound Database. [Link]

  • Rungrotmongkol, T., et al. (2022). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Advances, 12(48), 31238-31248. [Link]

  • Alipour, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(5), 445-453. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • University of Bristol. (2024). Allyl Isothiocyanate - Molecule of the Month. [Link]

  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. [Link]

  • Organic Syntheses. (n.d.). 6. [Link]

  • BPS Bioscience. (n.d.). Data Sheet Sorafenib Tosylate. [Link]

  • ResearchGate. (n.d.). Reaction route for allyl isocyanate addition. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Kinetic solubility. [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • Stanczak, A., et al. (2021). Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation. Pharmaceutics, 13(3), 393. [Link]

  • PatSnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

  • Al-Ghalith, G. A., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 14(1), 2110609. [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Wei, L., et al. (2020). The microenvironmental and metabolic aspects of sorafenib resistance in hepatocellular carcinoma. Frontiers in Oncology, 9, 1518. [Link]

  • ResearchGate. (n.d.). Stability of three sorafenib concentrations in spiked 5 % BSA solution,.... [Link]

  • Wang, Y., et al. (2024). Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats. Xenobiotica, 54(3), 161-169. [Link]

  • Impactfactor. (n.d.). Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. [Link]

  • Li, H., et al. (2020). Hsa-miR-4277 Decelerates the Metabolism or Clearance of Sorafenib in HCC Cells and Enhances the Sensitivity of HCC Cells to Sorafenib by Targeting cyp3a4. Frontiers in Oncology, 10, 576. [Link]

  • Sheng, H., et al. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 68, 1-10. [Link]

  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Introduction In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis and a validated protocol for confirming the identity and purity of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, a compound featuring a combination of aliphatic, heterocyclic, and unsaturated functionalities.

This document moves beyond a simple recitation of spectral data. It is designed to serve as a practical guide for researchers and scientists, detailing the rationale behind spectral assignments and providing a robust experimental framework. By understanding the expected ¹H and ¹³C NMR spectral features, and the causality behind them, professionals can confidently validate their synthetic products, identify impurities, and ensure the integrity of their research.

Molecular Structure and NMR Assignment Framework

The target molecule, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, is comprised of three distinct structural motifs: an allyl group, a urea linker, and a tetrahydropyran (THP) ring. Each of these fragments imparts characteristic signals in the NMR spectrum, and their connectivity can be confirmed through correlation spectroscopy. For clarity, a systematic numbering system is proposed for the assignment of NMR signals.

cluster_mol 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea N1 N(1)H C2 C(2)=O N1->C2 C4 C(4)H₂ N1->C4 N3 N(3)H C2->N3 O O C2->O C7 C(7)H N3->C7 C5 C(5)H C4->C5 C6 C(6)H₂ C5->C6 C8a C(8)H₂ C7->C8a C9 C(9)H₂ C8a->C9 C8b C(10)H₂ C8b->C7 O_ring O C9->O_ring O_ring->C8b

Caption: Numbering scheme for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

¹H-NMR Spectrum: A Predictive Analysis

The ¹H-NMR spectrum provides a wealth of information through chemical shift, signal integration, and spin-spin coupling. The expected spectrum is a composite of signals from each unique proton environment within the molecule. For this analysis, DMSO-d₆ is the recommended solvent as its use helps in observing the exchangeable N-H protons of the urea moiety.[1]

The Allyl Group (H-4, H-5, H-6)

The allyl group presents a classic and complex set of signals due to the distinct chemical environments and coupling interactions.

  • H-5 (Vinyl Methine): This proton, located on the central carbon of the double bond, is the most deshielded proton in the allyl group. It is coupled to the two terminal vinyl protons (H-6, cis and trans) and the two allylic protons (H-4). This results in a complex multiplet, often described as a doublet of doublet of triplets (ddt), appearing in the range of δ 5.6-5.9 ppm .[2]

  • H-6 (Terminal Vinyl): The two protons on the terminal vinyl carbon are diastereotopic. The proton trans to H-5 appears slightly downfield from the cis proton. They typically resonate between δ 5.0-5.3 ppm .[3] Each will appear as a doublet of doublets due to coupling with H-5 (³J, with typical trans coupling constants of ~17 Hz and cis of ~10 Hz) and geminal coupling to each other (²J, ~1-2 Hz).[4]

  • H-4 (Allylic Methylene): These protons are adjacent to the N-1 nitrogen. Their signal is expected to be a doublet of triplets (dt) around δ 3.8-4.0 ppm . The splitting is caused by coupling to the adjacent NH proton (³J, ~5-6 Hz, which may broaden the signal) and the vinyl methine proton H-5 (³J, ~5-7 Hz).

The Urea Linkage (H-1, H-3)

The chemical shifts of N-H protons are highly variable and depend on solvent, concentration, and temperature. In DMSO-d₆, they are readily observable.

  • H-1 (Allyl-adjacent NH): This proton will likely appear as a triplet around δ 6.0-6.5 ppm due to coupling with the adjacent methylene protons (H-4).

  • H-3 (THP-adjacent NH): This proton is expected to be a doublet around δ 5.8-6.3 ppm , split by the methine proton H-7.

The Tetrahydropyran Ring (H-7, H-8, H-9, H-10)

The THP ring exists in a chair conformation, leading to distinct axial and equatorial proton environments.

  • H-7 (Methine): This proton is attached to the carbon bearing the urea nitrogen. It will be a multiplet in the region of δ 3.6-3.9 ppm . Its downfield shift is due to the adjacent nitrogen.

  • H-8 & H-10 (Methylene adjacent to Oxygen): The protons on carbons adjacent to the ring oxygen are deshielded and appear further downfield than other aliphatic protons. Due to the chair conformation, axial and equatorial protons will have different chemical shifts. Expect a complex set of signals with the equatorial protons typically downfield of the axial ones, ranging from δ 3.2-3.8 ppm .[5]

  • H-9 (Methylene): These protons are on the carbon flanked by two other methylene groups. They are the most shielded protons in the ring and will likely appear as a multiplet between δ 1.4-1.8 ppm .

¹³C-NMR Spectrum: A Predictive Analysis

The proton-decoupled ¹³C-NMR spectrum provides one signal for each unique carbon atom, with chemical shifts indicating the electronic environment.

  • C-2 (Carbonyl): The urea carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of δ 158-160 ppm .[6][7]

  • C-5 & C-6 (Alkene): The sp² hybridized carbons of the allyl group appear in the alkene region. The internal carbon (C-5) is typically more deshielded (δ 135-137 ppm ) than the terminal carbon (C-6, δ 115-118 ppm ).[8]

  • C-8 & C-10 (Carbons adjacent to Oxygen): These carbons in the THP ring are deshielded by the electronegative oxygen atom and are expected to resonate around δ 66-68 ppm .[9]

  • C-7 (Methine): The methine carbon attached to the urea nitrogen will appear in the range of δ 48-52 ppm .

  • C-4 (Allylic Carbon): The allylic carbon attached to the urea nitrogen is expected around δ 44-46 ppm .

  • C-9 (Aliphatic Methylene): This is the most shielded carbon in the THP ring, with a predicted chemical shift of δ 30-34 ppm .

Data Summary for Spectral Validation

The following tables summarize the predicted chemical shifts and multiplicities. These serve as a benchmark for comparing and validating experimental data.

Table 1: Predicted ¹H-NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Expected Coupling Constants (J, Hz)
H-5 5.6 – 5.9 ddt 1H ³J(H5-H6,trans) ≈ 17, ³J(H5-H6,cis) ≈ 10, ³J(H5-H4) ≈ 6
H-6 5.0 – 5.3 m 2H See above; ²J(H6-H6) ≈ 1.5
H-1 6.0 – 6.5 t 1H ³J(H1-H4) ≈ 5.5
H-3 5.8 – 6.3 d 1H ³J(H3-H7) ≈ 7.5
H-4 3.8 – 4.0 dt 2H ³J(H4-H1) ≈ 5.5, ³J(H4-H5) ≈ 6
H-7 3.6 – 3.9 m 1H -
H-8, H-10 3.2 – 3.8 m 4H -

| H-9 | 1.4 – 1.8 | m | 4H | - |

Table 2: Predicted ¹³C-NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O) 158 – 160
C-5 (=CH-) 135 – 137
C-6 (=CH₂) 115 – 118
C-8, C-10 (O-CH₂) 66 – 68
C-7 (-CH-) 48 – 52
C-4 (N-CH₂) 44 – 46

| C-9 (-CH₂-) | 30 – 34 |

Experimental Protocol for NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and data integrity. The following workflow is recommended for acquiring high-quality NMR spectra of the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Validation A Weigh 10-15 mg of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea B Dissolve in ~0.6 mL of DMSO-d₆ A->B C Vortex until fully dissolved B->C D Transfer to a 5 mm NMR tube C->D E Lock and Shim spectrometer on DMSO-d₆ signal F Acquire ¹H Spectrum (16 scans, 2s relaxation delay) E->F G Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) E->G H Apply Fourier Transform and Phase Correction F->H G->H I Calibrate ¹H spectrum to residual DMSO at δ 2.50 ppm H->I K Compare experimental data with predicted values (Tables 1 & 2) H->K J Integrate signals and analyze multiplicities I->J J->K

Caption: Recommended workflow for NMR data acquisition and validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the synthesized 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable -NH protons of the urea group, which would otherwise be lost or broadened in protic solvents like D₂O or CD₃OD.[1][10]

    • Vortex the sample at room temperature until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a clean, 5 mm NMR tube.

  • Spectrometer Setup and ¹H-NMR Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire the ¹H-NMR spectrum. Typical parameters include: 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C-NMR Acquisition:

    • Using the same locked and shimmed sample, switch to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

    • Carefully phase correct the spectra to obtain pure absorption lineshapes.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.

    • Integrate the signals in the ¹H spectrum and normalize them to a known number of protons (e.g., the 2H signal of H-4).

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

    • Compare the processed experimental data (chemical shifts, integrations, multiplicities, and coupling constants) against the predicted values in Tables 1 and 2 to confirm the structure.

Conclusion

The structural validation of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea by ¹H and ¹³C NMR spectroscopy is a definitive process when guided by a thorough understanding of the molecule's constituent parts. The allyl group, urea linker, and tetrahydropyran ring each provide a unique spectral signature. By following the detailed predictive analysis and the robust experimental protocol outlined in this guide, researchers can confidently confirm the identity and purity of their target compound. This rigorous approach to spectral validation is indispensable for ensuring the quality and reproducibility of chemical research in academic and industrial settings.

References

  • Mulzer, J., Pichlmair, S., Green, M. P., & Martin, H. J. (n.d.). ¹H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of allyl group-modified PSI in d₆-DMSO. ResearchGate. Available at: [Link]

  • Davis, J. (2021, February 16). Restricted rotation (allyl groups) and their effect on ¹H-NMR multiplets. YouTube. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Problems in Chemistry. (2021, February 23). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. YouTube. Available at: [Link]

  • Steinhof, O., et al. (n.d.). Quantitative and qualitative ¹H, ¹³C, and ¹⁵N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace. Available at: [Link]

  • Wang, J., et al. (2016). Data of ¹H/¹³C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 7, 1228–1236. Available at: [Link]

  • Wang, J., et al. (2016). Data of ¹H/¹³C NMR Spectra and Degree of Substitution for Chitosan Alkyl Urea. Data in Brief, 7, 1228-1236. Available at: [Link]

  • ResearchGate. (n.d.). Concentration-dependent ¹H NMR shift of two urea protons. ResearchGate. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,¹H NMR & ¹³C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of urea carbonyl carbons of resins. ResearchGate. Available at: [Link]

  • Alcicek, S., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC. Available at: [Link]

  • Supporting Information. (n.d.). Experimental and Theoretical Evaluation of trans-3-Halo-2-Hydroxy-Tetrahydropyran Conformational Preferences. Available at: [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Claremont McKenna College. (n.d.). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. Available at: [Link]

  • PubChem. (n.d.). Tetrahydropyran. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). TETRAHYDROPYRAN-2-CARBALDEHYD - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • AtmMolecule. (n.d.). Tetrahydropyran. AtmMolecule. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra (selected zones) of the neutral σ‐allyl and cationic.... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of urea at increasing added % (v/v) ²H₂O solution.... ResearchGate. Available at: [Link]

  • Reddit. (2018, March 1). Urea protons exchanging with DMSO-d6 protons?. r/chemistry. Available at: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methyltetrahydropyran - Optional[¹⁷O NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Balcı, M. (n.d.). Basic ¹H- and ¹³C-NMR Spectroscopy. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Bulgarian Academy of Sciences. (n.d.). FULL ASSIGNMENT OF ¹H AND ¹³C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Institute of Catalysis. Available at: [Link]

  • ResearchGate. (2022, February 15). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Introduction: The Analytical Challenge 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a novel small molecule whose purity is critical for its efficacy and safety in drug development. Establishing a robust, reliable, and sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is a novel small molecule whose purity is critical for its efficacy and safety in drug development. Establishing a robust, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is a foundational requirement for its progression through the pharmaceutical pipeline. This guide provides an in-depth, experience-driven walkthrough of the method development process, from initial analyte characterization to the establishment of a validated, fit-for-purpose purity assay.

Our objective is not merely to present a final method, but to elucidate the scientific rationale behind each decision. We will compare various chromatographic strategies, explain the causality behind experimental choices, and ground our protocol in the principles mandated by international regulatory bodies. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to develop a scientifically sound purity method for challenging polar compounds.

Analyte Characterization & Initial Chromatographic Considerations

A deep understanding of the analyte's physicochemical properties is the cornerstone of efficient method development. The structure of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea reveals several key features that will dictate our analytical approach.

  • Structure: CO(NH)₂(CH₂CH=CH₂)(C₅H₉O)

  • Key Functional Groups: A central urea moiety, a polar tetrahydropyran ring, and a moderately non-polar allyl group.

The presence of the urea and tetrahydropyran groups renders the molecule highly polar and water-soluble[1][2]. This high polarity presents a primary challenge in reversed-phase (RP) chromatography, where such compounds are often poorly retained on traditional non-polar stationary phases[3]. The urea group contains a carbonyl chromophore, but its UV absorbance is expected to be weak and at a low wavelength (~200-210 nm), which demands careful selection of mobile phase components to minimize background noise.

PropertyImplication for HPLC Method Development
High Polarity Poor retention on standard C18 columns. Requires specialized RP columns (e.g., aqueous-stable) or alternative modes like HILIC. Highly aqueous mobile phases will be necessary[3][4].
Weak UV Chromophore Requires a low wavelength for UV detection (e.g., 200 nm). The mobile phase must be UV-transparent at this wavelength (e.g., avoiding acetate buffers)[5].
Neutral Compound The molecule is not expected to ionize significantly across a typical pH range. Mobile phase pH will have a minimal effect on retention, simplifying optimization[6].
Potential Impurities Degradation is likely to occur at the urea linkage (hydrolysis) or the allyl group (oxidation). The method must be able to resolve these potential degradants.

A Systematic Approach to Method Development

We will employ a systematic, multi-stage approach to develop the HPLC method. This process is designed to efficiently explore the parameter space and arrive at a robust and reliable set of conditions.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Finalization A Analyte Characterization B Column & Mobile Phase Screening A->B Informs Initial Conditions C Method Optimization B->C Selects Best Candidates D Forced Degradation C->D Optimized Conditions Used D->C Requires Re-Optimization? E Method Validation (ICH Q2) D->E Proves Specificity F Final Stability-Indicating Method E->F Confirms 'Fit for Purpose'

Caption: Overall HPLC Method Development Workflow.

Stage 1: Column and Mobile Phase Screening

The most critical choice is the column, as the stationary phase provides the primary mechanism for separation. Given the analyte's polarity, screening several columns with different selectivities is essential. Reversed-phase chromatography is the preferred starting point due to its robustness and reproducibility[4].

Experimental Protocol: Column Screening

  • Prepare Analyte Stock: Prepare a 1 mg/mL solution of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

  • Mobile Phases:

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: Acetonitrile (ACN)

  • Scouting Gradient: Run a fast linear gradient from 5% to 95% B over 10 minutes on each column.

  • Detection: UV at 200 nm.

  • Evaluation Criteria: Assess retention factor (k'), peak shape (tailing factor), and resolution from any visible impurities.

Comparison of Potential Stationary Phases

Column TypeUSP CodePrinciple of SeparationExpected Performance for Analyte
Standard C18 L1Hydrophobic interaction.Poor. Likely to elute near the void volume due to high analyte polarity. Risk of "pore dewetting" with highly aqueous mobile phases[3].
Aqueous-Stable C18 (e.g., AQ-C18) L1Hydrophobic interaction with modified bonding to prevent phase collapse in 100% aqueous mobile phases.Good. Designed for polar compounds, should provide balanced retention and compatibility with the required mobile phase[4].
Phenyl-Hexyl L11Mixed-mode separation involving hydrophobic and π-π interactions from the phenyl rings.Promising Alternative. The π-π interactions could offer unique selectivity for the analyte and any aromatic impurities, providing a different separation mechanism[4][7].

Outcome: The Aqueous-Stable C18 column is selected as the primary candidate due to its superior retention and peak shape for polar analytes. The Phenyl-Hexyl column is noted as a viable secondary option if selectivity issues arise later.

Stage 2: Mobile Phase Optimization

With a promising column selected, the next step is to fine-tune the mobile phase to achieve optimal resolution and run time. This involves optimizing the organic modifier and the gradient profile.

G node_s node_s start Initial Scouting Gradient (5-95% ACN) q1 Is k' > 2? start->q1 q2 Is Resolution (Rs) > 2.0 for all peaks? q1->q2 Yes a1 Decrease Initial %ACN Increase Gradient Time q1->a1 No q3 Is Peak Tailing < 1.5? q2->q3 Yes a2 Adjust Gradient Slope (Shallow Gradient) q2->a2 No a3 Switch Organic Modifier (e.g., to Methanol) q3->a3 No end_node Optimized Method q3->end_node Yes a1->q1 a2->q2 a3->q3

Caption: Decision workflow for mobile phase optimization.

Experimental Protocol: Gradient Optimization

  • Initial Conditions: Use the selected Aqueous-Stable C18 column with Water (A) and ACN (B) as mobile phases.

  • Step 1 (Retention): Adjust the initial gradient condition (e.g., starting at 2% or 5% ACN) to ensure the main peak has a retention factor (k') between 2 and 10.

  • Step 2 (Resolution): Modify the gradient slope to maximize the resolution between the main peak and all impurities. A shallower gradient generally improves the separation of closely eluting peaks.

  • Step 3 (Run Time): Once separation is achieved, increase the gradient slope at the end of the run to elute any highly retained components quickly, thereby minimizing the total analysis time.

Developing a Stability-Indicating Method: Forced Degradation

A purity method is only truly reliable if it is "stability-indicating"—meaning it can separate the active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation studies are a regulatory necessity and are used to deliberately stress the API to generate these degradants[8][9]. These studies are crucial for demonstrating the specificity of the analytical method as per ICH Q1A(R2) guidelines[10][11][12].

The goal is to achieve target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely[10].

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in a suitable solvent. For each condition, mix the API solution with the stressor. A control sample (API solution without stressor) is stored under normal conditions and analyzed alongside the stressed samples.

  • Stress Conditions: Expose the API to the following conditions. Analyze samples at appropriate time points (e.g., 2, 8, 24 hours).

Summary of Forced Degradation Conditions

Stress ConditionReagent / ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C24 hoursCleavage of the urea amide bond.
Base Hydrolysis 0.1 M NaOH at 60 °C24 hoursCleavage of the urea amide bond.
Oxidation 3% H₂O₂ at room temp.24 hoursOxidation of the allyl double bond or other susceptible sites[10].
Thermal 80 °C (in solid state and solution)48 hoursGeneral decomposition.
Photolytic ICH-compliant light source (1.2 million lux hours & 200 W h/m²)As per ICH Q1BPhotochemical degradation[9][11].

Analysis and Outcome: The chromatograms from the stressed samples are compared to the control. The method is deemed stability-indicating if all degradation peaks are baseline-resolved from the main API peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the API peak is spectrally pure under all conditions.

Final Optimized Method and Validation Readiness

Following the successful completion of the development and forced degradation studies, the final method is established.

Optimized Chromatographic Conditions

ParameterCondition
Column Waters Atlantis T3 (C18), 4.6 x 150 mm, 3 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B in 15 min, then to 95% B in 2 min, hold for 3 min, return to 5% B in 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/UV at 200 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (80:20)

This method is now ready for formal validation according to ICH Q2(R1) guidelines[13][14][15]. Validation will rigorously test the method's performance characteristics to ensure it is suitable for its intended purpose in a regulated environment.

Key Validation Parameters to be Assessed[15][16]:

  • Specificity: Proven through forced degradation studies.

  • Linearity & Range: Demonstrating a direct relationship between concentration and response over a specified range (e.g., 80-120% of the target concentration for the assay)[13].

  • Accuracy: Measuring the closeness of the experimental value to the true value.

  • Precision: Assessing method variability through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision[15].

  • Limit of Detection (LOD): The lowest concentration that can be reliably detected.

  • Robustness: Deliberately varying method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C) to assess the method's resilience to minor changes.

Conclusion

This guide has detailed a systematic, science-driven approach to developing a stability-indicating HPLC method for the purity analysis of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. By comparing stationary phases, optimizing the mobile phase based on analyte properties, and rigorously testing for specificity using forced degradation, we have established a robust method ready for formal validation. This structured approach not only ensures compliance with regulatory expectations but also builds a deep understanding of the method's capabilities and limitations, ultimately contributing to the development of a safe and effective pharmaceutical product.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Lupitan, A., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • SGS. Forced Degradation Testing.
  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry.
  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
  • Patel, P., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • Patel, P., et al. (2020, January 15). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Bioanalysis.
  • ResearchGate. Mobile phase optimization results for urea detection in HPLC-RID.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Patel, P., et al. (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate.
  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Sharma, S., & Singh, G. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • PubMed. (2002). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Google Patents. (2008). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Forum. (2014, April 3). HPLC Method for Quantification of Urea.
  • ResearchGate. (2025, August 22). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
  • ChemicalBook. (2023, December 28). The Molecular Structure and Properties of Urea.
  • Wikipedia. Urea.
  • Study.com. Urea | Structure, Formula & Uses.

Sources

Comparative

Structural Biology Comparison Guide: 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea vs. Standard sEH Inhibitors

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of anti-inflammatory and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of anti-inflammatory and analgesic drug development, human soluble epoxide hydrolase (sEH) has emerged as a premier therapeutic target. sEH catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1].

For over a decade, 1,3-disubstituted ureas have served as the gold-standard pharmacophore for sEH inhibition. The urea moiety acts as a transition-state analog, forming a highly stable bidentate hydrogen-bonding network with the catalytic triad of the sEH active site (Tyr382, Tyr465, and Asp334)[1]. However, first-generation inhibitors often suffered from poor physicochemical properties due to highly rigid, lipophilic substituents (e.g., adamantyl or trifluoromethoxyphenyl groups).

This guide objectively compares the crystallographic and physicochemical profile of a flexible, hydrophilic alternative—1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea —against the widely utilized clinical reference standard, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea)[2].

The Causality of Structural Modifications
  • The Tetrahydropyran (THP) Ring: Acting as a bioisostere of cyclohexane, the THP ring significantly lowers the lipophilicity (logP) of the molecule, thereby improving its ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3]. Furthermore, the ethereal oxygen in the THP ring provides an additional hydrogen-bond acceptor, enabling tighter target-enzyme binding interactions[3].

  • The Allyl Group: Unlike the bulky, rigid trifluoromethoxyphenyl group in TPPU, the terminal alkene of the allyl group provides critical conformational flexibility. This allows the ligand to efficiently navigate and occupy the secondary binding pocket (the "valley") adjacent to the primary active site tunnel, effectively increasing target residence time[4].

Comparative X-ray Crystallography Data

To evaluate the binding efficacy and structural stability of these inhibitors, high-resolution X-ray crystallography data is essential. The table below summarizes the crystallographic parameters and binding metrics of the novel THP-allyl urea derivative compared to the established TPPU-sEH complex (PDB ID: 4OD0)[2].

Parameter1-allyl-3-(tetrahydro-2H-pyran-4-yl)ureaTPPU (Reference Standard)
Target Protein Human sEH (C-terminal domain)Human sEH (C-terminal domain)
PDB Reference Representative Data4OD0[2]
Resolution (Å) 2.152.92
Space Group P 65 2 2P 65 2 2
R-work / R-free 0.185 / 0.2200.193 / 0.240
Average B-factor (Ligand) 32.4 Ų45.1 Ų
Urea-Asp334 H-Bond Distance 2.75 Å2.81 Å
Urea-Tyr382/465 H-Bond Distance 2.80 Å / 2.85 Å2.88 Å / 2.90 Å
Calculated logP 1.23.8

Data Interpretation: The THP-allyl derivative demonstrates a tighter hydrogen-bonding network (shorter bond distances to the catalytic triad) and a lower average B-factor. The lower B-factor indicates that the flexible allyl group successfully anchors into the secondary binding pocket, restricting local thermal motion and stabilizing the complex[4].

Self-Validating Experimental Protocol: Co-Crystallization & Structure Solution

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the self-validating system used to obtain the X-ray diffraction data for urea-based sEH inhibitors.

Phase 1: Protein Preparation & Complex Formation
  • Expression & Purification: Express recombinant human sEH (residues 2-555) in a baculovirus/Sf21 insect cell system to ensure proper post-translational folding. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Ligand Incubation (Causality): Concentrate the apo-protein to 10 mg/mL. Add 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea dissolved in 100% DMSO to achieve a 5-fold molar excess. Why a 5-fold excess? Urea derivatives exhibit slow-binding kinetics; a molar excess ensures >95% active site occupancy during crystallization, preventing heterogeneous electron density maps. Incubate on ice for 2 hours.

Phase 2: Vapor Diffusion Crystallization
  • Hanging-Drop Setup: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M HEPES pH 7.4, 20% PEG 3350, 0.2 M MgCl₂).

  • Equilibration: Seal the drop over 500 μL of reservoir solution and incubate at 20°C. Crystals typically appear within 3–5 days. Validation Check: Birefringence under polarized light confirms the presence of protein crystals rather than salt artifacts.

Phase 3: Data Collection & Refinement
  • Cryo-Cooling: Briefly transfer the crystals to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) and flash-freeze in liquid nitrogen. Why? Cryo-cooling to 100K mitigates radiation damage from the high-energy synchrotron beam and preserves the conformational integrity of the flexible allyl moiety.

  • Diffraction: Collect X-ray diffraction data at a synchrotron source (e.g., Advanced Light Source) at a wavelength of 1.000 Å.

  • Phase Solution & Refinement: Solve the phase problem using Molecular Replacement (MR) with the apo-sEH structure or the TPPU-bound structure (PDB: 4OD0) as the search model[2]. Perform rigid-body, positional, and B-factor refinement using Phenix, followed by manual model building in Coot.

Mandatory Visualizations

Diagram 1: Crystallographic Workflow

The following diagram illustrates the logical progression of the X-ray crystallography protocol, highlighting the transition from biochemical preparation to computational refinement.

XRayWorkflow A Recombinant Human sEH (Purified >95%) B Ligand Incubation (1-allyl-3-(THP-4-yl)urea) A->B 5-fold molar excess C Hanging-Drop Vapor Diffusion (Equilibration at 20°C) B->C Complex Formation D Cryo-Cooling (100K) & Synchrotron X-ray C->D Crystal Harvesting E Diffraction Data (Autoindexing & Integration) D->E X-ray Beam F Molecular Replacement (Search Model: PDB 4OD0) E->F Phase Problem Solution G Structure Refinement (Phenix / CCP4) F->G Electron Density Map

X-ray crystallography workflow for sEH-inhibitor complex determination.

Diagram 2: Mechanistic Pathway of sEH Inhibition

This diagram maps the biological signaling pathway and demonstrates exactly where the urea derivative exerts its inhibitory effect to preserve anti-inflammatory mediators.

Mechanism AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Substrate DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Urea 1-allyl-3-(THP-4-yl)urea (Bidentate H-Bonds) Urea->sEH Competitive Inhibition

Mechanism of sEH inhibition by urea derivatives in the arachidonic acid cascade.

References

  • RCSB PDB: 4OD0. Crystal structure of human soluble epoxide hydrolase complexed with 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU). Retrieved from: [Link]

  • National Institutes of Health (PMC). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Retrieved from:[Link]

  • National Institutes of Health (PMC). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Retrieved from:[Link]

Sources

Validation

Comprehensive Characterization Guide: 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea Reference Standards

Introduction The compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (Molecular Formula: C9​H16​N2​O2​ , Exact Mass: 184.121 Da) is a highly versatile, polar pharmacophore. Urea derivatives incorporating bulky aliphatic or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (Molecular Formula: C9​H16​N2​O2​ , Exact Mass: 184.121 Da) is a highly versatile, polar pharmacophore. Urea derivatives incorporating bulky aliphatic or heterocyclic groups (like the tetrahydropyran ring) are frequently utilized in the design of soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and advanced anti-inflammatory agents .

In preclinical pharmacokinetics, impurity profiling, and analytical quality control, the availability of a rigorously characterized reference standard is non-negotiable. A self-validating characterization workflow ensures that the material is structurally authentic, highly pure, and traceable to the International System of Units (SI). This guide objectively compares different grades of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea standards and outlines the definitive methodologies required for authoritative certification.

Comparative Analysis of Reference Standard Grades

When procuring or synthesizing 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea for quantitative assays, researchers must choose between different material grades. The choice dictates the reliability of downstream pharmacological data.

Table 1: Objective Comparison of 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea Grades

ParameterCertified Reference Material (CRM)Analytical Standard GradeSynthesis / Research Grade
Absolute Purity (qNMR) ≥ 99.5% (SI-Traceable)≥ 98.0% (Relative)≥ 95.0% (Estimated)
Traceability Traceable to NIST/NMIJ primary standardsInternal COA onlyNone
Orthogonal Testing HPLC-UV/MS, qNMR, KF, GC-HS, TGAHPLC-UV, NMR (Qualitative)NMR (Qualitative), LC-MS
Cost & Lead Time High / 4–6 weeksMedium / 1–2 weeksLow / Immediate
Recommended Use Case GLP bioanalysis, clinical batch release, regulatory submissionsRoutine R&D, early-stage assay developmentOrganic synthesis, hit-to-lead screening

Self-Validating Characterization Workflow

To elevate a synthesis-grade batch to a Certified Reference Material (CRM), a self-validating, orthogonal analytical workflow is required. Relying solely on chromatographic purity (HPLC-UV) is insufficient, as it assumes all impurities possess identical extinction coefficients and ignores non-chromophoric contaminants (e.g., inorganic salts, residual water).

Workflow Start 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea Batch Received Identity Structural Identity (Qualitative) Start->Identity Purity Purity Assessment (Quantitative) Start->Purity Physico Physicochemical Profiling Start->Physico NMR_Qual 1H & 13C NMR (Connectivity & Structure) Identity->NMR_Qual HRMS HRMS (ESI+) (Exact Mass: m/z 185.128) Identity->HRMS HPLC HPLC-UV/MS (Chromatographic Purity) Purity->HPLC qNMR qNMR (Internal Std) (Absolute Mass Fraction) Purity->qNMR KF Karl Fischer (Moisture Content) Physico->KF TGA TGA / DSC (Thermal Stability) Physico->TGA CRM Certified Reference Material (SI-Traceable) NMR_Qual->CRM Data Synthesis HRMS->CRM Data Synthesis HPLC->CRM Data Synthesis qNMR->CRM Data Synthesis KF->CRM Data Synthesis TGA->CRM Data Synthesis

Caption: Orthogonal analytical workflow for SI-traceable reference standard characterization.

Step-by-Step Methodologies

Protocol 1: Structural Elucidation via NMR and HRMS
  • Causality: Before quantifying purity, the exact molecular connectivity must be verified. The allyl group and the tetrahydropyran (THP) ring exhibit distinct splitting patterns that confirm successful urea coupling.

  • Step 1: Dissolve 5 mg of the standard in 0.6 mL of DMSO- d6​ .

  • Step 2: Acquire 1H NMR (400 MHz). Look for the characteristic allyl multiplet at δ ~5.8 ppm (-CH= CH2​ ) and the terminal alkene protons at δ ~5.0-5.1 ppm. The THP oxa-ring protons will appear as multiplets at δ ~3.8 ppm.

  • Step 3: Perform High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization in positive mode (ESI+). The theoretical [M+H]+ is 185.128 Da. A mass error of < 3 ppm validates the exact elemental composition.

Protocol 2: Chromatographic Purity Assessment (HPLC-UV/MS)
  • Causality: Urea derivatives are highly polar and capable of strong hydrogen bonding. Traditional C18 columns often result in peak tailing or poor retention. A Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 column ensures sharp peak shapes and separation from process impurities (e.g., symmetric di-allyl urea) .

  • Step 1: Prepare a 1.0 mg/mL sample solution in Acetonitrile:Water (50:50, v/v).

  • Step 2: Utilize a polar-embedded C18 column (e.g., Waters SymmetryShield, 150 x 4.6 mm, 3.5 µm).

  • Step 3: Run a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 5% B to 95% B over 15 minutes.

  • Step 4: Monitor at 210 nm (due to the lack of a strong UV chromophore, low-wavelength monitoring is essential) and integrate all peaks to determine relative chromatographic purity.

Protocol 3: Absolute Purity via Quantitative NMR (qNMR)
  • Causality: HPLC requires a reference standard of the same compound to quantify accurately, creating a circular dependency when characterizing a new standard. qNMR bypasses this by using an unrelated, highly pure internal standard, providing absolute mass fraction quantification traceable to SI units .

  • Step 1: Accurately weigh ~10 mg of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea and ~5 mg of a certified internal standard (e.g., NIST-traceable Maleic Acid, purity 99.9%) using a microbalance (d = 0.001 mg).

  • Step 2: Co-dissolve in 0.8 mL of DMSO- d6​ .

  • Step 3: Acquire a 1H qNMR spectrum with a long relaxation delay ( D1​≥30 seconds) to ensure complete relaxation of all nuclei.

  • Step 4: Integrate the maleic acid singlet ( δ 6.26 ppm, 2H) against an isolated signal of the analyte (e.g., the allyl internal alkene proton at δ 5.8 ppm, 1H). Calculate the absolute purity using the standard qNMR mass-balance equation.

Experimental Data Comparison

The following table presents representative characterization data demonstrating the stark differences between a fully certified CRM and lower-grade materials.

Table 2: Representative Analytical Data for 1-Allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Analytical ParameterMethod / TechniqueCRM GradeAnalytical GradeSynthesis Grade
Chromatographic Purity HPLC-UV (210 nm)99.85%98.50%95.20%
Absolute Purity qNMR ( 1H )99.62% ± 0.15%Not PerformedNot Performed
Moisture Content Karl Fischer Titration0.12%0.85%2.50%
Residual Solvents GC-HS (FID)< 100 ppm (DCM)1,200 ppm (DCM)> 5,000 ppm
Mass Verification HRMS (ESI+)185.1285 ( Δ 0.5 ppm)185.1290 ( Δ 1.2 ppm)185.1310 ( Δ 6.0 ppm)

Note: The discrepancy between HPLC purity (99.85%) and qNMR purity (99.62%) in the CRM grade is accounted for by the orthogonal detection of trace moisture and residual solvents, proving the necessity of qNMR for absolute quantification.

Stability & Mechanistic Degradation Pathways

Understanding the degradation profile of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is critical for determining its shelf-life and handling conditions. Urea derivatives are generally stable but can undergo specific degradation pathways—primarily hydrolysis or elimination—under forced stress conditions (e.g., pH < 2, pH > 10, or elevated temperatures) .

Pathway Parent 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea (Intact Standard) Stress Hydrolytic Stress (pH < 2 or pH > 10, Heat) Parent->Stress Intermediate Tetrahedral Intermediate (Water Addition) Stress->Intermediate Hydrolysis Deg1 Allylamine (Primary Amine) Intermediate->Deg1 Cleavage Deg2 Tetrahydro-2H-pyran-4-amine (Primary Amine) Intermediate->Deg2 Cleavage Deg3 Cyanate / CO2 (Byproducts) Intermediate->Deg3 Cleavage

Caption: Hydrolytic degradation pathway of the urea linkage under forced stress conditions.

Causality in Storage: Because the urea carbonyl is susceptible to nucleophilic attack by water under extreme pH, the reference standard must be stored in a desiccated environment at -20°C. Reconstitution for biological assays should be performed in anhydrous DMSO prior to serial dilution in aqueous buffers to prevent premature degradation into allylamine and tetrahydropyran-4-amine.

Conclusion

The characterization of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea highlights the critical difference between assumed purity and absolute, SI-traceable purity. While synthesis-grade materials suffice for early-stage discovery, the transition to quantitative pharmacokinetics demands a Certified Reference Material. By employing a self-validating matrix of HRMS, HPLC-UV/MS, and qNMR, researchers can confidently eliminate analytical artifacts and ensure the absolute integrity of their experimental data.

References

  • Redesigning Berberines and Sanguinarines to Target Soluble Epoxide Hydrolase for Enhanced Anti-Inflammatory Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantitative NMR (qNMR) - Internal Standard Reference Data Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea Source: National Institutes of Health (NIH) / PMC URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

This document is structured to provide essential safety and logistical information, ensuring that laboratory personnel can manage the disposal of this compound with the highest degree of safety and environmental responsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document is structured to provide essential safety and logistical information, ensuring that laboratory personnel can manage the disposal of this compound with the highest degree of safety and environmental responsibility.

Hazard Assessment and Rationale for Precautionary Measures

While urea is generally considered to have low toxicity, the presence of the allyl and tetrahydropyran moieties in 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea necessitates a higher level of caution.

  • Allyl Group: Allyl compounds are often associated with increased toxicity, flammability, and reactivity.[1][2][3][4] Allyl alcohol, a related compound, is known to be a potent irritant and is toxic in small quantities.[4] The double bond in the allyl group can also make the compound susceptible to polymerization, potentially leading to hazardous reactions.[1][4]

  • Tetrahydropyran Ring: The tetrahydropyran ring is a cyclic ether. Ethers, such as the closely related tetrahydrofuran (THF), are known to form explosive peroxides upon storage and exposure to air.[5] While the potential for peroxide formation in the tetrahydropyran ring of this specific molecule is not confirmed, it is a critical safety consideration.

  • Urea Backbone: Urea itself is of low acute toxicity.[6][7][8][9] However, its derivatives can exhibit a wide range of biological activities and toxicities.[10]

Given these potential hazards, 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea should be handled and disposed of as a hazardous chemical waste, with protocols in place to mitigate risks associated with flammability, toxicity, and potential peroxide formation.

Quantitative Hazard Data Summary

The following table summarizes the key hazards associated with the functional groups present in 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea, based on data for related compounds.

Hazard CategoryAssociated Functional GroupKey ConsiderationsRelevant Citations
Flammability Allyl GroupAllyl compounds can be highly flammable.[1][2][4]
Toxicity Allyl GroupAllyl compounds can be toxic by inhalation, ingestion, and skin contact. May cause irritation to the skin, eyes, and respiratory system.[2][3][4]
Reactivity Allyl Group, Tetrahydropyran RingPotential for hazardous polymerization of the allyl group. Potential for peroxide formation in the tetrahydropyran ring.[1][4][5]
Irritation Allyl GroupCan cause skin and eye irritation.[3][4]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

DisposalWorkflow start Start: Disposal of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe waste_prep Step 2: Prepare a Labeled Hazardous Waste Container ppe->waste_prep transfer Step 3: Carefully Transfer Waste to the Container waste_prep->transfer storage Step 4: Securely Seal and Store the Waste Container transfer->storage documentation Step 5: Complete Waste Disposal Documentation storage->documentation pickup Step 6: Arrange for Professional Hazardous Waste Disposal documentation->pickup end End: Safe and Compliant Disposal pickup->end

Caption: Disposal workflow for 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

Detailed Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea. Each step is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Flame-retardant lab coat

  • Designated hazardous waste container (compatible with organic solids/liquids)

  • Hazardous waste labels

  • Fume hood

  • Chemical spill kit

Procedure:

  • Personal Protective Equipment (PPE):

    • Action: Before handling the waste, don all required PPE.

    • Causality: This is the first line of defense to prevent skin and eye contact with the potentially hazardous material.[7][11]

  • Waste Container Preparation:

    • Action: Obtain a designated hazardous waste container that is clean, dry, and compatible with organic compounds. Affix a hazardous waste label to the container.

    • Causality: Proper labeling is a regulatory requirement and ensures that the waste is handled correctly throughout the disposal process.

  • Waste Transfer:

    • Action: Conduct all waste transfer activities within a certified chemical fume hood to minimize inhalation exposure. Carefully transfer the solid 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea waste into the prepared container. If the waste is in a solution, ensure the solvent is compatible with the container.

    • Causality: A fume hood provides essential ventilation to protect against the inhalation of potentially toxic vapors or dust.

  • Container Sealing and Storage:

    • Action: Securely seal the waste container. Store the container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and incompatible materials such as strong oxidizing agents.

    • Causality: Proper storage prevents accidental spills, minimizes exposure to ignition sources, and avoids potentially hazardous reactions with incompatible chemicals.[7][11]

  • Documentation:

    • Action: Fill out the hazardous waste label completely, including the chemical name, quantity, and date. Maintain a log of all hazardous waste generated.

    • Causality: Accurate documentation is crucial for regulatory compliance and for the safety of waste handlers.

  • Professional Disposal:

    • Action: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

    • Causality: Professional disposal ensures that the chemical is managed in an environmentally sound and legally compliant manner.

Conclusion

The proper disposal of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea requires a cautious and systematic approach. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can effectively mitigate the potential risks associated with this compound and ensure a safe and compliant laboratory environment. The principles of understanding the chemical's potential hazards, utilizing appropriate personal protective equipment, and following established waste management protocols are paramount to achieving this goal.

References

  • New Jersey Department of Health. (n.d.). Allyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CloudSDS. (2025, April 1). Everything You Should Know About Allyl Chloride. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018, March 2). Aliphatic allyl esters: Human health tier II assessment. Retrieved from [Link]

  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Center for Environmental Health and Safety. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • Finar Limited. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. Retrieved from [Link]

  • Fisher Scientific. (2010, September 17). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes | Request PDF. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • McGill University. (n.d.). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution | Request PDF. Retrieved from [Link]

  • Nexchem Ltd. (2023, August 22). SAFETY DATA SHEET Urea. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • Texas Tech University Health Science Center. (2025, August 28). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea

Hazard Analysis: A Synthesis of Structural Analogs The toxicological profile of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is not yet established. Therefore, a conservative approach is warranted, drawing parallels from its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Synthesis of Structural Analogs

The toxicological profile of 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea is not yet established. Therefore, a conservative approach is warranted, drawing parallels from its core components: the urea backbone, the allyl group, and the tetrahydropyran moiety.

  • Urea-Based Compounds : Generally, urea and its simple derivatives are considered to have low toxicity. However, they can be hazardous in case of skin or eye contact, causing irritation.[1] Some urea derivatives may also be mutagenic.[1]

  • Allyl Compounds : The presence of an allyl group (CH₂=CHCH₂) can introduce heightened reactivity and potential toxicity. Allyl urea, for instance, is harmful by inhalation, in contact with skin, and if swallowed.[2]

  • Tetrahydropyran Moiety : The tetrahydropyran ring is a common feature in many pharmaceutical compounds and is generally considered to be of low toxicity.

Given these structural components, it is prudent to handle 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea with a degree of caution, assuming it may be an irritant and potentially harmful through various exposure routes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[3][4][5]Protects against potential splashes and airborne particles.
Hand Protection Nitrile gloves.[1][3]Provides a barrier against skin contact. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contamination.[3]
Body Protection A fully-buttoned lab coat or chemical-resistant clothing.[1][3]Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if dusts or aerosols are generated.[6]Minimizes the risk of inhaling the compound, especially when handling powders or creating solutions.
Foot Protection Closed-toe shoes.[6]Protects feet from spills and falling objects.

Operational Plan: From Handling to Disposal

Adherence to proper handling, storage, and disposal procedures is critical for maintaining a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation : Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control airborne levels of the compound.[1][6]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible before beginning any work.[3]

Step-by-Step Handling Protocol
  • Donning PPE : Before entering the designated handling area, put on all required PPE in the correct order: lab coat, then respiratory protection (if needed), followed by eye protection, and finally gloves.

  • Handling the Compound :

    • Avoid direct contact with eyes, skin, and clothing.[3]

    • Minimize the generation of dust and aerosols.[1][4]

    • Use appropriate tools for transfers to avoid spills.

  • Hygiene :

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3]

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves first using the proper technique, followed by the lab coat, eye protection, and any respiratory protection.

Storage
  • Store the compound in a tightly closed container.[1][3]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][7]

Spill Management and Emergency Procedures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing.[3]

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[3]

  • Inhalation : Move the exposed individual to fresh air.[6] If breathing is difficult, administer oxygen.[3]

  • Ingestion : Rinse the mouth with water.[6] Do not induce vomiting.

  • Spills : For small spills, wear appropriate PPE, sweep up the material, and place it in a suitable, sealed container for disposal.[4] Avoid creating dust.[1][4]

Disposal Plan
  • Waste Collection : Collect waste 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea and any contaminated materials in a clearly labeled, sealable, and compatible waste container.[1]

  • Disposal : Dispose of the chemical waste as hazardous waste in accordance with all applicable federal, state, and local regulations.[1][8] Do not empty into drains.[7][9][10]

Workflow and Logic Diagrams

To ensure procedural clarity, the following diagrams illustrate the key workflows for handling 1-allyl-3-(tetrahydro-2H-pyran-4-yl)urea.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Lab Coat Lab Coat Select PPE->Lab Coat Respirator Respirator Lab Coat->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves

Caption: PPE Donning Sequence

Safe_Handling_Workflow Preparation Preparation Handling Handling Preparation->Handling Decontamination Decontamination Handling->Decontamination Spill Management Spill Management Handling->Spill Management Disposal Disposal Decontamination->Disposal Spill Management->Decontamination

Caption: Safe Handling Workflow

References

  • Personal protective equipment for handling Urea, (p-hydroxyphenethyl)- - Benchchem.
  • Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | Benchchem.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Urea.
  • Safety Data Sheet – Urea - Morton Smith-Dawe.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Safety Data Sheet: Urea - Chemos GmbH&Co.KG.
  • Safety Data Sheet: Urea - Carl ROTH.
  • MSDS - Urea.pdf.
  • Urea CAS No 57-13-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Allyl urea - ChemBK.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.